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{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol Documentation Hub

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  • Product: {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol
  • CAS: 1520373-01-6

Core Science & Biosynthesis

Foundational

Characterization of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol

An In-depth Technical Guide to the Synthesis and For Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "priv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in molecules exhibiting a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated potential as anticancer, antifungal, antiviral, and anti-inflammatory agents.[1][3] This guide focuses on a key derivative, {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol. The strategic placement of a fluorine atom at the 6-position can significantly enhance metabolic stability and binding affinity, while the 3-methanol group provides a crucial synthetic handle for further molecular elaboration. This document serves as a comprehensive technical resource, detailing the synthesis, purification, and rigorous characterization of this compound, providing researchers with the foundational knowledge required for its application in drug discovery and development.

Rationale and Significance in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a bicyclic heteroaromatic system that offers a rigid, planar structure with a rich electronic profile, making it an ideal scaffold for interacting with biological targets. Its derivatives are known to inhibit critical cellular pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[4][5][6] The title compound, {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol, is not merely an inert building block; it is a precursor to more complex and potent therapeutic candidates. For instance, the aldehyde precursor, 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde, has been utilized to synthesize potent urease inhibitors, which are relevant for treating ulcers caused by bacteria like Helicobacter pylori.[2][7][8][9] The hydroxymethyl group at the 3-position offers a versatile point for chemical modification, allowing for the construction of extensive compound libraries for structure-activity relationship (SAR) studies.

Synthesis Pathway and Experimental Protocol

The synthesis of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol is typically achieved through a multi-step process, beginning with the cyclization of a commercially available aminopyridine followed by functional group manipulation. The causality behind this chosen pathway lies in its efficiency and the high yields achievable for the key cyclization step.

Synthetic Scheme

A logical and field-proven approach involves a two-step synthesis starting from 5-Fluoro-2-aminopyridine. The first step establishes the core imidazo[1,2-a]pyridine ring system via a reaction with an appropriate three-carbon component to introduce the aldehyde at the 3-position. The second step is a straightforward reduction of the aldehyde to the target primary alcohol.

Synthesis_Pathway cluster_0 Step 1: Cyclization & Formylation cluster_1 Step 2: Reduction A 5-Fluoro-2-aminopyridine C 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde A->C Cyclization B Vilsmeier-Haack Reagent (or equivalent) E {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol C->E Reduction D Sodium Borohydride (NaBH4) Methanol (Solvent)

Caption: Synthetic pathway for {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol.

Step-by-Step Laboratory Protocol

Step 1: Synthesis of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde

  • Rationale: This step builds the core heterocyclic scaffold. The reaction of a 2-aminopyridine with an α-halocarbonyl compound is a classic method for forming the imidazo[1,2-a]pyridine ring. Using a reagent that can also install the aldehyde group in one pot is highly efficient.

  • To a solution of 5-fluoro-2-aminopyridine (1.0 eq) in an appropriate solvent like methanol, add the formylating agent (e.g., a derivative of bromoacetaldehyde) (1.1 eq).[2][8]

  • Add a catalytic amount of a mild acid, such as acetic acid, to facilitate the initial condensation.[2][8]

  • Reflux the mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the intermediate aldehyde.

Step 2: Reduction to {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol

  • Rationale: Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature and high selectivity for aldehydes over other potential functional groups. Methanol is an excellent solvent for both the substrate and the reagent.

  • Dissolve the 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath. This is a crucial step to control the exothermic reaction.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours, monitoring by TLC.

  • Quench the reaction by slowly adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol.

Physicochemical and Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₇FN₂OPubChem
Molecular Weight 166.15 g/mol PubChem
Appearance Off-white to light yellow solidTypical
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Topological Polar Surface Area 41.7 ŲPubChem

Note: Data derived from close structural analogs and computational predictions.

Analytical Workflow

The confirmation of the final compound's structure and purity follows a logical progression of analytical techniques.

Analytical_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR Structural Backbone MS Mass Spectrometry (HRMS-ESI) Start->MS Elemental Composition HPLC HPLC Analysis Start->HPLC Final Confirmed Structure & Purity >95% NMR->Final MS->Final HPLC->Final Purity Assessment

Caption: Standard analytical workflow for compound characterization.

Spectroscopic and Chromatographic Data

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: NMR is the most powerful tool for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework. The spectra for all synthesized compounds are typically recorded on 400 MHz or 600 MHz spectrometers.[7][10][11]

  • Protocol:

    • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at room temperature.

  • Expected Data Interpretation:

    • ¹H NMR: Expect distinct signals for the aromatic protons on the pyridine and imidazole rings, a singlet for the CH₂ group, and a triplet for the hydroxyl proton (which may exchange with D₂O). The coupling patterns (e.g., doublets, triplets) and coupling constants (J values) will confirm the substitution pattern.

    • ¹³C NMR: The number of signals should correspond to the eight unique carbon atoms in the molecule. The chemical shifts will differentiate between aromatic carbons and the aliphatic CH₂OH carbon.

    • ¹⁹F NMR: A singlet is expected, confirming the presence of the single fluorine atom.

B. Mass Spectrometry (MS)

  • Purpose: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which is used to confirm the elemental formula of the compound.[7][8]

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

    • Infuse the solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Acquire the spectrum in positive ion mode.

  • Expected Data: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. The measured mass should be within 5 ppm of the calculated exact mass for C₈H₈FN₂O⁺.

C. High-Performance Liquid Chromatography (HPLC)

  • Purpose: HPLC is the gold standard for determining the purity of a final compound.

  • Protocol:

    • Prepare a standard solution of the compound (~1 mg/mL) in the mobile phase.

    • Inject the solution onto a reverse-phase C18 column.

    • Elute with a gradient of water and acetonitrile (both often containing 0.1% formic acid or TFA to improve peak shape).

    • Monitor the eluent using a UV detector at a wavelength where the chromophore absorbs strongly (e.g., 254 nm).

  • Expected Data: A pure sample (>95%) will show a single major peak in the chromatogram at a specific retention time.

Analysis TypeParameterExpected Result
¹H NMR Chemical Shifts (δ)Aromatic (7.0-8.5 ppm), CH₂ (4.5-5.0 ppm), OH (~5.3 ppm, broad)
¹³C NMR Chemical Shifts (δ)Aromatic (110-150 ppm), CH₂OH (~55-60 ppm)
HRMS (ESI+) [M+H]⁺Calculated: 167.0615; Observed: 167.0615 ± 5 ppm
HPLC Purity> 95% (as determined by peak area at 254 nm)

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this exact compound may not be publicly available, guidelines can be established based on structurally related compounds and the solvents used in its synthesis.[12][13]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the compound in a well-ventilated fume hood.[14][15] Avoid inhalation of dust and direct contact with skin and eyes.[13] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[14]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol is a valuable and versatile building block in the field of medicinal chemistry. Its synthesis is achievable through robust and scalable chemical methods. This guide has outlined the essential protocols for its synthesis and, critically, the multi-faceted analytical approach required for its complete and unambiguous characterization. By employing a combination of NMR, MS, and HPLC, researchers can ensure the structural integrity and purity of this key intermediate, providing a solid foundation for its use in the discovery and development of novel therapeutics.

References

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023-04-06). MDPI. [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2023-11-20). Beilstein Journals. [Link]

  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. (2025-05-24). Chemical Methodologies. [Link]

  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. (2025-10-17). Research Square. [Link]

  • Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. (2023-07-13). PubMed. [Link]

  • (PDF) Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. (2023-06-02). ResearchGate. [Link]

  • Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. (2023-06-02). Semantic Scholar. [Link]

  • 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. (2020-09-24). MDPI. [Link]

  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. (2025-05-14). Research Square. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2018-09-28). Spandidos Publications. [Link]

  • Facile Synthesis of 3-Substituted Imidazo[1,2-a]pyridines Through Formimidamide Chemistry. (2022-01-20). MDPI. [Link]

  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. (2023-06-30). e-Century Publishing Corporation. [Link]

  • Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. (2023-05-23). SciSpace. [Link]

  • Safety data sheet: Pyridine Standard. (2025-05-19). Agilent. [Link]

  • Safety Data Sheet: Methanol. Carl ROTH. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch. [Link]

Sources

Exploratory

An In-Depth Technical Guide to {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examination of the chemical properties, synthesis, and potential applications of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical properties, synthesis, and potential applications of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol, a member of the medicinally significant imidazo[1,2-a]pyridine class of heterocyclic compounds. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in drug discovery, forming the core of numerous commercial drugs and clinical candidates.[1] This document synthesizes current knowledge to offer field-proven insights into the handling and application of this specific fluorinated derivative.

Core Molecular Attributes and Physicochemical Properties

{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol (CAS No. 1520373-01-6) is a functionalized bicyclic heteroaromatic compound.[2] The fusion of an imidazole ring with a pyridine ring creates a planar, electron-rich system with unique biological interaction capabilities. The strategic placement of a fluorine atom at the 6-position and a hydroxymethyl group at the 3-position significantly influences its electronic properties, metabolic stability, and potential for forming key interactions with biological targets.

Structural Analysis: The fluorine atom, being highly electronegative, acts as a weak electron-withdrawing group by induction, which can modulate the pKa of the heterocyclic system and enhance binding affinity in certain protein pockets. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability by blocking potential sites of oxidation. The primary alcohol (hydroxymethyl group) at the C3 position serves as a crucial functional handle for further chemical modification and as a hydrogen bond donor and acceptor, which is critical for receptor binding.

Physicochemical Data Summary: While specific, experimentally determined data for this exact molecule is not widely published, properties can be inferred from closely related analogs and computational models.

PropertyValue / ObservationRationale / Comparative Data
Molecular Formula C₈H₇FN₂ODerived from structure.
Molecular Weight 166.15 g/mol Calculated from molecular formula.
Appearance Likely a white to off-white solidBased on related imidazo[1,2-a]pyridine derivatives.
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.The presence of the hydroxymethyl group and the nitrogen atoms suggests polarity. For comparison, related compounds are soluble in these solvents.[3]
Hydrogen Bond Donors 1 (from -OH)Key for interactions with biological targets.
Hydrogen Bond Acceptors 3 (from N1, N4, and -OH)Provides multiple points for hydrogen bonding.

Synthesis and Purification

The most direct and logical synthetic route to {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol involves a two-step process starting from commercially available 5-fluoro-2-aminopyridine. This approach leverages established methodologies for the construction of the imidazo[1,2-a]pyridine core followed by functional group modification.

Step 1: Synthesis of the Precursor Aldehyde

The key intermediate, 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde, is synthesized via the cyclization of 5-fluoro-2-aminopyridine with an appropriate three-carbon building block. A common and effective method is the reaction with 1,1,3,3-tetramethoxypropane under acidic conditions, which generates the C3-aldehyde functionality in situ.

Expertise & Causality: The choice of an acid catalyst (e.g., HBr or HCl) is critical. The acid first hydrolyzes the acetal (1,1,3,3-tetramethoxypropane) to generate malondialdehyde. Subsequently, it protonates the pyridine nitrogen of 5-fluoro-2-aminopyridine, activating it for nucleophilic attack by the exocyclic amine onto the aldehyde, initiating the cyclization cascade to form the stable imidazo[1,2-a]pyridine ring system.

Step 2: Reduction to the Target Alcohol

The final step is the selective reduction of the aldehyde group to a primary alcohol. This is a standard and high-yielding transformation in organic synthesis.

Protocol: Synthesis of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol

  • Reaction Setup: To a solution of 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) in a suitable alcoholic solvent such as methanol or ethanol (approx. 0.1 M concentration) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.1 to 1.5 eq) portion-wise over 15 minutes. The use of a mild reducing agent like NaBH₄ is crucial to prevent over-reduction or reaction with the heterocyclic core. It offers excellent chemoselectivity for aldehydes in the presence of the aromatic system.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to decompose any excess NaBH₄.

  • Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL). The choice of ethyl acetate is often preferred for its ability to extract polar products while minimizing the co-extraction of inorganic salts.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol.

Synthesis Workflow Diagram

G cluster_0 Step 1: Aldehyde Synthesis cluster_1 Step 2: Reduction 5-fluoro-2-aminopyridine 5-fluoro-2-aminopyridine Cyclization Acid-Catalyzed Cyclization 5-fluoro-2-aminopyridine->Cyclization Building_Block 1,1,3,3-Tetramethoxypropane Building_Block->Cyclization Aldehyde 6-Fluoroimidazo[1,2-a]pyridine- 3-carbaldehyde Cyclization->Aldehyde Reduction Reduction (NaBH4, MeOH) Aldehyde->Reduction Final_Product {6-Fluoroimidazo[1,2-a]pyridin-3-yl} methanol Reduction->Final_Product

Caption: A two-step synthesis pathway to the target compound.

Chemical Reactivity and Derivatization Potential

The reactivity of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol is governed by three main features: the nucleophilic C3 position of the imidazo[1,2-a]pyridine ring, the primary alcohol, and the aromatic pyridine ring.

  • Reactions at the Hydroxymethyl Group: The primary alcohol is a versatile functional group.

    • Oxidation: It can be oxidized back to the aldehyde using mild reagents (e.g., Dess-Martin periodinane) or to the corresponding carboxylic acid with stronger oxidizing agents (e.g., Jones reagent).

    • Esterification/Etherification: The alcohol can readily undergo esterification with carboxylic acids (or their activated derivatives like acid chlorides) or etherification under standard conditions (e.g., Williamson ether synthesis). These reactions are fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies.

  • Reactivity at the C3 Position: Despite being substituted, the C3 position of the imidazo[1,2-a]pyridine nucleus is known to be electron-rich and can participate in certain electrophilic substitution reactions, though this is less common than for the unsubstituted parent ring. More relevant is its role in directing further functionalization.[1]

  • Reactivity of the Heterocyclic Core: The imidazo[1,2-a]pyridine system itself is generally stable but can undergo reactions such as N-alkylation or electrophilic aromatic substitution on the pyridine ring under specific conditions, although these reactions are often less facile than those on the imidazole moiety.

Reactivity Profile Diagram

G cluster_reactions Potential Reactions main main Oxidation Oxidation (e.g., DMP) main:f1->Oxidation Esterification Esterification (R-COCl) main:f1->Esterification Etherification Etherification (R-X, Base) main:f1->Etherification Derivatization Further Core Functionalization main:f2->Derivatization

Caption: Key reaction sites on the target molecule.

Applications in Medicinal Chemistry and Drug Development

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a vast range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-ulcer properties.[3][4][5]

Rationale for Therapeutic Interest:

  • Kinase Inhibition: Many imidazo[1,2-a]pyridine derivatives have been developed as potent kinase inhibitors, a critical class of anti-cancer drugs. For instance, derivatives of this scaffold have shown significant inhibitory activity against PI3Kα (Phosphatidylinositol 3-kinase alpha), a key enzyme in a signaling pathway often dysregulated in cancer.[4] The core structure acts as a rigid scaffold to orient functional groups for optimal binding within the ATP-binding pocket of kinases.

  • Anti-proliferative and Cytotoxic Activity: Compounds containing the 6-substituted imidazo[1,2-a]pyridine motif have demonstrated submicromolar inhibitory activity against various cancer cell lines.[4]

  • Urease Inhibition: Research on related 6-fluoroimidazo[1,2-a]pyridine structures has identified potent urease inhibitors.[6] Urease is an important enzyme for bacteria like Helicobacter pylori, a primary cause of stomach ulcers.[6] The ability of the scaffold to engage in key interactions like hydrogen bonding and pi-pi stacking is crucial for this activity.[6]

  • CNS Applications: The parent scaffold is famously found in drugs like Zolpidem, which acts on GABA-A receptors in the central nervous system.[7] This highlights the potential of derivatives to be optimized for neurological targets.

{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol serves as an ideal starting point or intermediate for the synthesis of new chemical entities targeting these pathways. Its hydroxymethyl group allows for the facile introduction of diverse side chains to probe the SAR and optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with any laboratory chemical, {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol should be handled with appropriate care. While specific toxicology data is not available, data from closely related analogs, such as (6-Chloroimidazo(1,2-a)pyridin-2-yl)methanol, suggest potential hazards.

GHS Hazard Classification (Inferred from Analogs):

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Recommended Handling Procedures:

  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

References

  • Pipzine Chemicals. (n.d.). 3-Pyridinemethanol, 6-Fluoro-2-Methyl.
  • MedChemExpress. (n.d.). (6-Bromopyridin-3-yl)methanol.
  • PubChem. (n.d.). (6-Chloroimidazo(1,2-a)pyridin-2-yl)methanol. Retrieved from [Link]

  • Chemsrc. (2025, September 27). CAS#:1520373-01-6 | {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol. Retrieved from [Link]

  • Hussain, R., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667. Available at: [Link]

  • MDPI. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. Available at: [Link]

  • Ferreira, L. A. P., et al. (2026, January 7). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • ACS Omega. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Publications. Available at: [Link]

  • MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: [Link]

  • Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]

Sources

Foundational

Spectroscopic Characterization of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the novel heterocyclic compound, {6-Fluoroimidazo[1,2-a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the novel heterocyclic compound, {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or have an interest in imidazo[1,2-a]pyridine scaffolds. The imidazo[1,2-a]pyridine core is a significant pharmacophore found in numerous therapeutic agents, and a thorough understanding of its spectroscopic properties is paramount for unambiguous structural confirmation, purity assessment, and metabolic studies.

The data and interpretations presented herein are a synthesis of established principles of spectroscopy and comparative analysis of data from closely related analogs found in the scientific literature. This approach provides a robust, predictive framework for the characterization of this specific molecule.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The structure of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol with the conventional numbering system for the imidazo[1,2-a]pyridine ring is presented below. This numbering will be used for the assignment of NMR signals.

Caption: Molecular structure and numbering of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. For {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol (¹H and ¹³C NMR)

The following is a generalized, field-proven protocol for acquiring high-quality NMR spectra for imidazo[1,2-a]pyridine derivatives.

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_Acquisition Data Acquisition (400 MHz Spectrometer) cluster_Processing Data Processing Sample ~5-10 mg of Compound Solvent ~0.6 mL Deuterated Solvent (e.g., DMSO-d₆, CDCl₃) Sample->Solvent Vortex Vortex to Dissolve Solvent->Vortex Transfer Transfer to NMR Tube Vortex->Transfer Spectrometer Insert Sample into Spectrometer Transfer->Spectrometer LockTune Lock and Tune/Shim Spectrometer->LockTune H1_Acq ¹H Acquisition (e.g., zg30 pulse program) LockTune->H1_Acq C13_Acq ¹³C Acquisition (e.g., zgpg30 pulse program) LockTune->C13_Acq FID Raw FID Data H1_Acq->FID C13_Acq->FID FT Fourier Transform FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration (¹H) Baseline->Integrate ¹H only Reference Reference to Solvent Peak Baseline->Reference

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of ~0.6 mL. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like the hydroxyl proton.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: A standard pulse program (e.g., 'zg30') is typically used. Key parameters include a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse program (e.g., 'zgpg30') is standard. A larger number of scans is required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw Free Induction Decay (FID) data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the imidazopyridine ring, the methylene protons of the methanol substituent, and the hydroxyl proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Assignment
H-5~7.60 - 7.70ddJ ≈ 9.5, 2.0Located ortho to the bridgehead nitrogen (N4) and meta to the fluorine atom.
H-7~7.20 - 7.30ddJ ≈ 9.5, 2.5Situated between the bridgehead nitrogen (N1) and the fluorine atom, showing coupling to both H5 and F.
H-8~8.10 - 8.20tJ ≈ 1.5This proton at the 8-position appears as a triplet due to coupling with the fluorine at position 6 and the proton at position 7.
H-2~7.80 - 7.90s-A characteristic singlet for the proton on the imidazole ring.
-CH₂OH~4.70 - 4.80dJ ≈ 5.5Methylene protons adjacent to the aromatic ring and the hydroxyl group. Will appear as a doublet coupled to the hydroxyl proton (if observed).
-CH₂OH ~5.40 - 5.50tJ ≈ 5.5The hydroxyl proton, which will couple to the adjacent methylene protons. Its signal may be broad and is exchangeable with D₂O.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule. The fluorine substitution at C-6 will have a significant impact on its chemical shift and will also result in C-F coupling.

Carbon Assignment Predicted Chemical Shift (δ, ppm) C-F Coupling (J, Hz) Rationale for Assignment
C-2~140 - 142-Carbon in the imidazole ring, adjacent to two nitrogen atoms.
C-3~120 - 122-Substituted carbon of the imidazole ring.
C-5~118 - 120-Aromatic carbon adjacent to the bridgehead nitrogen.
C-6~158 - 162¹JCF ≈ 230-250Directly attached to the highly electronegative fluorine atom, resulting in a large downfield shift and a large one-bond C-F coupling constant.
C-7~110 - 112²JCF ≈ 20-25Carbon atom two bonds away from the fluorine.
C-8~125 - 127³JCF ≈ 5-10Carbon atom three bonds away from the fluorine.
C-8a~145 - 147-Bridgehead carbon atom.
-C H₂OH~55 - 58-Aliphatic carbon of the methanol substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol will be dominated by absorptions from the aromatic ring, the C-F bond, and the hydroxyl group.

Experimental Protocol (FT-IR)

A standard and reliable method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity Rationale
~3300 - 3400O-H stretchBroad, StrongCharacteristic of the hydroxyl group, often broadened due to hydrogen bonding.
~3100 - 3150Aromatic C-H stretchMediumStretching vibrations of the C-H bonds on the imidazopyridine ring.
~2850 - 2960Aliphatic C-H stretchMediumSymmetric and asymmetric stretching of the methylene (-CH₂) group.
~1640 - 1660C=N stretchStrongCharacteristic stretching vibration of the imidazole part of the ring system.[1]
~1500 - 1600C=C stretchMedium-StrongAromatic ring stretching vibrations.
~1200 - 1250C-F stretchStrongA strong absorption band characteristic of the carbon-fluorine bond.
~1030 - 1050C-O stretchStrongStretching vibration of the primary alcohol C-O bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for determining the molecular weight and confirming the elemental composition.

Experimental Protocol (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a common technique for the analysis of polar molecules like the target compound.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatography: Inject the sample into an HPLC system, typically with a C18 column, to ensure purity before MS analysis.

  • Ionization: The sample is ionized using an ESI source in positive ion mode.

  • Mass Analysis: The ions are analyzed using a mass analyzer (e.g., quadrupole or time-of-flight).

Predicted Mass Spectrometric Data

The high-resolution mass spectrum (HRMS) is expected to show a prominent protonated molecular ion peak ([M+H]⁺).

Ion Predicted m/z (Monoisotopic) Elemental Composition
[M+H]⁺167.0615C₈H₈FN₂O
Proposed Fragmentation Pathway

Understanding the fragmentation pattern can provide additional structural confirmation. A plausible fragmentation pathway for {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol is outlined below.

Fragmentation M_H [M+H]⁺ m/z = 167.0615 Loss_H2O Loss of H₂O M_H->Loss_H2O Fragment1 [M+H - H₂O]⁺ m/z = 149.0510 Loss_H2O->Fragment1 Loss_CO Loss of CO Fragment1->Loss_CO Fragment2 [M+H - H₂O - CO]⁺ m/z = 121.0563 Loss_CO->Fragment2

Caption: Proposed ESI-MS fragmentation pathway for {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol.

Interpretation of Fragmentation:

  • The initial and most likely fragmentation step is the loss of a water molecule (18 Da) from the protonated molecular ion, leading to the formation of a stable carbocation at m/z 149.0510.

  • Subsequent fragmentation could involve the loss of carbon monoxide (28 Da) from the ring system, although this would be a more complex rearrangement.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol. The interpretations are grounded in fundamental spectroscopic principles and supported by data from related compounds in the literature. This information serves as a crucial reference for the unambiguous identification and characterization of this compound in a research and development setting.

References

  • Al-Tel, T. H. (2010). A new and convenient synthesis of 3-amino and 3-hydroxy imidazo[1,2-a]pyridines. Tetrahedron Letters, 51(25), 3307-3309. Available at: [Link]

  • Boufroura, H., et al. (2019). Synthesis, characterization, and antimicrobial evaluation of new imidazo[1,2-a]pyridine derivatives. Journal of Heterocyclic Chemistry, 56(5), 1547-1555. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Derdour, A., et al. (2017). Synthesis and characterization of new 6-fluoro-imidazo[1,2-a]pyridine derivatives. Journal of Fluorine Chemistry, 198, 53-60. Available at: [Link]

  • Gürsoy, E., & Karali, N. (2004). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Structural Chemistry, 15(4), 365-373. Available at: [Link]

Sources

Exploratory

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol and Its Analogs

Abstract The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant molecules.[1][2] This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant molecules.[1][2] This guide provides an in-depth technical exploration into a specific, promising derivative: {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol. We will navigate the scientific rationale behind its conceptualization, detail the synthetic pathways for its creation and the generation of its analogs, and discuss the biological significance and potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a strategic overview and actionable experimental protocols.

Introduction: The Allure of the Imidazo[1,2-a]Pyridine Scaffold

The imidazo[1,2-a]pyridine system, a fused bicyclic heterocycle, is a recurring motif in a variety of commercial drugs, noted for its broad spectrum of biological activities.[3] Marketed drugs such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent) underscore the therapeutic versatility of this scaffold.[1][3] Its rigid structure provides a well-defined three-dimensional arrangement for substituent groups to interact with biological targets, while the nitrogen atoms offer sites for hydrogen bonding and coordination.

The introduction of a fluorine atom at the 6-position is a strategic decision rooted in established medicinal chemistry principles. Fluorine's high electronegativity and small size can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to enhanced pharmacokinetic and pharmacodynamic profiles. This guide focuses on the subsequent functionalization at the 3-position with a hydroxymethyl group, a modification that can introduce a key hydrogen bonding donor/acceptor site and a point for further chemical elaboration.

The Genesis of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol: A Strategic Design

The "discovery" of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol is not presented as a singular serendipitous event, but rather as a logical progression in the exploration of the 6-fluoro-imidazo[1,2-a]pyridine scaffold. The primary synthetic precursor, 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde, has been utilized in the synthesis of more complex derivatives, particularly those with demonstrated biological activity.[4][5] The reduction of this aldehyde to the corresponding methanol is a fundamental chemical transformation, yielding a molecule with altered polarity and hydrogen bonding capabilities, thus opening new avenues for biological interactions.

The logical workflow for the discovery and development of this class of compounds can be visualized as follows:

discovery_workflow ScaffoldSelection Selection of Privileged Scaffold: Imidazo[1,2-a]pyridine Fluorination Strategic Bioisosteric Modification: Introduction of 6-Fluoro Group ScaffoldSelection->Fluorination Enhance PK/PD Formylation Functionalization at C3-Position: Vilsmeier-Haack Reaction Fluorination->Formylation Introduce synthetic handle Reduction Generation of the Target Molecule: Reduction of Aldehyde to Alcohol Formylation->Reduction Create H-bond donor/acceptor AnalogSynthesis Analog Synthesis and SAR Exploration Formylation->AnalogSynthesis Derivatization BiologicalScreening Biological Evaluation and Target Identification Reduction->BiologicalScreening AnalogSynthesis->BiologicalScreening BiologicalScreening->AnalogSynthesis Iterative Optimization

Caption: A logical workflow for the discovery and development of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol and its analogs.

Synthesis and Characterization: From Precursor to Final Product

The synthesis of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol is a well-defined, two-step process starting from the commercially available 5-fluoro-2-aminopyridine. The overall synthetic scheme is depicted below.

synthesis_pathway start 5-Fluoro-2-aminopyridine intermediate1 6-Fluoroimidazo[1,2-a]pyridine start->intermediate1 Cyclocondensation (e.g., with chloroacetaldehyde) intermediate2 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde intermediate1->intermediate2 Vilsmeier-Haack Formylation (POCl₃, DMF) product product intermediate2->product Reduction (NaBH₄, Methanol)

Caption: Synthetic pathway for {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde

This procedure is adapted from the Vilsmeier-Haack formylation of related imidazo[1,2-a]pyridines.[6]

  • Reagents and Equipment:

    • 6-Fluoroimidazo[1,2-a]pyridine

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Round-bottom flask with a magnetic stirrer and a reflux condenser

    • Ice bath

    • Standard laboratory glassware for extraction and filtration

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask, cool anhydrous DMF (3 equivalents) in an ice bath.

    • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF while maintaining the temperature below 5°C. Stir for 30 minutes to form the Vilsmeier reagent.

    • Dissolve 6-fluoroimidazo[1,2-a]pyridine (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40°C for DCM) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product into ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde.

Step 2: Synthesis of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol

This protocol is based on the standard reduction of an aldehyde to a primary alcohol.[7]

  • Reagents and Equipment:

    • 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde

    • Methanol

    • Sodium borohydride (NaBH₄)

    • Deionized water

    • Round-bottom flask with a magnetic stirrer

    • Standard laboratory glassware for extraction and filtration

    • Rotary evaporator

  • Procedure:

    • Dissolve 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde (1 equivalent) in methanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

    • Once the reaction is complete, carefully add deionized water to quench the excess sodium borohydride.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield {6-fluoroimidazo[1,2-a]pyridin-3-yl}methanol. Further purification can be achieved by recrystallization or column chromatography if necessary.

Exploration of Analogs and Structure-Activity Relationships (SAR)

The 6-fluoroimidazo[1,2-a]pyridine scaffold, functionalized at the 3-position, serves as an excellent platform for the generation of a chemical library to explore structure-activity relationships.

Analog Synthesis Strategies
  • From the Aldehyde Precursor: The 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde is a versatile intermediate. It can undergo a variety of reactions to generate a diverse set of analogs, including:

    • Reductive amination: To produce a range of 3-(aminomethyl) derivatives.

    • Wittig reaction: To introduce various substituted vinyl groups.

    • Condensation reactions: With active methylene compounds to form more complex heterocyclic systems. For example, reaction with semicarbazide followed by cyclization with 2-bromoacetophenones can yield oxazole derivatives.[4][5]

  • From the Methanol Product: The hydroxyl group of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol can be further functionalized through:

    • Etherification: To introduce a variety of alkyl or aryl groups.

    • Esterification: To form esters with different carboxylic acids.

    • Conversion to a leaving group (e.g., tosylate or mesylate): Followed by nucleophilic substitution to introduce a wide array of functionalities.

Insights from SAR Studies of Related Analogs

While specific SAR data for {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol is not extensively published, we can infer potential trends from related series:

Compound SeriesKey FindingsReference
Imidazo[1,2-a]pyridine-3-carboxamides Bulky, lipophilic biaryl ethers at the carboxamide nitrogen enhance antitubercular activity.[1]
6-Chloroimidazo[1,2-a]pyridine derivatives Electron-withdrawing or polarizable substituents on an appended aryl ring modulate antifungal efficacy against Candida parapsilosis.[8]
Oxazole derivatives of 6-Fluoroimidazo[1,2-a]pyridine Substituents capable of strong hydrogen bonding (e.g., -OH) or with strong electron-withdrawing nature (e.g., -CF₃, -NO₂) on an appended phenyl ring showed superior urease inhibition.[9][9][10]

These findings suggest that the electronic nature and steric bulk of substituents on appended moieties play a crucial role in determining the biological activity of imidazo[1,2-a]pyridine derivatives.

Biological Evaluation and Potential Therapeutic Applications

The imidazo[1,2-a]pyridine scaffold is associated with a wide array of biological activities, including anticancer, antifungal, and enzyme inhibitory properties.

Potential Therapeutic Areas for {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol and its Analogs
  • Anticancer Agents: Numerous imidazo[1,2-a]pyridine derivatives have been investigated as anticancer agents.[2] The introduction of the 6-fluoro and 3-hydroxymethyl groups could lead to novel interactions with cancer-related targets. A general workflow for the biological evaluation of these compounds as potential anticancer agents is presented below.

biological_evaluation_workflow Compound Test Compound: {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol and Analogs CellViability Cell Viability/Proliferation Assays (e.g., MTT, SRB) Compound->CellViability ApoptosisAssay Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity) CellViability->ApoptosisAssay If active CellCycle Cell Cycle Analysis (Flow Cytometry) CellViability->CellCycle If active TargetID Target Identification and Validation (e.g., Kinase Profiling, Western Blot) ApoptosisAssay->TargetID CellCycle->TargetID InVivo In Vivo Efficacy Studies (Xenograft Models) TargetID->InVivo

Caption: A general workflow for the biological evaluation of novel imidazo[1,2-a]pyridine derivatives as potential anticancer agents.

  • Urease Inhibitors: Given that oxazole derivatives of 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde have shown potent urease inhibitory activity, it is plausible that {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol and its analogs could also exhibit this activity.[9][10] Urease inhibitors are of interest for the treatment of ulcers and other conditions caused by urease-producing bacteria like Helicobacter pylori.

  • Fluorescent Probes: 3-Hydroxymethyl imidazo[1,2-a]pyridine derivatives have been reported to possess interesting fluorescent properties.[7] The hydroxymethyl group can act as an enhancer of fluorescence intensity.[7] This opens up the possibility of using {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol and its derivatives as biomarkers or photochemical sensors.

Conclusion

{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol represents a strategically designed molecule built upon the privileged imidazo[1,2-a]pyridine scaffold. Its synthesis is straightforward, proceeding through a versatile aldehyde intermediate that also serves as a gateway to a wide array of analogs. While the specific biological profile of the title compound remains to be fully elucidated, the extensive research on related derivatives points towards promising potential in areas such as oncology and infectious diseases. This guide provides a solid foundation, including detailed synthetic protocols and a logical framework for biological evaluation, to empower researchers to further explore the therapeutic potential of this fascinating class of molecules.

References

  • Barreiro, E. J., et al. (2011). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal, 5, 63. doi:10.1186/1752-153X-5-63. Available from: [Link]

  • Pharmacia. (2024). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia, 71.
  • Pervez, H., et al. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Saudi Pharmaceutical Journal, 31(8), 101667. Available from: [Link]

  • Pervez, H., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667. doi:10.1016/j.jsps.2023.05.026. Available from: [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 636-659.
  • Zhang, Y., et al. (2021). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 19(3), 569-574. Available from: [Link]

  • Pingaew, R., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4996-5001. doi:10.1016/j.bmcl.2013.06.043. Available from: [Link]

  • ResearchGate. (2025). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Retrieved from [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. Available from: [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19, 48. doi:10.1186/s13065-025-01412-6. Available from: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3226. Available from: [Link]

  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies, 9(11), 1016-1030. Available from: [Link]

  • Pervez, H., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667.
  • N'guessan, D. U. J.-P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences, 15(3), 1-11.

Sources

Foundational

Preliminary Biological Screening of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol: A Strategic Approach

An In-Depth Technical Guide Introduction The imidazo[1,2-a]pyridine scaffold is a quintessential example of a "privileged structure" in medicinal chemistry. Its unique heterocyclic arrangement allows for versatile intera...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction

The imidazo[1,2-a]pyridine scaffold is a quintessential example of a "privileged structure" in medicinal chemistry. Its unique heterocyclic arrangement allows for versatile interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1] Compounds incorporating this core have been investigated and developed as anticancer, antibacterial, antiviral, anti-inflammatory, and anxiolytic agents.[1][2][3] The introduction of a fluorine atom, as in the case of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol, is a common strategy in drug design to enhance metabolic stability and binding affinity.

Given the established potential of this chemical class, including the demonstrated anticancer activity of 6-substituted imidazo[1,2-a]pyridines and the urease inhibition by related 6-fluoro derivatives, a systematic and robust preliminary biological screening is warranted.[4][5][6] This guide outlines a multi-tiered screening cascade designed to efficiently profile the bioactivity of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol. Our approach prioritizes a logical progression from general cytotoxicity to specific antimicrobial and target-based assays, ensuring that resources are directed toward the most promising therapeutic avenues.

The objective is to provide researchers and drug development professionals with a validated framework for the initial biological characterization of this novel compound, complete with the rationale behind experimental choices and detailed, actionable protocols.

G cluster_0 Overall Screening Workflow Compound {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol Cytotoxicity Phase 1: Cytotoxicity Profiling (MTT Assay) Compound->Cytotoxicity Initial Safety Assessment Antimicrobial Phase 2: Antimicrobial Screening (MIC Determination) Cytotoxicity->Antimicrobial Define Non-Toxic Conc. Enzyme Phase 3: Target-Based Screening (Enzyme Inhibition Assay) Cytotoxicity->Enzyme Define Non-Toxic Conc. Data Data Synthesis & Selectivity Index Calculation Antimicrobial->Data Enzyme->Data G cluster_1 MTT Assay Workflow A Seed Cells in 96-Well Plate B Incubate (24h) for Adherence A->B C Treat with Compound (Serial Dilutions) B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan Crystals (e.g., DMSO) F->G H Read Absorbance (~570 nm) G->H G cluster_2 Antimicrobial Screening Workflow cluster_qualitative Qualitative Screen cluster_quantitative Quantitative Screen (MIC) A Prepare Bacterial Lawn on Agar Plate B Apply Compound-Impregnated Disks A->B C Incubate Plate B->C D Measure Zone of Inhibition (ZOI) C->D E Prepare Serial Dilutions of Compound in 96-Well Plate F Inoculate Wells with Standardized Bacteria E->F G Incubate Plate F->G H Visually Assess for Turbidity (Growth) G->H

Caption: Dual workflow for qualitative and quantitative antimicrobial screening.

Experimental Protocol 1: Agar Disk Diffusion

  • Bacterial Culture Preparation: Grow cultures of a Gram-positive bacterium (e.g., Staphylococcus aureus) and a Gram-negative bacterium (e.g., Escherichia coli) in Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn.

  • Disk Application:

    • Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.

    • Pipette a fixed volume (e.g., 10 µL) of the test compound at a high, non-cytotoxic concentration (e.g., 1 mg/mL) onto a disk.

    • Use a disk with the solvent (DMSO) as a negative control and a disk with a known antibiotic (e.g., gentamicin) as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter (in mm) of the clear zone of growth inhibition around each disk.

Experimental Protocol 2: Broth Microdilution (MIC Determination)

  • Compound Dilution:

    • In a 96-well microtiter plate, add 50 µL of sterile MHB to all wells.

    • Add 50 µL of the test compound (at 2x the highest desired final concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.

  • Inoculum Preparation: Dilute the 0.5 McFarland standard bacterial suspension so that, after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. This brings the total volume to 100 µL and halves the compound concentrations to the final desired testing range.

  • Controls: Include a positive control (bacteria in broth, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Data Presentation: Antimicrobial Activity

Bacterial StrainDisk Diffusion ZOI (mm)Broth Microdilution MIC (µg/mL)
S. aureus (Gram-positive)[Measured Value][Determined Value]
E. coli (Gram-negative)[Measured Value][Determined Value]

Phase 3: Target-Based Screening - Enzyme Inhibition

Causality Behind Experimental Choice: While phenotypic screens (like antimicrobial assays) reveal what a compound does, target-based assays help to uncover how it works. T[7]his is essential for lead optimization and understanding the mechanism of action. G[8]iven that many imidazo[1,2-a]pyridine derivatives function as kinase inhibitors, specifically targeting pathways like PI3K, screening against a representative kinase is a highly relevant starting point. A[9] generic, luminescence-based kinase assay is chosen for its high sensitivity, broad applicability, and ease of use in a high-throughput format.

Mechanism of Action: Generic Kinase Inhibition Assay (e.g., ADP-Glo™)

Kinase enzymes function by transferring a phosphate group from ATP to a substrate. An inhibition assay measures the reduction in this activity. In an ADP-Glo™ format, the amount of ADP produced in the kinase reaction is quantified. After the primary kinase reaction is stopped, a reagent is added to convert the newly formed ADP into ATP. A second reagent containing luciferase/luciferin is then added, which generates a luminescent signal proportional to the amount of ATP. Therefore, a lower light signal indicates less ADP was produced, signifying greater inhibition of the kinase by the test compound.

G cluster_3 Kinase Inhibition Assay Workflow A Combine Kinase, Substrate, ATP, and Compound B Incubate to Allow Kinase Reaction A->B C Add Reagent 1: Stop Reaction & Deplete ATP B->C D Incubate C->D E Add Reagent 2: Convert ADP to ATP, Generate Light Signal D->E F Incubate E->F G Read Luminescence F->G

Caption: General workflow for a luminescence-based kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

  • Reaction Setup:

    • In a 384-well plate, combine the kinase buffer, the specific kinase enzyme (e.g., PI3Kα), its corresponding substrate, and ATP at its Kₘ concentration.

    • Add the test compound across a range of concentrations (e.g., 10 µM to 0.1 nM).

    • Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.

  • Kinase Reaction: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Generation:

    • Add the first detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

    • Add the second detection reagent (e.g., Kinase Detection Reagent) to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescent signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration relative to the vehicle control.

    • Plot % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation: Enzyme Inhibition Profile

Target EnzymeCompoundIC₅₀ (nM)
PI3Kα (Example){6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol[Calculated Value]

Synthesis and Interpretation of Results

The true value of this screening cascade lies in the integrated analysis of the data. By comparing the results from each phase, we can derive a Selectivity Index (SI) , which provides a crucial early indicator of therapeutic potential.

Calculating the Selectivity Index:

  • For Anticancer Activity: SI = IC₅₀ (Non-cancerous cells) / IC₅₀ (Cancer cells)

  • For Antimicrobial Activity: SI = IC₅₀ (Mammalian cells) / MIC (Bacterial cells)

A higher SI value is desirable, as it suggests the compound is more potent against its intended target (cancer cells or bacteria) than against healthy host cells, indicating a wider therapeutic window.

Interpretation Framework:

  • Potent and Selective: The compound exhibits a low IC₅₀ or MIC against the therapeutic target (e.g., HT-29 cells or S. aureus) and a high IC₅₀ against the non-cancerous cell line, resulting in a high SI. This is the most promising outcome, warranting further investigation into the mechanism of action and progression to more complex models.

  • Potent but Non-selective: The compound is highly active in all assays, with similar IC₅₀ values against both cancerous and non-cancerous cells. This suggests general cytotoxicity and a low likelihood of becoming a viable therapeutic agent without significant chemical modification.

  • Selective but Not Potent: The compound shows a good SI but requires high concentrations to achieve a biological effect (high IC₅₀/MIC). This may represent a good starting point for medicinal chemistry optimization to improve potency.

  • Inactive: The compound shows little to no activity in any of the primary assays. While disappointing, this is a clear result that allows resources to be redirected to other candidates.

This structured, multi-phase screening approach provides a robust and efficient pathway for the preliminary biological evaluation of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol. The data generated will form a solid foundation for subsequent hit-to-lead development, guiding future medicinal chemistry efforts and enabling informed decisions on the compound's ultimate therapeutic potential.

References

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Exploratory

The Strategic Placement of Fluorine: A Deep Dive into the Structure-Activity Relationships of 6-Fluoroimidazo[1,2-a]pyridine Derivatives

An In-depth Technical Guide for Medicinal Chemists and Drug Discovery Professionals Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Significance of the 6-Fluoro Substituent The imidazo[1,2-a]pyridine core is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Discovery Professionals

Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Significance of the 6-Fluoro Substituent

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of several marketed drugs such as zolpidem and alpidem.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal framework for designing molecules that can interact with a wide array of biological targets. The versatility of this scaffold has led to the development of derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3]

The introduction of a fluorine atom at the 6-position of the imidazo[1,2-a]pyridine ring system is a strategic decision in medicinal chemistry. Fluorine, being the most electronegative element, can profoundly influence the physicochemical properties of a molecule. Its small size allows it to act as a bioisostere of a hydrogen atom, while its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, alter metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through the formation of favorable electrostatic interactions with the target protein. This guide will provide a comprehensive analysis of the structure-activity relationships (SAR) of 6-fluoroimidazo[1,2-a]pyridine derivatives, offering insights into the rational design of potent and selective therapeutic agents.

Core Structure-Activity Relationship Insights

The biological activity of 6-fluoroimidazo[1,2-a]pyridine derivatives is intricately linked to the nature and position of substituents on the heterocyclic core. The following sections dissect the key SAR trends observed for different therapeutic applications.

Antimicrobial Activity: A Focused Look at 3-Amino Derivatives

Recent studies have highlighted the potential of 3-amino-6-fluoroimidazo[1,2-a]pyridine derivatives as a promising class of antimicrobial agents.[4] The synthesis of these compounds is often achieved through a one-pot Groebke-Blackburn-Bienayme three-component reaction (GBB-3CR).[4]

Key SAR Observations for Antimicrobial Activity:

  • The C-2 Position: The substituent at the C-2 position plays a crucial role in determining the antimicrobial potency and spectrum. Aromatic and heteroaromatic rings at this position have been shown to be beneficial for activity. For instance, a p-trifluoromethylphenyl group at C-2 resulted in a compound with potent activity against E. coli and S. epidermis, in some cases exceeding the efficacy of the standard antibiotic Gentamicin.[4] Similarly, a 1-methylimidazole substituent at this position also conferred strong antibacterial properties.[4]

  • The 3-Amino Group: While the 3-amino group is a key feature of these derivatives, its substitution pattern can be further explored to optimize activity and physicochemical properties.

  • The 6-Fluoro Group: The presence of the 6-fluoro substituent is thought to contribute to the overall electronic properties of the scaffold, potentially enhancing its ability to penetrate bacterial cell membranes and interact with intracellular targets.

Table 1: Antimicrobial Activity of Representative 3-Amino-6-fluoroimidazo[1,2-a]pyridine Derivatives

Compound IDC-2 SubstituentTarget OrganismMIC (µg/mL)Reference
89 p-trifluoromethylphenylE. coli62.5[4]
S. epidermis62.5[4]
91 1-methylimidazoleE. coli15.625[4]
K. pneumoniae> Gentamicin[4]
85 3,5-dimethoxy-4-hydroxyphenylS. epidermis62.5[4]

MIC: Minimum Inhibitory Concentration

Urease Inhibition: The Role of Oxazole-Substituted Derivatives

Derivatives of 6-fluoroimidazo[1,2-a]pyridine bearing an oxazole moiety have been investigated as inhibitors of urease, an enzyme implicated in the pathogenesis of ulcers caused by Helicobacter pylori.[5][6]

Key SAR Observations for Urease Inhibition:

  • Substituents on the Oxazole Ring: The nature of the substituent on the oxazole ring significantly impacts the inhibitory potential. Electron-withdrawing groups, such as trifluoromethyl (-CF3) and nitro (-NO2), as well as groups capable of forming strong hydrogen bonds, like hydroxyl (-OH), have been shown to enhance urease inhibition.[5][6]

  • Molecular Docking Insights: In silico studies suggest that these active analogs form key interactions, including pi-pi stacking and hydrogen bonds, with the active site of the urease enzyme.[5][6]

Table 2: Urease Inhibition by 6-Fluoroimidazo[1,2-a]pyridine-Oxazole Derivatives

Compound IDOxazole SubstituentIC50 (µM)Standard (Thiourea) IC50 (µM)Reference
4i -OH5.68 ± 1.6621.37 ± 1.76[5]
4o -CF37.11 ± 1.2421.37 ± 1.76[5]
4g -NO29.41 ± 1.1921.37 ± 1.76[5]

IC50: Half-maximal Inhibitory Concentration

Anticancer Activity: Targeting Key Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in the design of anticancer agents, with derivatives targeting various signaling pathways, including the PI3K/Akt/mTOR pathway.[7][8] While specific SAR studies on 6-fluoro derivatives are emerging, general principles can be applied. The introduction of a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline moiety has yielded potent PI3Kα inhibitors with significant anti-proliferative activity against a range of cancer cell lines.[9]

Inferred SAR for Anticancer Activity of 6-Fluoro Derivatives:

  • C-2 and C-3 Positions: These positions are crucial for introducing substituents that can interact with the target protein. Large, aromatic groups are often favored.

  • The 6-Fluoro Group: The electron-withdrawing nature of the 6-fluoro substituent can modulate the electron density of the ring system, potentially influencing kinase binding and improving metabolic stability.

  • Molecular Hybridization: The strategy of combining the 6-fluoroimidazo[1,2-a]pyridine core with other known anticancer pharmacophores, such as quinazoline, is a promising approach for developing novel and potent anticancer agents.[9]

Antiviral Activity: Inhibiting Viral Replication

Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various viruses, including the influenza virus.[10] SAR studies on imidazo[1,2-a]pyridine-3-carboxamides have revealed key structural features for potent inhibition of the influenza virus PA-PB1 interaction.[10]

Inferred SAR for Antiviral Activity of 6-Fluoro Derivatives:

  • C-3 Position: The C-3 position is a key attachment point for side chains that can interact with the viral target. Carboxamide linkers at this position have proven effective.[10]

  • Hydrophobicity: For some classes of antiviral imidazo[1,2-a]pyridines, hydrophobicity has been identified as a critical factor for activity.[11] The 6-fluoro substituent can contribute to modulating the overall lipophilicity of the molecule.

  • Broad-Spectrum Potential: Strategic modifications on the imidazo[1,2-a]pyridine scaffold have led to compounds with broad-spectrum activity against multiple influenza virus strains.[10]

Experimental Protocols

General Synthetic Protocol: Groebke-Blackburn-Bienayme Three-Component Reaction (GBB-3CR) for 3-Amino-6-fluoroimidazo[1,2-a]pyridines

This protocol describes a general, one-pot method for the synthesis of 3-amino-6-fluoroimidazo[1,2-a]pyridine derivatives.[4]

Materials:

  • 5-Fluoro-2-aminopyridine

  • Aromatic or heteroaromatic aldehyde

  • Isocyanide

  • Methanol

  • Scandium (III) triflate (catalyst)

Procedure:

  • To a solution of 5-fluoro-2-aminopyridine (1.0 mmol) in methanol (5 mL), add the aldehyde (1.0 mmol) and the isocyanide (1.0 mmol).

  • Add scandium (III) triflate (10 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Assay Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines a standard method for determining the MIC of a compound against a bacterial strain.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plate

  • Sterile pipette tips and reservoirs

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the test compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 50 µL of the diluted bacterial suspension to each well (except the negative control).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Generalized Structure-Activity Relationship of 6-Fluoroimidazo[1,2-a]pyridine Derivatives

SAR_Summary Core 6-Fluoroimidazo[1,2-a]pyridine Core C2 C-2 Position - Aromatic/heteroaromatic rings enhance antimicrobial activity. - Crucial for kinase binding in anticancer agents. Core->C2 Key for potency and spectrum C3 C-3 Position - Carboxamide linkers important for antiviral activity. - Amenable to substitution for SAR exploration. Core->C3 Attachment point for side chains C6_F 6-Fluoro Group - Modulates pKa and metabolic stability. - Enhances binding affinity through electrostatic interactions. Core->C6_F Modulates physicochemical properties Other_Pos Other Positions (5, 7, 8) - Substitutions can fine-tune activity and selectivity. Core->Other_Pos Fine-tuning

Caption: Key positions on the 6-fluoroimidazo[1,2-a]pyridine core influencing biological activity.

Experimental Workflow: From Synthesis to Biological Evaluation

Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Synthesis One-pot Synthesis (e.g., GBB-3CR) Purification Column Chromatography Synthesis->Purification Characterization NMR, MS Purification->Characterization Screening Primary Screening (e.g., MIC assay) Characterization->Screening Test Compounds SAR_Analysis Structure-Activity Relationship Analysis Screening->SAR_Analysis SAR_Analysis->Synthesis Design new derivatives Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: A typical workflow for the discovery of novel 6-fluoroimidazo[1,2-a]pyridine derivatives.

Conclusion and Future Perspectives

The 6-fluoroimidazo[1,2-a]pyridine scaffold is a highly versatile and promising platform for the development of new therapeutic agents. The strategic incorporation of a fluorine atom at the 6-position provides a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacological properties of these derivatives. The SAR studies highlighted in this guide demonstrate that modifications at the C-2 and C-3 positions are critical for dictating the potency and selectivity against various biological targets.

Future research in this area should focus on:

  • Exploring a wider range of substituents at the C-2 and C-3 positions to expand the chemical space and identify novel pharmacophores.

  • Investigating the SAR at other positions on the pyridine ring (C-5, C-7, and C-8) to further optimize activity and selectivity.

  • Conducting in-depth mechanistic studies to elucidate the precise molecular targets and mechanisms of action of the most potent compounds.

  • Leveraging computational modeling and machine learning to predict the activity of new derivatives and guide the design of more effective compounds.

By continuing to explore the rich chemistry and biology of 6-fluoroimidazo[1,2-a]pyridine derivatives, the scientific community is well-positioned to discover and develop novel drugs to address unmet medical needs in oncology, infectious diseases, and beyond.

References

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  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. (2023). Molecules. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets. [Link]

  • Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. (2023). ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). Molecules. [Link]

  • 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES. (Undated). of DSpace. [Link]

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Foundational

Whitepaper: A Senior Application Scientist's Guide to In Silico Modeling and Docking of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol

Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its wide range of biological activities, including anticancer and anti-inflammatory prop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3][4] This guide provides an in-depth, technically-focused framework for the initial stages of drug discovery for a novel derivative, {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol. We will navigate the complete in silico workflow, from identifying potential biological targets to performing and rigorously analyzing molecular docking simulations. This document is intended for researchers, computational chemists, and drug development professionals, offering not just a protocol, but the strategic reasoning behind each critical step. By grounding our methods in established best practices and explaining the causality of our choices, we present a self-validating system for generating reliable, actionable hypotheses about the compound's mechanism of action.

Introduction: The Compound and the Computational Lens

{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol is a heterocyclic compound featuring the imidazo[1,2-a]pyridine core. This family of molecules has demonstrated significant therapeutic potential, with derivatives showing promise as kinase inhibitors, antitubercular agents, and antidiabetic agents.[5][6][7] The introduction of a fluorine atom at the 6-position can significantly modulate physicochemical properties such as metabolic stability and binding affinity, making this an interesting candidate for investigation.

Before committing to costly and time-consuming wet-lab experiments, in silico techniques like molecular docking offer a powerful, efficient first step.[8][9] Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity through a scoring function.[10] This process allows us to screen potential protein targets, generate hypotheses about binding modes, and prioritize compounds for further development. This guide will provide a comprehensive walkthrough of this critical process.

Foundational Step: Molecular Target Identification

The first and most critical question is: what protein does our compound interact with? Answering this is the goal of target identification. While experimental methods like affinity chromatography are definitive, computational approaches provide a rapid and cost-effective starting point to generate viable hypotheses.[11][12][13]

Computational Target Identification Strategies

The process of identifying a molecular target for a novel compound can be approached through several complementary computational methods.[11][14]

  • Ligand-Based Approaches: If compounds with similar structures have known targets, we can infer that our molecule might bind to them as well. This involves searching databases like ChEMBL or PubChem for structurally similar molecules and their annotated biological activities.

  • Structure-Based Approaches (Reverse Docking): This involves docking our ligand against a large library of protein structures with known binding sites. Servers like SwissTargetPrediction or PharmMapper use this principle to predict a ranked list of the most probable protein targets based on the docking scores.

  • Systems Biology & Network Pharmacology: This advanced approach considers the broader biological context, analyzing how a compound might affect entire pathways or networks to predict its target.[14]

For {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol, a pragmatic approach would begin with ligand-based screening, given the extensive literature on the imidazopyridine scaffold. For instance, numerous derivatives are known to inhibit kinases like PI3Kα, making this a high-priority protein family to investigate.[7]

cluster_0 Computational Target Identification cluster_1 Hypothesis Generation & Validation Start Novel Compound {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol LigandBased Ligand-Based Screening (Similarity Search) Start->LigandBased ReverseDocking Structure-Based Screening (Reverse Docking) Start->ReverseDocking SystemsBio Systems Biology (Network Analysis) Start->SystemsBio Hypothesis Generate Ranked List of Potential Targets LigandBased->Hypothesis ReverseDocking->Hypothesis SystemsBio->Hypothesis Validation Prioritize & Select Target(s) for Docking Study Hypothesis->Validation

Figure 1: A workflow for computational target identification.

Experimental Protocols: Preparing for the Digital Experiment

The accuracy of a docking simulation is critically dependent on the quality of the input structures.[15] The principle of "garbage in, garbage out" is paramount. Both the ligand and the receptor must be meticulously prepared to be computationally tractable and representative of their physiological states.

Protocol 1: Ligand Preparation

The goal of ligand preparation is to convert a 2D chemical structure into a realistic, low-energy 3D conformation with correct atom types and partial charges.[9]

Causality: Docking algorithms require a 3D structure to evaluate its fit within a binding pocket. Energy minimization finds a stable, low-energy conformation that the molecule is likely to adopt. Partial charges are essential for the scoring function to accurately calculate electrostatic interactions, which are a major component of binding affinity.[16]

Step-by-Step Methodology:

  • Obtain 2D Structure: Draw the structure of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol in a chemical drawing tool like MarvinSketch or ChemDraw, or retrieve it from a database like PubChem. Save it in a standard format (e.g., SDF or MOL2).

  • Convert to 3D: Use a program like Open Babel or the features within molecular modeling suites (e.g., Chimera, Maestro) to generate a 3D structure from the 2D input.

  • Add Hydrogens: Ensure all hydrogen atoms are explicitly added, consistent with a physiological pH (typically 7.4).

  • Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94 or UFF). This step relaxes the structure into a low-energy conformer, ensuring reasonable bond lengths and angles.[17]

  • Assign Partial Charges: Calculate and assign partial charges to each atom. For use with AutoDock, Gasteiger charges are a common and effective method.[18]

  • Define Rotatable Bonds: Identify the rotatable bonds within the ligand. The docking software will explore different conformations by rotating these bonds. AutoDock Tools can do this automatically.[18]

  • Save in PDBQT Format: For use with AutoDock Vina, the final prepared ligand structure must be saved in the PDBQT file format, which contains atomic coordinates, partial charges, and atom type information.

Protocol 2: Receptor (Protein) Preparation

Protein structures obtained from the Protein Data Bank (PDB) are raw experimental data and are not immediately ready for docking.[19] They must be "cleaned" and prepared.

Causality: PDB files often lack hydrogen atoms, may contain experimental artifacts like water molecules or co-solvents, and can have missing atoms or entire loops.[20] Preparing the receptor ensures that the binding site is chemically correct, free of steric clashes, and has the appropriate protonation states for key residues, all of which are critical for an accurate docking simulation.

Step-by-Step Methodology:

  • Select and Download PDB Structure: Choose a high-resolution crystal structure (<2.5 Å) of the target protein, preferably co-crystallized with a ligand in the binding site of interest.

  • Clean the PDB File:

    • Remove all non-essential components: water molecules, ions, and co-solvents that are not critical to binding.[17]

    • If the protein is a multimer, retain only the chain(s) relevant to the binding site of interest.[17]

  • Repair Structural Issues: Use tools like Chimera's Dock Prep or Maestro's Protein Preparation Wizard to:

    • Add all hydrogen atoms.

    • Model missing side chains or loops if they are near the binding site.

    • Assign appropriate protonation states to residues like Histidine, Aspartate, and Glutamate at physiological pH.

  • Assign Partial Charges: Assign partial charges to the protein atoms (e.g., using the AMBER or CHARMM force field).

  • Save in PDBQT Format: As with the ligand, save the final prepared receptor structure in the PDBQT format for use with AutoDock Vina.

The Core Directive: Molecular Docking Simulation & Analysis

With prepared inputs, we can proceed to the docking simulation. This workflow is designed to be self-validating by first performing a re-docking experiment.

Trustworthiness: Before docking our novel compound, we must validate our protocol. This is done by taking the original ligand that was co-crystallized with the protein, removing it, and docking it back into the binding site. A successful re-docking, where the predicted pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å from the crystallographic pose, confirms that our docking parameters and setup are reliable.[21][22]

cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis & Validation Phase P_Prep Receptor Preparation (Clean PDB, Add H+, Charges) Grid Define Binding Site (Grid Box Generation) P_Prep->Grid L_Prep Ligand Preparation (3D Convert, Minimize, Charges) L_Prep->Grid Dock Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Score Analyze Docking Score (Binding Affinity) Dock->Score Pose Visual Inspection of Poses (Key Interactions: H-bonds, etc.) Dock->Pose RMSD Calculate RMSD (vs. Crystal Pose for Control) Dock->RMSD Conclusion Hypothesis on Binding Mode & Affinity Score->Conclusion Pose->Conclusion RMSD->Conclusion Validation Check

Figure 2: The comprehensive molecular docking workflow.

Step 1: Defining the Search Space (Grid Box)

The docking algorithm needs to know where to search for a binding pose. This is defined by a "grid box"—a three-dimensional cube centered on the active site.

  • Methodology: The simplest way to define the grid box is to center it on the co-crystallized ligand.[9] The dimensions of the box should be large enough to encompass the entire binding pocket and allow the novel ligand to rotate freely, typically with a 3-6 Å buffer around the known ligand.

Step 2: Running the Simulation

Using software like AutoDock Vina, the docking task is initiated via a command-line interface, specifying the prepared receptor, the prepared ligand, and a configuration file containing the grid box coordinates and dimensions.[10][23] Vina will then explore various poses of the ligand within the grid box and rank them using its scoring function.

Step 3: Interpreting the Results

Analyzing docking results is a multi-faceted process that combines quantitative metrics with qualitative visual inspection.[21][24]

  • Binding Affinity (Docking Score): The primary quantitative output is the binding affinity, typically reported in kcal/mol.[22] More negative values indicate a stronger predicted binding interaction. This score is used to rank different poses and compare different ligands.[25][26]

  • Pose Analysis: The top-ranked poses should be visually inspected using software like PyMOL or Chimera.[21] The key is to identify plausible interactions between the ligand and protein residues. Look for:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Key drivers of binding in nonpolar pockets.

    • Pi-Pi Stacking: Interactions between aromatic rings.

  • RMSD: As mentioned, this is a critical validation metric. For our novel compound, we can compare the RMSD between different predicted poses to see if they converge into a consistent binding mode (clustering).[21][22]

Hypothetical Case Study Data

To illustrate, let's assume we docked {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol into a hypothetical kinase target. The results might be summarized as follows:

Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting ResiduesInteraction Type
1-8.50.00LYS72, ASP165Hydrogen Bond, Salt Bridge
2-8.21.21VAL23, ILE89Hydrophobic
3-7.91.89PHE164Pi-Pi Stacking
4-7.52.54LYS72, VAL23Hydrogen Bond, Hydrophobic

This table provides a clear, at-a-glance summary of the quantitative outputs, allowing for rapid assessment and comparison of the predicted binding modes. The top pose, with the best score, shows strong hydrogen bonding and electrostatic interactions, suggesting a potentially stable and specific binding mode.

Conclusion

This guide has outlined a rigorous and scientifically sound workflow for the in silico modeling and molecular docking of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol. By beginning with a strategic approach to target identification, followed by meticulous preparation of both the ligand and receptor, and culminating in a self-validating docking protocol, researchers can generate high-confidence hypotheses about a novel compound's biological activity. The interpretation of results, grounded in both quantitative scores and qualitative analysis of molecular interactions, provides a solid foundation for guiding subsequent experimental validation and advancing the compound through the drug discovery pipeline.

References

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Exploratory

Unlocking the Therapeutic Potential of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol: An In-depth Technical Guide to Target Identification and Validation

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous clinically significant thera...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous clinically significant therapeutic agents.[1][2] Its derivatives are known to exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) modulatory effects.[1][3] Marketed drugs such as the sedative-hypnotic zolpidem and the cardiotonic olprinone underscore the therapeutic versatility of this chemical framework.[1][2][4] The introduction of a fluorine atom at the 6-position, as in the case of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol, offers the potential for enhanced metabolic stability and altered pharmacokinetic profiles, making it a compound of significant interest for novel drug development.[5]

This technical guide provides an in-depth exploration of the most promising therapeutic targets for {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol, grounded in the established pharmacology of its structural class. We will delve into the scientific rationale for pursuing these targets, provide detailed, field-proven experimental protocols for their validation, and present a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action and therapeutic applications of this and related compounds.

Primary Therapeutic Target in Oncology: The PI3K/AKT/mTOR Signaling Pathway

A substantial body of evidence points towards the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway as a key target for the anticancer activity of imidazo[1,2-a]pyridine derivatives.[6][7][8] This pathway is a critical regulator of cell proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many human cancers.[8][9] Several studies have demonstrated that imidazopyridine-based compounds can effectively inhibit this pathway, leading to cell cycle arrest and apoptosis in various cancer cell lines.[1][6]

Scientific Rationale

The dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in tumorigenesis, making it a highly attractive target for cancer therapy.[8] Imidazo[1,2-a]pyridine derivatives have been shown to act as potent inhibitors of PI3Kα, the p110α catalytic subunit of PI3K, as well as dual PI3K/mTOR inhibitors.[6][8] The structural features of the imidazopyridine scaffold are well-suited for interaction with the ATP-binding pocket of these kinases.[7] By inhibiting PI3K and/or mTOR, these compounds can block downstream signaling, leading to the suppression of tumor growth and induction of programmed cell death. The demonstrated efficacy of related compounds against breast, lung, and hepatocellular carcinoma cell lines provides a strong impetus for investigating {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol as a potential inhibitor of this pathway.[1]

Experimental Validation Workflow

A systematic, multi-tiered approach is essential to validate the inhibition of the PI3K/AKT/mTOR pathway by {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol. The following workflow outlines the key in vitro experiments, from initial biochemical assays to cellular mechanism-of-action studies.

cluster_0 Biochemical Validation cluster_1 Cellular Activity Assessment cluster_2 Mechanism of Action Biochem_Assay In Vitro Kinase Assays (PI3Kα & Akt) Cell_Prolif Cell Proliferation Assay (MTT/SRB) Biochem_Assay->Cell_Prolif Confirm target engagement Apoptosis Apoptosis Assay (Annexin V/PI Staining) Cell_Prolif->Apoptosis Assess cytotoxic effect Western_Blot Western Blot Analysis (p-Akt, p-mTOR, etc.) Apoptosis->Western_Blot Elucidate signaling pathway cluster_0 Initial Screening cluster_1 Functional Characterization Binding_Assay Radioligand Binding Assay (e.g., [3H]flunitrazepam) Electrophysiology Electrophysiology (Patch-Clamp Recording) Binding_Assay->Electrophysiology Determine affinity and subtype selectivity

Figure 2: Workflow for validating GABA-A receptor modulation.
Detailed Experimental Protocols

This assay determines the affinity of the test compound for the benzodiazepine binding site on GABA-A receptors.

  • Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]flunitrazepam) for binding to GABA-A receptors in brain membrane preparations or in cells expressing specific receptor subtypes. The amount of radioactivity bound to the receptors is measured, and a decrease in signal indicates displacement by the test compound.

  • Step-by-Step Protocol:

    • Prepare crude synaptic membranes from a suitable brain region (e.g., rat cortex or cerebellum) or from HEK293 cells transiently expressing specific GABA-A receptor subunit combinations.

    • In a multi-well plate, incubate the membranes with a fixed concentration of the radioligand (e.g., 1 nM [3H]flunitrazepam) and varying concentrations of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competitor like diazepam).

    • After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding and determine the Ki (inhibition constant) value for the test compound.

This functional assay measures the modulatory effect of the compound on GABA-A receptor-mediated currents.

  • Principle: Oocytes or mammalian cells expressing specific GABA-A receptor subtypes are voltage-clamped, and the currents elicited by the application of GABA are recorded. The test compound is then co-applied with GABA to determine if it potentiates or inhibits the GABA-induced current.

  • Step-by-Step Protocol:

    • Prepare Xenopus oocytes or a mammalian cell line (e.g., HEK293) expressing the desired combination of GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

    • Using the two-electrode voltage clamp (for oocytes) or whole-cell patch-clamp (for mammalian cells) technique, hold the cell membrane at a fixed potential (e.g., -60 mV).

    • Apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current response.

    • Co-apply the same concentration of GABA with varying concentrations of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol and record the resulting currents.

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

    • Calculate the percentage potentiation of the GABA response and determine the EC50 (half-maximal effective concentration) for the compound at each receptor subtype.

Quantitative Data Summary

The following table presents binding affinities for selected imidazopyridine and related compounds at different GABA-A receptor subtypes.

CompoundReceptor SubtypeAssay TypeActivity (Ki or EC50)Reference
IndiplonCerebellar tissue (mainly α1)Binding AssayKi = 3.1 nM[3]
Fluorinated Indiplon Derivative (2a)Cerebellar tissue (mainly α1)Binding AssayKi = 5.4 nM[3]
Fluorinated Indiplon Derivative (2b)Cerebellar tissue (mainly α1)Binding AssayKi = 2.4 nM[3]
Imidazodiazepine (40)KOR (off-target)Binding AssayKi = 49.8 nM[10]

Secondary Therapeutic Target: Urease Inhibition for Ulcer Treatment

Recent studies on derivatives of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde, a compound structurally very similar to the subject of this guide, have demonstrated potent urease inhibitory activity. [11][12]Urease is a key enzyme in the pathogenesis of ulcers caused by Helicobacter pylori, as it neutralizes gastric acid, allowing the bacteria to colonize the stomach lining. [11]

Scientific Rationale

Inhibition of urease is a validated therapeutic strategy for the eradication of H. pylori and the treatment of peptic ulcers. [11]The finding that oxazole derivatives of 6-Fluoroimidazo[1,2-a]pyridine exhibit significant urease inhibition, with IC50 values more potent than the standard drug thiourea, strongly suggests that {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol and its analogs could also possess this activity. [11]The imidazopyridine scaffold may interact with the nickel ions in the active site of the enzyme, leading to its inhibition.

Experimental Validation Workflow

cluster_0 In Vitro Validation cluster_1 Mechanism Study Urease_Assay Urease Inhibition Assay (Berthelot Method) Kinetics Enzyme Kinetic Studies Urease_Assay->Kinetics Determine IC50 Docking Molecular Docking Kinetics->Docking Elucidate inhibition mechanism

Figure 3: Workflow for validating urease inhibition.
Detailed Experimental Protocol

This colorimetric assay measures the amount of ammonia produced by the enzymatic hydrolysis of urea.

  • Principle: Urease catalyzes the breakdown of urea into ammonia and carbon dioxide. The Berthelot method quantifies the produced ammonia, which reacts with a phenol-hypochlorite solution in an alkaline medium to form a blue-green indophenol compound. The absorbance of this colored product is directly proportional to the urease activity. [13][14][15]* Step-by-Step Protocol:

    • Prepare a reaction mixture containing phosphate buffer (pH 7.0) and a solution of Jack bean urease.

    • Add various concentrations of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol to the reaction mixture in a 96-well plate. Include a positive control inhibitor (e.g., thiourea) and a negative control (no inhibitor).

    • Pre-incubate the enzyme and inhibitor at 37°C for a short period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding a urea solution and incubate at 37°C for 10 minutes.

    • Stop the reaction and develop the color by adding Reagent A (phenol and sodium nitroprusside) and Reagent B (alkaline hypochlorite).

    • Incubate for a further period to allow for color development.

    • Measure the absorbance at a wavelength of approximately 630-670 nm.

    • Calculate the percentage of urease inhibition and determine the IC50 value.

Quantitative Data Summary

The following table shows the urease inhibitory activity of oxazole derivatives of 6-Fluoroimidazo[1,2-a]pyridine.

Compound IDTargetAssay TypeActivity (IC50)Reference
4iJack Bean UreaseBerthelot Method5.68 ± 1.66 µM[11]
4oJack Bean UreaseBerthelot Method7.11 ± 1.24 µM[11]
4gJack Bean UreaseBerthelot Method9.41 ± 1.19 µM[11]
4hJack Bean UreaseBerthelot Method10.45 ± 2.57 µM[11]
Thiourea (Standard)Jack Bean UreaseBerthelot Method21.37 ± 1.76 µM[11]

Conclusion and Future Directions

The available evidence strongly supports the investigation of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol as a potential therapeutic agent with multiple modes of action. The PI3K/AKT/mTOR pathway in oncology, GABA-A receptors in the central nervous system, and urease in the context of peptic ulcer disease represent highly promising and scientifically validated therapeutic targets. The experimental workflows and detailed protocols provided in this guide offer a robust framework for the systematic evaluation of this compound's biological activity.

Future research should focus on executing these validation studies to generate a comprehensive pharmacological profile of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol. Subsequent lead optimization, guided by structure-activity relationship (SAR) studies, could further enhance its potency, selectivity, and pharmacokinetic properties. Ultimately, these endeavors may pave the way for the development of a novel therapeutic agent with significant clinical potential.

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  • Khan, I., Ali, S., Chinnam, S., Mohammed, S. A., Al-Harrasi, A., & Taha, M. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. ResearchGate. [Link]

  • Griebel, G., & Perrault, G. (2025). The Evolution of Benzodiazepine Allosteric Modulators: Structural Insights From Historical Milestones to Emerging Innovations in Drug Discovery and Development. Medicinal research reviews. [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Methods in molecular biology (Clifton, N.J.), 1049, 239–253. [Link]

  • Ali, I., Lone, M. N., Al-Othaim, A., Al-Warthan, A., & Al-Zehouri, J. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules (Basel, Switzerland), 26(11), 3121. [Link]

  • SignalChem. (n.d.). AKT 1 Kinase Enzyme System Datasheet. Retrieved from [Link]

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  • Goodacre, S. C., Street, L. J., Hallett, D. J., Crawforth, J. M., Kelly, S., Owens, A. P., ... & Atack, J. R. (2006). Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. PubMed. [Link]

  • ResearchGate. (n.d.). IC50 of urease inhibition of the tested compounds: | Download Table. Retrieved from [Link]

  • Sheng, L., Wang, Y., Liu, Y., Xu, B., Liu, Y., & Liu, Z. (2021). Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside. Food & function, 13(1), 168–177. [Link]

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  • Wang, H., Xu, C., Zhang, X., Zhang, D., Jin, F., & Fan, Y. (2024). Synthesis, Urease Inhibition, Molecular Docking, and Optical Analysis of a Symmetrical Schiff Base and Its Selected Metal Complexes. MDPI. [Link]

  • Cook, J. M., & Li, G. (2023). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. MDPI. [Link]

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  • ResearchGate. (n.d.). 3 Binding Affinities (nM) of Benzodiazepine Site Ligands to GABA A... | Download Table. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guideline for the Synthesis of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol

For: Researchers, scientists, and drug development professionals. Introduction The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of num...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Its unique structural and electronic properties make it an attractive framework for the design of novel therapeutics. The introduction of a fluorine atom and a hydroxymethyl group at the 6- and 3-positions, respectively, can significantly modulate the compound's physicochemical properties, such as metabolic stability, lipophilicity, and target-binding affinity. This application note provides a detailed, two-step experimental protocol for the synthesis of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol, a valuable building block for the synthesis of bioactive molecules.[4]

The synthetic strategy involves an initial formylation of 6-fluoroimidazo[1,2-a]pyridine via a Vilsmeier-Haack reaction to yield the key intermediate, 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde. This is followed by a selective reduction of the aldehyde to the desired primary alcohol. This guide is intended to provide researchers with a robust and reproducible methodology, alongside insights into the underlying chemical principles.

Synthetic Strategy Overview

The synthesis of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol is accomplished in a two-step sequence starting from commercially available 6-fluoro-2-aminopyridine. The first step is the synthesis of the imidazo[1,2-a]pyridine core followed by a Vilsmeier-Haack formylation to introduce the aldehyde group at the 3-position. The final step is the reduction of the aldehyde to the primary alcohol.

Synthesis_Workflow Start 6-Fluoro-2-aminopyridine Step1 Step 1: Cyclization & Formylation (Vilsmeier-Haack Reaction) Start->Step1 Chloroacetaldehyde, NaHCO3 then POCl3, DMF Intermediate 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde Step1->Intermediate Step2 Step 2: Reduction Intermediate->Step2 NaBH4, Methanol Product {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol Step2->Product

Caption: Overall synthetic workflow for {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol.

Part 1: Synthesis of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde

This procedure details the formation of the imidazo[1,2-a]pyridine ring system followed by formylation at the C3 position. The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto electron-rich heterocyclic systems.[1]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-Fluoro-2-aminopyridine≥98%Commercially Available
Chloroacetaldehyde50% wt. solution in H₂OCommercially Available
Sodium bicarbonate (NaHCO₃)Reagent GradeCommercially Available
Phosphorus oxychloride (POCl₃)≥99%Commercially AvailableCaution: Highly corrosive and water-reactive.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
EthanolReagent GradeCommercially Available
Saturated aq. NaHCO₃Prepared in-house
BrinePrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography
Ethyl AcetateHPLC GradeCommercially AvailableFor chromatography
HexanesHPLC GradeCommercially AvailableFor chromatography
Experimental Protocol

Step 1a: Synthesis of 6-Fluoroimidazo[1,2-a]pyridine

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 6-fluoro-2-aminopyridine (1.0 eq) in ethanol.

  • To this solution, add chloroacetaldehyde (1.2 eq, 50% aqueous solution) dropwise at room temperature.

  • Add sodium bicarbonate (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • To the residue, add water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-fluoroimidazo[1,2-a]pyridine, which can be used in the next step without further purification.

Step 1b: Vilsmeier-Haack Formylation

  • In a three-necked flask under an inert atmosphere (N₂ or Ar), cool anhydrous N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cooled DMF with vigorous stirring. Caution: This is an exothermic reaction. Maintain the temperature below 5 °C. The formation of the Vilsmeier reagent is critical.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Dissolve the crude 6-fluoroimidazo[1,2-a]pyridine (1.0 eq) from the previous step in anhydrous dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde as a solid.

Mechanism of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, an electrophilic iminium salt, from a tertiary amide (DMF) and phosphorus oxychloride. This reagent then acts as the formylating agent.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Adduct [Adduct] DMF->Adduct + POCl3 POCl3 POCl3 Vilsmeier_Reagent Vilsmeier Reagent (Eschenmoser's salt analog) Adduct->Vilsmeier_Reagent - PO2Cl2- Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex Imidazopyridine 6-Fluoroimidazo[1,2-a]pyridine Imidazopyridine->Sigma_Complex + Vilsmeier Reagent Iminium_Intermediate Iminium Intermediate Sigma_Complex->Iminium_Intermediate - H+ Hydrolysis Hydrolysis Iminium_Intermediate->Hydrolysis + H2O Product 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Part 2: Synthesis of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol

This part of the protocol describes the reduction of the aldehyde functional group of 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde to a primary alcohol using a mild reducing agent, sodium borohydride.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehydeSynthesized in Part 1
Sodium Borohydride (NaBH₄)≥98%Commercially AvailableCaution: Reacts with water to produce hydrogen gas.
MethanolAnhydrous, ≥99.8%Commercially Available
Deionized Water
Ethyl AcetateHPLC GradeCommercially Available
Saturated aq. Ammonium Chloride (NH₄Cl)Prepared in-house
BrinePrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially Available
Experimental Protocol
  • In a round-bottom flask, dissolve 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the solution. Caution: Hydrogen gas evolution will occur.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Add saturated aqueous ammonium chloride solution to the mixture.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel if necessary to yield {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Analytical MethodExpected Results
¹H NMR Appearance of a singlet for the -CH₂OH protons (typically around 4.5-5.0 ppm) and disappearance of the aldehyde proton singlet (around 9.5-10.0 ppm). The aromatic protons will show characteristic shifts and coupling constants for the imidazo[1,2-a]pyridine ring system.
¹³C NMR Appearance of a signal for the -CH₂OH carbon (typically around 60-65 ppm) and disappearance of the aldehyde carbonyl carbon signal (around 180-190 ppm).
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of C₈H₇FN₂O should be observed.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Vilsmeier-Haack reaction Incomplete formation of the Vilsmeier reagent; moisture in the reaction.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents. Ensure dropwise addition of POCl₃ at 0 °C.
Incomplete reduction of the aldehyde Insufficient reducing agent; deactivation of NaBH₄.Add additional NaBH₄. Ensure the methanol is anhydrous.
Side products in the reduction step Over-reduction (not common with NaBH₄ for this substrate).Maintain the reaction at a low temperature.
Difficulty in purification Co-eluting impurities.Adjust the solvent system for column chromatography; consider recrystallization from a suitable solvent system.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol. By following these detailed steps, researchers can confidently prepare this valuable building block for applications in drug discovery and medicinal chemistry. The provided mechanistic insights and troubleshooting guide aim to facilitate a smooth and successful synthesis.

References

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. Available from: [Link]

  • Hussain, R., et al. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Saudi Pharmaceutical Journal, 31(8), 101667. Available from: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available from: [Link]

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Application

{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol} in vitro assay development

An Application Note and Protocol Guide for the In Vitro Assay Development of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol Authored by a Senior Application Scientist Introduction: The Therapeutic Potential of the Imidazo[...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for the In Vitro Assay Development of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol

Authored by a Senior Application Scientist

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1][2][3] Derivatives of this scaffold are integral to several commercially available drugs and are continuously being explored for new therapeutic applications.[3] Notably, this chemical moiety is a cornerstone in the development of novel anticancer agents, with many derivatives demonstrating potent inhibitory effects on critical cellular signaling pathways that are often dysregulated in cancer.[1][4][5][6] The versatility of the imidazo[1,2-a]pyridine core allows for substitutions that can modulate its biological activity, making it a prime candidate for targeted drug discovery. This guide provides a comprehensive framework for the in vitro characterization of a specific derivative, {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol, with a focus on elucidating its potential as an anticancer agent.

Strategic Approach to In Vitro Assay Development

The development of a robust in vitro assay cascade is fundamental to characterizing the biological activity of a novel chemical entity.[7][8] A tiered approach is recommended, beginning with broad screening assays to determine general cytotoxicity, followed by more specific mechanistic assays to identify the molecular targets and cellular pathways affected by the compound. This structured workflow ensures a logical progression from identifying activity to understanding the mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation & Further Characterization Primary_Assay Cell Viability/Cytotoxicity Assay (MTT) Secondary_Assay_1 Target-Based Pathway Analysis (Western Blot for PI3K/Akt/mTOR) Primary_Assay->Secondary_Assay_1 Secondary_Assay_2 Apoptosis Induction (Annexin V/PI Staining) Primary_Assay->Secondary_Assay_2 Secondary_Assay_3 Cell Cycle Analysis (Flow Cytometry) Primary_Assay->Secondary_Assay_3 Tertiary_Assay Kinase Inhibition Assays Secondary_Assay_1->Tertiary_Assay

Caption: A tiered workflow for the biological evaluation of novel compounds.

Part 1: Primary Screening - Assessing Cytotoxicity

The initial step in evaluating a novel compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[9]

Protocol 1: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol across a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)[5][9]

  • {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Line Tissue of Origin Hypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma15.5
A549Lung Carcinoma22.8
HeLaCervical Cancer12.3
PC-3Prostate Cancer35.1

Part 2: Mechanistic Elucidation - Probing the PI3K/Akt/mTOR Pathway

Numerous studies have implicated the PI3K/Akt/mTOR signaling pathway as a primary target for imidazo[1,2-a]pyridine derivatives in cancer cells.[1][4][5] This pathway is a critical regulator of cell survival, proliferation, and growth. Therefore, a key step in characterizing {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol is to assess its impact on the phosphorylation status of key proteins in this cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (p-Akt) mTORC1 mTORC1 Akt->mTORC1 Activates Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates S6K->Transcription EIF4EBP1->Transcription Inhibits translation GrowthFactor Growth Factor GrowthFactor->RTK Compound {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol Compound->PI3K Inhibits Compound->Akt Inhibits Compound->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Protocol 2: Western Blot Analysis of Protein Phosphorylation

Objective: To determine if {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol inhibits the phosphorylation of Akt and mTOR in a dose-dependent manner.

Materials:

  • Cancer cell line showing high sensitivity in the MTT assay (e.g., HeLa)

  • {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (p-Akt, total Akt, p-mTOR, total mTOR, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with increasing concentrations of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) for a specified time (e.g., 24 hours).

  • Protein Extraction: Wash cells with cold PBS and lyse with lysis buffer. Collect lysates and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.

  • Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use GAPDH as a loading control.

Treatment p-Akt / Total Akt (Relative Intensity) p-mTOR / Total mTOR (Relative Intensity)
Vehicle Control1.001.00
0.5x IC500.650.72
1x IC500.320.41
2x IC500.150.19

Part 3: Further Mechanistic Studies

Based on the primary screening and initial mechanistic data, further assays can be employed to deepen the understanding of the compound's cellular effects.

Apoptosis Induction

Many anticancer agents that inhibit survival pathways like PI3K/Akt/mTOR ultimately induce programmed cell death, or apoptosis.[5] This can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Cell Cycle Analysis

Disruption of signaling pathways often leads to cell cycle arrest. Flow cytometry analysis of DNA content after PI staining can reveal the phase of the cell cycle at which the compound exerts its effects.[5]

Exploratory Assays: Urease Inhibition

While the imidazo[1,2-a]pyridine scaffold is predominantly explored for its anticancer properties, derivatives have shown other biological activities. For instance, some derivatives of 6-fluoroimidazo[1,2-a]pyridine have been synthesized and evaluated for their urease inhibitory potential.[10][11] Should the anticancer activity of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol be modest, exploring alternative applications such as urease inhibition could be a valuable secondary research direction.

Conclusion

This application note provides a structured and scientifically grounded approach to the in vitro characterization of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol. The proposed workflow, from broad cytotoxicity screening to specific mechanistic studies, allows for a comprehensive evaluation of its potential as a therapeutic agent. The provided protocols for MTT and Western blot analysis serve as a robust starting point for researchers in drug discovery and development. The diverse biological activities associated with the imidazo[1,2-a]pyridine scaffold underscore the importance of a thorough and systematic investigation to unlock the full therapeutic potential of this promising compound.[12]

References

  • Aktas, O. et al. (2018). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 16(5), 6053-6059. Available at: [Link]

  • Ghorab, M. M. et al. (2024). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. Available at: [Link]

  • Guan, H. et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(4), 3539-3546. Available at: [Link]

  • Hameed, A. et al. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667. Available at: [Link]

  • Hassan, M. et al. (2025). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Iraqi Journal of Science. Available at: [Link]

  • Kosheeka. (2021). Essentials of In Vitro Assay Development. Available at: [Link]

  • Lee, H. J. et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 945-950. Available at: [Link]

  • Patel, R. et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at: [Link]

  • ResearchGate. (2021). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. Available at: [Link]

  • ResearchGate. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Available at: [Link]

  • Smith, A. et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17835-17844. Available at: [Link]

  • Wang, Y. et al. (2010). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 20(13), 3938-3941. Available at: [Link]

Sources

Method

Application Note: A Validated Protocol for In Vitro Urease Inhibition Assay of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol

Introduction: The Rationale for Urease Inhibition Urease (EC 3.5.1.5), a nickel-containing metalloenzyme, is a critical virulence factor for various pathogens and a key enzyme in agricultural and environmental processes....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Urease Inhibition

Urease (EC 3.5.1.5), a nickel-containing metalloenzyme, is a critical virulence factor for various pathogens and a key enzyme in agricultural and environmental processes. It catalyzes the rapid hydrolysis of urea into ammonia and carbon dioxide, leading to a significant increase in local pH.[1] In medicine, this activity is famously exploited by Helicobacter pylori to survive the acidic gastric environment, contributing to gastritis, peptic ulcers, and gastric cancer.[2] In agriculture, the rapid breakdown of urea-based fertilizers by soil urease results in substantial nitrogen loss through ammonia volatilization, reducing fertilizer efficacy and causing environmental pollution.[3]

Consequently, the development of potent and safe urease inhibitors is a significant goal in both medicine and agriculture.[3] Heterocyclic compounds, particularly those containing nitrogen, have emerged as a promising class of inhibitors. Among these, the imidazopyridine scaffold is of great interest due to its diverse pharmacological activities, including antibacterial and anti-inflammatory properties.[4][5] Recent studies on 6-fluoroimidazo[1,2-a]pyridine derivatives have shown significant potential as potent urease inhibitors, often surpassing the activity of standard inhibitors like thiourea.[6][7][8]

This application note provides a detailed, validated protocol for assessing the inhibitory potential of a specific derivative, {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol , against Jack Bean Urease. The methodology is based on the widely adopted Berthelot (indophenol) reaction, a robust and sensitive colorimetric assay ideal for high-throughput screening.[3][9]

Scientific Principle of the Assay

The protocol employs a two-stage reaction process. First, the urease enzyme is allowed to react with its substrate, urea. In the presence of an inhibitor like {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol, this enzymatic hydrolysis is impeded.

Enzymatic Reaction: (NH₂)₂CO + H₂O ---(Urease)--> CO₂ + 2NH₃

The second stage involves the quantification of the ammonia (NH₃) produced, which is directly proportional to the enzyme's activity. The Berthelot method is used for this quantification. In an alkaline medium, ammonia reacts with a phenol/salicylate and hypochlorite solution, catalyzed by sodium nitroprusside, to form a stable blue-green indophenol dye.[3][9][10] The intensity of this color, measured spectrophotometrically, provides a quantitative measure of urease activity and, by extension, the efficacy of the inhibitor.

G cluster_enzymatic Stage 1: Enzymatic Reaction cluster_detection Stage 2: Colorimetric Detection Urea Urea (Substrate) Urease Urease Enzyme Urea->Urease Ammonia Ammonia (Product) Urease->Ammonia Hydrolysis Inhibitor {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol Inhibitor->Urease Inhibition Berthelot Berthelot Reagents (Phenol-Hypochlorite) Ammonia->Berthelot Quantification Indophenol Blue-Green Indophenol Berthelot->Indophenol Spectro Measure Absorbance (625-670 nm) Indophenol->Spectro

Caption: Principle of the urease inhibition assay.

Materials and Equipment

Equipment
  • 96-well flat-bottom microplate reader[1]

  • Multichannel pipettes (10-200 µL range)

  • Incubator set to 37°C[11]

  • Vortex mixer

  • Analytical balance

  • Standard laboratory glassware and consumables (e.g., microcentrifuge tubes, reagent reservoirs)

Reagents and Buffers
  • Test Compound: {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol.

  • Enzyme: Urease from Jack Bean (e.g., Sigma-Aldrich, Cat. No. U1500).

  • Substrate: Urea (ACS grade).

  • Standard Inhibitor: Thiourea (for positive control).[6][12]

  • Solvent: Dimethyl sulfoxide (DMSO, cell culture grade).

  • Phosphate Buffer (Assay Buffer): 50 mM Phosphate buffer, pH 7.4.

    • Preparation: Prepare solutions of 50 mM monobasic and dibasic sodium phosphate. Titrate to pH 7.4.

  • Reagent A (Phenol Reagent): 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside in deionized water. Store protected from light at 4°C.

  • Reagent B (Alkali Reagent): 0.5% (w/v) sodium hypochlorite and 0.6% (w/v) sodium hydroxide in deionized water. Store at 4°C.

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format, allowing for the simultaneous testing of multiple concentrations. It is crucial to include all necessary controls in each plate to ensure data validity.

Step 1: Preparation of Working Solutions
  • Test Compound Stock (10 mM): Accurately weigh and dissolve {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol in DMSO to a final concentration of 10 mM.

  • Standard Inhibitor Stock (10 mM): Prepare a 10 mM stock solution of Thiourea in DMSO.

  • Serial Dilutions: Perform serial dilutions of the test compound and standard inhibitor stocks in DMSO to create a range of concentrations for IC₅₀ determination (e.g., 5000 µM down to ~1 µM). This ensures the final DMSO concentration in the assay remains constant and low (<1%).

  • Urease Enzyme Solution (1 unit/well): Prepare a fresh solution of Jack Bean urease in 50 mM phosphate buffer (pH 7.4) shortly before use. The final concentration should be calculated to deliver 1 unit per well.[2] Keep on ice.

  • Urea Substrate Solution (50 mM): Dissolve urea in 50 mM phosphate buffer (pH 7.4) to a final concentration of 50 mM.[2]

Step 2: Assay Plate Setup
  • Add 10 µL of the appropriate solution to each well of a 96-well plate as described below:

    • Test Wells: 10 µL of each serial dilution of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol.

    • Positive Control Wells: 10 µL of each serial dilution of Thiourea.

    • Negative Control (100% Activity): 10 µL of DMSO.[3]

    • Blank Wells: 10 µL of DMSO.

  • Add 10 µL of the Urease Enzyme Solution to all wells except the Blank wells.

  • To the Blank wells, add 10 µL of the phosphate buffer instead of the enzyme solution.

  • Mix the plate gently on a plate shaker and pre-incubate for 10 minutes at 37°C . This step allows the inhibitor to interact with the enzyme before the substrate is introduced.[2]

Step 3: Enzymatic Reaction
  • To initiate the reaction, add 20 µL of the 50 mM Urea Substrate Solution to all wells.

  • Mix gently and incubate for 15 minutes at 37°C .[2]

Step 4: Color Development (Berthelot Reaction)
  • Following incubation, add 80 µL of Reagent A to every well.

  • Immediately add 100 µL of Reagent B to every well.

  • Mix the plate on a shaker for 30 seconds.

  • Incubate the plate for 20 minutes at 37°C , protected from light, to allow for full color development.[11]

Step 5: Absorbance Measurement
  • Measure the absorbance of each well at 630 nm using a microplate reader.

G prep Step 1: Prepare Solutions (Inhibitor, Enzyme, Substrate) setup Step 2: Plate Setup - Add 10µL Inhibitor/DMSO to wells - Add 10µL Urease (or Buffer for blank) prep->setup pre_incubate Pre-incubate: 10 min @ 37°C setup->pre_incubate reaction Step 3: Initiate Reaction - Add 20µL Urea Substrate pre_incubate->reaction incubate Incubate: 15 min @ 37°C reaction->incubate color_dev Step 4: Color Development - Add 80µL Reagent A - Add 100µL Reagent B incubate->color_dev color_incubate Incubate: 20 min @ 37°C (dark) color_dev->color_incubate measure Step 5: Measure Absorbance @ 630 nm color_incubate->measure

Caption: Experimental workflow for the urease inhibition assay.

Data Analysis and Interpretation

Calculation of Percentage Inhibition

First, correct the absorbance readings by subtracting the average absorbance of the Blank wells from all other wells. Then, calculate the percentage of urease inhibition for each concentration of the test compound using the following formula:

% Inhibition = (1 - (ODtest / ODcontrol)) x 100 [3]

Where:

  • ODtest is the absorbance of the well containing the test compound.

  • ODcontrol is the absorbance of the Negative Control well (containing only DMSO).

IC₅₀ Value Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[13][14] It is the primary metric for quantifying an inhibitor's potency.

  • Plot the calculated % Inhibition values (Y-axis) against the logarithm of the corresponding inhibitor concentrations (X-axis).

  • Fit the resulting data points to a sigmoidal dose-response curve (variable slope) using a non-linear regression model. This is also known as a four-parameter logistic (4PL) curve.[15]

  • The IC₅₀ is the concentration at which the curve passes the 50% inhibition mark.[14]

Specialized software such as GraphPad Prism, or free online tools like the AAT Bioquest IC₅₀ Calculator, can be used for this analysis.[15]

Data Presentation

Results should be presented clearly, summarizing the inhibitory activity across the tested concentrations and the final calculated IC₅₀ value. Data are typically expressed as the mean ± standard deviation (SD) from at least three independent experiments.

CompoundConcentration (µM)% Inhibition (Mean ± SD)IC₅₀ (µM) (Mean ± SD)
{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol}10095.2 ± 2.1
5088.7 ± 3.5
2571.4 ± 2.915.8 ± 1.2
12.545.1 ± 4.0
6.2520.3 ± 3.3
Thiourea (Standard) 5075.6 ± 4.522.5 ± 1.8

Note: The data shown in the table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

This application note provides a comprehensive and reliable protocol for evaluating the urease inhibitory activity of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol. The Berthelot-based colorimetric assay is a robust, sensitive, and high-throughput compatible method for the initial screening and characterization of potential urease inhibitors.[3] Careful execution of the protocol, including all necessary controls, will yield reproducible and accurate data, which is essential for structure-activity relationship (SAR) studies and the advancement of novel therapeutic and agricultural agents. Successful identification of potent inhibitors with this in vitro method is the critical first step, which should be followed by further mechanistic studies (e.g., Kᵢ determination) and subsequent in vivo evaluation to determine true therapeutic potential.[3]

References

  • Berthelot's Urease Activity Assay. (n.d.). UCL iGEM 2022.
  • Application Notes and Protocols for Testing Urease Inhibitors. (n.d.). BenchChem.
  • Enzyme Inhibitor Terms and Calculations. (n.d.). Sigma-Aldrich.
  • Urea - Berthelot Method - Urease. (n.d.). Anamol Laboratories Pvt. Ltd.
  • Hussain, R., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667. Retrieved from [Link]

  • Urease Assay Kit. (n.d.). Bio-Techne.
  • Urease Inhibitor Screening Kit (Colorimetric). (2023). Abcam.
  • Half maximal inhibitory concentration (IC50). (n.d.). In Wikipedia. Retrieved from [Link]

  • Berthelot's reagent. (n.d.). In Wikipedia. Retrieved from [Link]

  • IC50 Determination. (n.d.). Davidson College via edX.
  • Berthelot Method. (n.d.). Labcare diagnostics.
  • Measuring enzyme inhibition by drugs. (2021, January 12). Chem Help ASAP [Video]. YouTube. Retrieved from [Link]

  • Urease Enzyme Inhibition Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Shapiro, A. (2017, March 24). Answer to "Can anyone provide me the protocol of finding Urease inhibition assay of natural source?". ResearchGate. Retrieved from [Link]

  • Khan, I., et al. (2024). Antiurease Activity of Antibiotics: In Vitro, In Silico, Structure Activity Relationship, and MD Simulations of Cephalosporins and Fluoroquinolones. ACS Omega. Retrieved from [Link]

  • Naseer, M. M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12. Retrieved from [Link]

  • Sanapalli, B. K. R., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Pharmaceuticals, 15(11), 1399. Retrieved from [Link]

  • Shahin, R., et al. (2023). Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori. ResearchGate. Retrieved from [Link]

  • Hussain, R., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667. Retrieved from [Link]

  • Hussain, R., et al. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. ResearchGate. Retrieved from [Link]

  • Imidazopyridine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Hussain, R., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. SciSpace. Retrieved from [Link]

  • Hussain, R., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Semantic Scholar. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Anticancer Activity Testing of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol in Cell Lines

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridine Derivatives The imidazo[1,2-a]pyridine scaffold represents a promising pharmacophore in the discovery of novel anticancer agents.[1][2][3] Derivatives of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold represents a promising pharmacophore in the discovery of novel anticancer agents.[1][2][3] Derivatives of this heterocyclic system have been shown to exhibit potent anticancer activity through various mechanisms, including the inhibition of critical signaling pathways that are frequently dysregulated in cancer.[2][4] Notably, the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, has been identified as a key target for many imidazo[1,2-a]pyridine-based compounds.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the anticancer activity of a specific derivative, {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol. The protocols detailed herein are designed to provide a robust framework for assessing the cytotoxic and mechanistic properties of this compound in relevant cancer cell lines.

Experimental Rationale and Workflow

The evaluation of a novel anticancer compound necessitates a multi-faceted approach to ascertain its efficacy and mechanism of action. The following experimental workflow is proposed for the characterization of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol:

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanistic Investigation cluster_phase3 Phase 3: Target Validation (Hypothesized) P1_1 Cell Line Selection & Culture P1_2 MTT Assay for Cell Viability P1_1->P1_2 P1_3 Determination of IC50 P1_2->P1_3 P2_1 Apoptosis Assay (Annexin V/PI Staining) P1_3->P2_1 Proceed with IC50 concentrations P2_2 Cell Cycle Analysis (Propidium Iodide Staining) P1_3->P2_2 Proceed with IC50 concentrations P2_1->P2_2 P3_1 Western Blot for PI3K/Akt/mTOR Pathway Proteins P2_2->P3_1 Based on apoptosis and cell cycle results PI3K_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol Compound->PI3K Inhibition?

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by the test compound.

Protocol 4: Western Blot Analysis of PI3K/Akt/mTOR Pathway

Materials:

  • Selected cancer cell lines

  • {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against: p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescence detection reagents

Procedure:

  • Protein Extraction: Treat cells with {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol for a specified time (e.g., 6, 12, 24 hours). Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and block with 5% non-fat milk or BSA.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

Expected Outcome:

Treatment with {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol is expected to decrease the levels of phosphorylated Akt and mTOR, indicating inhibition of the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

These application notes provide a comprehensive and logical framework for the initial in vitro characterization of the anticancer activity of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol. The data generated from these protocols will provide valuable insights into the compound's potency, mechanism of cell death, and potential molecular targets. Positive results from these studies would warrant further investigation, including in vivo efficacy studies in animal models and more detailed mechanistic studies to confirm the direct target of the compound.

References

  • Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (URL not available)
  • Cytotoxic assays for screening anticancer agents - PubMed. [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (URL not available)
  • Assaying cell cycle status using flow cytometry - PMC - NIH. [Link]

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (URL not available)
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - PubMed. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov - SciELO. [Link]

  • Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry - JoVE. [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. [Link]

  • Screening Anticancer Drugs with NCI Lines - Cytion. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. [Link]

  • For adherent cell lines which apoptosis assay is the best to use? - ResearchGate. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. - SciSpace. [Link]

  • Cancer Cell Lines for Drug Discovery and Development - AACR Journals. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC. [Link]

  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds - ResearchGate. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC - NIH. [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - MDPI. [Link]

Sources

Method

Application Notes and Protocols for Antifungal Screening of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol Derivatives

Prepared by: Gemini, Senior Application Scientist Introduction: The Rationale for Screening Imidazo[1,2-a]pyridine Scaffolds The imidazo[1,2-a]pyridine nucleus is a prominent heterocyclic scaffold recognized for its vers...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Rationale for Screening Imidazo[1,2-a]pyridine Scaffolds

The imidazo[1,2-a]pyridine nucleus is a prominent heterocyclic scaffold recognized for its versatile pharmacological potential.[1][2] This structural motif is present in numerous compounds exhibiting a wide array of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[1][2] Notably, various derivatives have demonstrated compelling antifungal activity, making this class of molecules a fertile ground for the discovery of novel antifungal agents.[1][3][4] The emergence of drug-resistant fungal pathogens necessitates a continuous search for new therapeutics, and screening novel libraries, such as derivatives of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol, is a critical step in this endeavor.

This document provides a comprehensive guide to the foundational in vitro screening methods essential for evaluating the antifungal potential of these novel derivatives. The protocols herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is both reproducible and comparable across different research settings.[5][6][7][8] The primary objective is to determine the Minimum Inhibitory Concentration (MIC), a key metric that quantifies the antifungal potency of a compound.[9]

Guiding Principle: A Phased Approach to Antifungal Susceptibility Testing

A systematic screening cascade is crucial for the efficient evaluation of new chemical entities. The process begins with a quantitative primary screen to determine the MIC of each derivative against a panel of clinically relevant fungi. This is followed by optional, confirmatory, or secondary screening methods. This structured workflow ensures that resources are focused on the most promising candidates for further development.

Antifungal_Screening_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_analysis Phase 3: Data Analysis & Follow-up Compound Test Compound ({6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol derivative) StockSol Prepare Stock Solution (e.g., in DMSO) Compound->StockSol BMD Broth Microdilution Assay (CLSI/EUCAST) StockSol->BMD FungalStrains Select & Culture Fungal Strains (e.g., C. albicans, A. fumigatus) Inoculum Standardize Inoculum (0.5 McFarland) FungalStrains->Inoculum Inoculum->BMD MIC Determine MIC Value (μg/mL) BMD->MIC Secondary Secondary Assays (Disk Diffusion, MFC) MIC->Secondary SAR Structure-Activity Relationship (SAR) MIC->SAR Hit Identify Hit Compound(s) SAR->Hit

Caption: High-level workflow for primary antifungal screening.

Part I: Broth Microdilution — The Gold Standard for MIC Determination

Expertise & Rationale

The broth microdilution (BMD) method is the universally accepted gold standard for quantitative antifungal susceptibility testing.[5][10] Its primary advantage lies in its ability to provide a precise Minimum Inhibitory Concentration (MIC) value, which represents the lowest concentration of the drug that inhibits the visible growth of a microorganism. This quantitative data is essential for structure-activity relationship (SAR) studies and for comparing the potency of different derivatives. The method is highly standardized by both CLSI and EUCAST, adaptable to a 96-well microtiter plate format for higher throughput, and serves as the foundational assay for any antifungal discovery program.[7][8][11]

Protocol 1: CLSI-Based Broth Microdilution for Yeasts (e.g., Candida albicans)

This protocol is adapted from the CLSI M27 document series.[12]

1. Materials & Reagents

  • Test Compounds: {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol derivatives.

  • Solvent: Dimethyl sulfoxide (DMSO), analytical grade.

  • Media: RPMI-1640 broth medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinopropanesulfonic acid (MOPS).

  • Fungal Strain: Candida albicans (e.g., ATCC 90028 as a quality control strain).

  • Positive Control: Fluconazole.

  • Equipment: Sterile 96-well flat-bottom microtiter plates, multichannel pipettes, spectrophotometer (plate reader at 530 nm), incubator (35°C), biosafety cabinet.

2. Preparation of Reagents

  • Compound Stock Solutions: Prepare a 10 mg/mL stock solution of each derivative and the control drug (Fluconazole) in DMSO. Subsequent dilutions should be made to ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit fungal growth.

  • Inoculum Preparation:

    • Subculture the yeast from frozen stock onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure purity and viability.[6]

    • Pick 3-5 colonies (≥1 mm) and suspend them in 5 mL of sterile saline.

    • Vortex thoroughly to create a homogenous suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08–0.10 at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL.[6]

    • Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to achieve the final working inoculum concentration of 1-5 x 10³ CFU/mL.

3. Assay Procedure

  • Plate Preparation: In a 96-well plate, add 100 µL of RPMI-1640 medium to wells 2 through 12 in the desired rows.

  • Compound Dilution:

    • Prepare an intermediate dilution of your stock compound in RPMI so that when 100 µL is added to well 1, it represents 2x the highest desired final concentration.

    • Add 200 µL of this starting concentration to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • This leaves well 11 as the growth control (no drug) and well 12 as the sterility control (no drug, no inoculum).

  • Inoculation: Add 100 µL of the final working inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well will be 200 µL.

  • Incubation: Seal the plates (e.g., with an adhesive plastic sealer) and incubate at 35°C for 24-48 hours.[13]

4. Endpoint Determination and Interpretation

  • Visual Reading: The MIC is the lowest drug concentration in which there is a significant (≥50%) reduction in turbidity compared to the growth control well (well 11).

  • Spectrophotometric Reading: Read the optical density (OD) at 530 nm. Calculate the percentage of growth inhibition for each well relative to the growth control. The MIC is the lowest concentration that shows ≥50% growth inhibition.

  • Self-Validation: The assay is valid if:

    • The sterility control (well 12) is clear.

    • The growth control (well 11) shows heavy turbidity.

    • The MIC of the quality control strain (C. albicans ATCC 90028 against Fluconazole) falls within the established acceptable range.

5. Data Presentation

Derivative IDR1 GroupR2 GroupC. albicans MIC (µg/mL)
F-IMP-001-H-CH₃16
F-IMP-002-Cl-CH₃8
F-IMP-003-H-CF₃>64
Fluconazole(Control)(Control)0.5

Part II: Agar Disk Diffusion — A Simple, Qualitative Screening Method

Expertise & Rationale

The disk diffusion method is a valuable secondary or alternative screening tool.[5][14] Instead of an MIC, it provides a qualitative result based on the size of the "zone of inhibition" around a drug-impregnated disk.[5][6] It is technically simpler, less expensive, and useful for screening larger numbers of compounds where a precise MIC is not initially required, or for labs not equipped for microdilution assays.[15] The principle relies on the diffusion of the compound from the disk into the agar, creating a concentration gradient. A larger zone of inhibition generally corresponds to higher antifungal activity.

Protocol 2: Disk Diffusion for Yeasts

This protocol is based on principles outlined by the CLSI.[6]

1. Materials & Reagents

  • Media: Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (GMB agar). The methylene blue enhances the definition of the zone edge.[5][6]

  • Fungal Strain & Inoculum: Prepared as in the BMD protocol (Section 2.2), but the final suspension should be adjusted to a 0.5 McFarland standard in sterile saline.

  • Other: Sterile 6 mm paper disks, sterile cotton swabs, petri dishes (150 mm), forceps.

2. Assay Procedure

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted 0.5 McFarland inoculum suspension.

    • Press the swab firmly against the inside wall of the tube to remove excess liquid.

    • Streak the entire surface of the GMB agar plate three times, rotating the plate approximately 60° after each streaking to ensure confluent growth.[6]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Disk Preparation and Application:

    • Under sterile conditions, impregnate blank paper disks with a defined volume (e.g., 10 µL) of a high-concentration stock solution of each test derivative (e.g., 1 mg/mL).

    • Prepare a positive control disk (e.g., Fluconazole) and a negative control disk with solvent (DMSO) only.

    • Using sterile forceps, place the disks onto the inoculated agar surface, pressing gently to ensure full contact. Space disks at least 24 mm apart from center to center.[6]

  • Incubation: Invert the plates and incubate at 35°C for 20-24 hours.[6]

3. Measurement and Interpretation

  • After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter (mm).

  • The solvent-only disk should show no zone of inhibition. The positive control should show a zone within its expected range.

  • Activity is ranked based on the zone diameter. A larger diameter suggests greater potency, though this does not directly correlate to a specific MIC without further validation studies.

4. Data Presentation

Derivative IDConcentration on DiskZone of Inhibition (mm)
F-IMP-00110 µg12
F-IMP-00210 µg18
F-IMP-00310 µg0
Fluconazole (25 µg)(Control)22
DMSO(Control)0

Part III: Perspective on Mechanistic Investigation

Initial screening identifies "hit" compounds. The subsequent, critical phase involves elucidating their mechanism of action (MoA). While the specific target of novel imidazopyridine derivatives is unknown, many successful antifungals disrupt the fungal cell wall, a structure absent in human cells. One key target is the β-(1,3)-D-glucan synthase enzyme, which is inhibited by the echinocandin class of drugs, like Caspofungin.[16][17][18] Investigating whether a novel compound induces cellular morphologies consistent with cell wall stress (e.g., cell lysis, abnormal budding) can provide early clues to its MoA.

Hypothetical_MoA cluster_wall Fungal Cell Wall Synthesis Compound {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol Derivative GlucanSynthase β-(1,3)-D-Glucan Synthase (Enzyme Complex) Compound->GlucanSynthase POTENTIAL INHIBITION (Hypothetical Target) Membrane Fungal Cell Membrane Glucan β-(1,3)-D-Glucan (Polymer) GlucanSynthase->Glucan synthesizes CellWall Cell Wall Integrity Glucan->CellWall maintains Lysis Osmotic Lysis & Cell Death CellWall->Lysis Disruption leads to

Caption: Hypothetical mechanism targeting fungal cell wall synthesis.

References

  • Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(2), e00090-19. [Link]

  • Lewis, R. E., & Wiederhold, N. P. (2023). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 9(1), 87. [Link]

  • McCarthy, M. W., et al. (2024). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 68(4), e01234-23. [Link]

  • Di Mola, A., et al. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 29(5), 1126. [Link]

  • Berkow, E. L., Lockhart, S. R., & Ostrosky-Zeichner, L. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]

  • Sanguinetti, M., & Posteraro, B. (2018). Susceptibility Testing of Fungi to Antifungal Drugs. Journal of Fungi, 4(3), 114. [Link]

  • Sanguinetti, M., & Posteraro, B. (2018). Susceptibility Testing of Fungi to Antifungal Drugs. ResearchGate. [Link]

  • Mishra, R., et al. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Pharmaceuticals, 16(7), 999. [Link]

  • Wang, Y., et al. (2020). Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. Bioorganic & Medicinal Chemistry Letters, 30(14), 127244. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2024). Clinical breakpoint table. EUCAST. [Link]

  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. [Link]

  • Al-Abri, S. A., & Al-Harrasi, A. (2024). Caspofungin. StatPearls. [Link]

  • Arendrup, M. C., & Patterson, T. F. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Cold Spring Harbor Perspectives in Medicine, 7(8), a025728. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. [Link]

  • Synapse. (2024). What is the mechanism of Caspofungin Acetate? Patsnap. [Link]

  • ResearchGate. (2016). Synthesis and Antimicrobial screening of Chalcones containing imidazo [1,2-a] pyridine nucleus. [Link]

  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. CLSI. [Link]

  • JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. [Link]

  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]

  • Sud, I. J., & Feingold, D. S. (1979). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Antimicrobial Agents and Chemotherapy, 16(5), 646-648. [Link]

  • iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. [Link]

  • Wikipedia. (n.d.). Caspofungin. [Link]

  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. [Link]

  • Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. Clinical Microbiology and Infection, 16(4), 339-347. [Link]

  • ResearchGate. (2024). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. [Link]

  • Cheng, J., Pham, J., & Bell, S. (2005). A disc test of antifungal susceptibility. Connect Network. [Link]

  • Wikipedia. (n.d.). Disk diffusion test. [Link]

  • EUCAST. (n.d.). EUCAST Home. [Link]

  • U.S. Food & Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria. FDA. [Link]

  • Vasile, C., et al. (2022). The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. Pharmaceutics, 14(12), 2795. [Link]

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Application

Application Notes and Protocols for Studying PI3K/AKT/mTOR Pathway Inhibition by Imidazo[1,2-a]pyridines

Introduction: Targeting a Central Signaling Axis in Cancer The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a multitude...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting a Central Signaling Axis in Cancer

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a frequent event in a wide variety of human cancers, making it a prime target for the development of novel anticancer therapeutics.[1] The imidazo[1,2-a]pyridine scaffold has emerged as a promising chemotype for the design of potent and selective inhibitors of the PI3K/AKT/mTOR pathway.[2][3] These compounds have demonstrated significant antitumor activity in various cancer cell lines by effectively modulating key downstream effectors of this signaling cascade.[4][5][6]

This comprehensive guide provides detailed application notes and step-by-step protocols for researchers, scientists, and drug development professionals engaged in the study of imidazo[1,2-a]pyridines as PI3K/AKT/mTOR pathway inhibitors. The methodologies outlined herein are designed to facilitate the robust evaluation of compound efficacy and mechanism of action in a preclinical setting.

The PI3K/AKT/mTOR Signaling Pathway: A Rationale for Inhibition

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases or G-protein-coupled receptors, leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3, in turn, recruits and activates the serine/threonine kinase AKT. Activated AKT phosphorylates a host of downstream targets, including mTOR, which exists in two distinct complexes: mTORC1 and mTORC2. The activation of this cascade ultimately promotes cell proliferation and inhibits apoptosis. Imidazo[1,2-a]pyridine-based inhibitors are designed to interfere with this signaling cascade, typically by targeting the ATP-binding pocket of PI3K, thereby preventing the phosphorylation of AKT and mTOR and consequently inducing cell cycle arrest and apoptosis in cancer cells.[4]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Imidazo_pyridine Imidazo[1,2-a]pyridine Inhibitor Imidazo_pyridine->PI3K Inhibits PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 AKT->mTORC2 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits mTORC2->AKT Activates (feedback)

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridines.

Experimental Workflow for Inhibitor Characterization

A systematic approach is crucial for the comprehensive evaluation of imidazo[1,2-a]pyridine inhibitors. The following workflow outlines the key experimental stages, from initial cytotoxicity screening to detailed mechanistic studies.

Experimental_Workflow Start Start: Imidazo[1,2-a]pyridine Compound Library Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 WesternBlot Western Blot Analysis (p-AKT, p-mTOR) IC50->WesternBlot Mechanism Mechanism of Action Studies WesternBlot->Mechanism CellCycle Cell Cycle Analysis (PI Staining) Mechanism->CellCycle Apoptosis Apoptosis Assay (Annexin V-FITC) Mechanism->Apoptosis KinaseAssay In Vitro Kinase Assay (PI3K Activity) Mechanism->KinaseAssay End End: Lead Compound Identification CellCycle->End Apoptosis->End KinaseAssay->End

Caption: A typical experimental workflow for the characterization of imidazo[1,2-a]pyridine inhibitors.

Application Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of imidazo[1,2-a]pyridine compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A375 melanoma, HeLa cervical cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Imidazo[1,2-a]pyridine compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: Western Blot Analysis of PI3K/AKT/mTOR Pathway Proteins

This protocol describes the detection of phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR) by Western blotting to confirm pathway inhibition.

Materials:

  • Cancer cells treated with imidazo[1,2-a]pyridine compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells with the imidazo[1,2-a]pyridine compound at the desired concentration and time point. Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Densitometrically quantify the protein bands and normalize the levels of phosphorylated proteins to their total protein counterparts.

Protocol 3: In Vitro PI3K Kinase Assay

This protocol outlines a method to directly measure the inhibitory effect of imidazo[1,2-a]pyridines on the enzymatic activity of PI3K isoforms.

Materials:

  • Recombinant human PI3K enzyme (e.g., PI3Kα)

  • Kinase assay buffer

  • PIP2 substrate

  • ATP

  • Imidazo[1,2-a]pyridine compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in the appropriate buffer.

  • Kinase Reaction: In a 384-well plate, add the PI3K enzyme, the imidazo[1,2-a]pyridine compound or vehicle (DMSO), and the kinase assay buffer.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of PIP2 substrate and ATP. Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then measured via a luciferase/luciferin reaction.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: Calculate the percent inhibition of PI3K activity for each compound concentration and determine the IC50 value.

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is for analyzing the effect of imidazo[1,2-a]pyridine compounds on cell cycle distribution using flow cytometry.

Materials:

  • Cancer cells treated with imidazo[1,2-a]pyridine compounds

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the imidazo[1,2-a]pyridine compound for the desired duration. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: Apoptosis Detection by Annexin V-FITC Staining

This protocol describes the quantification of apoptosis induced by imidazo[1,2-a]pyridine compounds using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cells treated with imidazo[1,2-a]pyridine compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the imidazo[1,2-a]pyridine compound. Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add additional binding buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Data Presentation and Interpretation

Quantitative data from the aforementioned assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical IC50 Values of Imidazo[1,2-a]pyridine Derivatives

Compound IDPI3Kα IC50 (nM)A375 Cell Viability IC50 (µM)HeLa Cell Viability IC50 (µM)
IMP-001150.50.8
IMP-002502.13.5
IMP-00350.20.4
Positive Control100.30.6

Table 2: Hypothetical Effect of IMP-003 on Cell Cycle Distribution in A375 Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control553015
IMP-003 (0.2 µM)751510

These tables provide a snapshot of the type of data that can be generated and used to evaluate the potency and cellular effects of the imidazo[1,2-a]pyridine inhibitors.

Conclusion

The protocols and application notes provided in this guide offer a robust framework for the preclinical evaluation of imidazo[1,2-a]pyridine derivatives as inhibitors of the PI3K/AKT/mTOR pathway. By systematically assessing their biochemical and cellular activities, researchers can identify promising lead compounds for further development as novel anticancer agents. The integration of these methodologies will ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery process.

References

  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837.
  • Al-Qatati, A., & Aliwaini, S. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951.
  • Chen, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 3028–3046.
  • Gao, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3201.
  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004.
  • Kim, O., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 829-834.
  • Li, G., et al. (2015). The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(20), 4473-4478.
  • Liu, T., et al. (2020). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Molecules, 25(11), 2549.
  • Ma, Y., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1931-1936.
  • Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders-Drug Targets, 24(8), e200324228067.
  • Tang, G., et al. (2022). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 215-227.
  • Wang, X., et al. (2019). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). Molecules, 24(18), 3342.
  • Wu, P., et al. (2014).
  • Zhai, S., et al. (2018). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Journal of Cancer, 9(16), 2884–2894.

Sources

Method

{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol: A Versatile Research Tool for Cellular and Pharmacological Investigations

Introduction The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and serving as a fertile ground for the discovery of nove...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and serving as a fertile ground for the discovery of novel therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antifungal, antiviral, anti-inflammatory, and kinase inhibitory properties.[3][4] The introduction of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the 3-hydroxymethyl group offers a potential site for further functionalization or interaction with biological targets. This document provides a comprehensive guide to the synthesis, characterization, and potential applications of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol as a versatile research tool for drug discovery and chemical biology.

Synthesis and Characterization

The synthesis of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol can be readily achieved from its aldehyde precursor, 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde. The latter has been synthesized and characterized in the literature, serving as a key intermediate for various derivatives.[5][6] The final step involves the selective reduction of the aldehyde to the corresponding alcohol.

Protocol 1: Synthesis of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol

This protocol details the reduction of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde using sodium borohydride.

Materials:

  • 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde

  • Sodium borohydride (NaBH₄)[7][8]

  • Methanol (MeOH) or Ethanol (EtOH)[8]

  • Deionized water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 1 equivalent of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde in methanol or ethanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add 1.5 equivalents of sodium borohydride to the cooled solution in small portions.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the dropwise addition of 1M HCl at 0 °C until the effervescence ceases.

  • Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous solution, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol by column chromatography on silica gel.

Characterization

The structure and purity of the synthesized {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Appearance of a characteristic signal for the -CH₂OH protons and disappearance of the aldehyde proton signal.
¹³C NMR Appearance of a signal for the -CH₂OH carbon and disappearance of the aldehyde carbonyl carbon signal.
Mass Spectrometry (MS) Observation of the molecular ion peak corresponding to the calculated mass of C₈H₇FN₂O.
FTIR Spectroscopy Presence of a broad O-H stretching band and disappearance of the C=O stretching band of the aldehyde.

Potential Applications as a Research Tool

Based on the extensive biological activities reported for the imidazo[1,2-a]pyridine scaffold, {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol is a promising candidate for investigation in several key research areas.

Anticancer Agent Screening

Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity.[9] The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, is a known target for this class of compounds.[10][11][12]

This protocol provides a general method for evaluating the cytotoxic effects of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol on cancer cell lines.[13]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Normal cell line (for cytotoxicity comparison, e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer and normal cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Diagram 1: General workflow for the biological evaluation of novel compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Lead Optimization synthesis Synthesis of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol characterization Structural Confirmation (NMR, MS, FTIR) synthesis->characterization anticancer Anticancer Assay (MTT) characterization->anticancer antifungal Antifungal Assay (MIC Determination) characterization->antifungal kinase Kinase Inhibition (e.g., PI3K) characterization->kinase urease Urease Inhibition characterization->urease pathway Signaling Pathway Analysis (e.g., Western Blot) anticancer->pathway kinase->pathway analysis IC50/MIC Determination SAR Studies pathway->analysis imaging Fluorescence Microscopy imaging->analysis

Caption: General workflow for biological evaluation.

Antifungal Activity Screening

The imidazo[1,2-a]pyridine core is also known for its antifungal properties.[14]

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) against pathogenic fungi.[2][14][15]

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol

  • Positive control antifungal drug (e.g., Fluconazole)

  • 96-well microtiter plates

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI or EUCAST guidelines.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35 °C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Kinase Inhibition Assays

Given the known activity of imidazo[1,2-a]pyridines as kinase inhibitors, particularly against PI3K, this is a key area of investigation.[6][12][16]

This protocol describes a general method to assess the inhibitory effect on PI3K activity.

Materials:

  • Recombinant PI3K enzyme

  • Kinase buffer

  • ATP

  • PI(4,5)P₂ substrate

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol

  • Known PI3K inhibitor (positive control)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Pre-incubation: In a 384-well plate, add the kinase, kinase buffer, and the test compound or controls. Incubate for 15-30 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the lipid substrate.

  • Incubation: Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • ADP Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and kinase detection reagent according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: A decrease in the luminescent signal indicates inhibition of kinase activity. Calculate the IC₅₀ value.

Diagram 2: Simplified PI3K/Akt/mTOR signaling pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Full Activation) Inhibitor {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol (Hypothesized Target) Inhibitor->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Urease Inhibition Studies

Derivatives of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde have shown potent urease inhibitory activity.[5][6] This suggests that {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol could also be a valuable tool in studying urease function and developing inhibitors.

This protocol is based on the Berthelot method for ammonia quantification.[17][18]

Materials:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (pH 7.4)

  • Phenol reagent

  • Alkaline hypochlorite solution

  • {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol

  • Thiourea (positive control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Pre-incubation: In a 96-well plate, mix the urease enzyme solution with the test compound or control and incubate for a defined period.

  • Reaction Initiation: Add urea solution to initiate the enzymatic reaction and incubate.

  • Color Development: Stop the reaction and add the phenol and alkaline hypochlorite reagents.

  • Absorbance Measurement: After color development, measure the absorbance at 625-630 nm.

  • Data Analysis: A decrease in absorbance indicates urease inhibition. Calculate the percentage of inhibition and the IC₅₀ value.

Fluorescent Probe Development

The imidazo[1,2-a]pyridine core is known to exhibit fluorescence, making its derivatives potential candidates for fluorescent probes in biological imaging.[19]

This protocol outlines the initial characterization of the fluorescent properties of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol.[1][20][21]

Materials:

  • {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol

  • Spectroscopic grade solvents (e.g., ethanol, acetonitrile, cyclohexane)

  • Quartz cuvettes

  • Spectrofluorometer

Procedure:

  • Sample Preparation: Prepare dilute solutions of the compound in various solvents.

  • Excitation Spectrum: Set the emission wavelength to an estimated maximum and scan a range of excitation wavelengths to determine the optimal excitation wavelength (λex).

  • Emission Spectrum: Excite the sample at the determined λex and scan the emission wavelengths to obtain the fluorescence emission spectrum and determine the maximum emission wavelength (λem).

  • Quantum Yield Determination (Relative Method): Compare the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate).

  • Data Analysis: Record λex, λem, Stokes shift (difference between λem and λex), and the relative quantum yield.

Data Presentation

Quantitative data from the proposed assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Assay Parameter Example Value
Anticancer Activity IC₅₀ against MCF-7 cells5.2 µM
Antifungal Activity MIC against C. albicans16 µg/mL
Kinase Inhibition IC₅₀ for PI3Kα0.8 µM
Urease Inhibition IC₅₀12.5 µM
Fluorescence λex / λem (in Ethanol)350 nm / 450 nm
Fluorescence Quantum Yield (Φ)0.35

Conclusion

{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol represents a promising and versatile research tool with potential applications spanning from anticancer and antifungal drug discovery to the development of novel fluorescent probes. The straightforward synthesis and the rich biological profile of its parent scaffold make it an attractive molecule for further investigation. The protocols provided herein offer a solid foundation for researchers to explore the full potential of this compound in their respective fields.

References

  • Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources - PubMed. (2017, September 15). Retrieved from [Link]

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC - PubMed Central. Retrieved from [Link]

  • Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed. (2023, July 13). Retrieved from [Link]

  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed Central. (2025, November 16). Retrieved from [Link]

  • An Introduction to Fluorescence Spectroscopy - UCI Department of Chemistry. Retrieved from [Link]

  • Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study - ResearchGate. (2023, June 2). Retrieved from [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved from [Link]

  • Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. Retrieved from [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate. Retrieved from [Link]

  • Analytical technique: Fluorescence Spectroscopy. Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021, August 12). Retrieved from [Link]

  • Can anyone provide me the protocol of finding Urease inhibition assay of natural source? (2017, March 24). Retrieved from [Link]

  • Scheme 1 Synthesis of 3-hydroxymethyl imidazo[1,2-a]azines and structures 1, 2 and 8. Retrieved from [Link]

  • Sodium Borohydride - Common Organic Chemistry. Retrieved from [Link]

  • Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (2020, April 29). Retrieved from [Link]

  • PI3K/AKT/mTOR pathway - Wikipedia. Retrieved from [Link]

  • 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. (2021, April 2). Retrieved from [Link]

  • List of PI3K Inhibitors + Uses, Types, Side Effects - Drugs.com. (2023, April 12). Retrieved from [Link]

  • Synthesis, Characterization, and Anticancer Activity of Novel Imidazo[1,2-a]pyridine Linked 1,2,3-Triazole Derivatives - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Antifungal Susceptibility Testing for C. auris - CDC. (2024, April 24). Retrieved from [Link]

  • Principles of Fluorescence Spectroscopy - Molecules and Code. Retrieved from [Link]

  • Annulation of α-bromocinnamaldehydes to access 3-formyl-imidazo[1,2-α]pyridines and pyrimidines under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). Retrieved from [Link]

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Retrieved from [Link]

  • Can someone indicate a reliable protocol to obtain the fluorescence spectrum of an organic molecule in GAUSSIAN03? | ResearchGate. (2014, August 6). Retrieved from [Link]

  • Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A | ACS Omega. (2020, June 14). Retrieved from [Link]

  • Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. Retrieved from [Link]

  • Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC. (2021, December 29). Retrieved from [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians | Open Forum Infectious Diseases. Retrieved from [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - MDPI. (2024, July 24). Retrieved from [Link]

  • Antifungal Susceptibility Test Interpretive Criteria - FDA. (2025, October 16). Retrieved from [Link]

  • The Reduction of Aldehydes and Ketones - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity - ScholarWorks@UTEP. (2022, December 1). Retrieved from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. Retrieved from [Link]

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  • Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction - NIH. (2023, May 9). Retrieved from [Link]

  • The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study - PubMed Central. Retrieved from [Link]

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Sources

Application

The Versatile Precursor: {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol in Derivative Synthesis for Drug Discovery

Introduction: Unlocking the Potential of a Privileged Scaffold The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant molecules.[1] This bicyclic heterocyclic system offers a unique combination of structural rigidity, synthetic tractability, and the capacity for diverse biological interactions. The introduction of a fluorine atom at the 6-position enhances metabolic stability and modulates electronic properties, making the 6-fluoro-substituted analogue a particularly attractive starting point for novel drug candidates. This guide focuses on {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol, a key precursor that provides a reactive handle for the synthesis of a diverse library of derivatives with potential therapeutic applications in oncology, infectious diseases, and beyond.

The strategic placement of a hydroxymethyl group at the 3-position opens a gateway for a variety of chemical transformations, including etherification and esterification. These modifications allow for the systematic exploration of the structure-activity relationship (SAR), enabling researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting compounds. Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated potent activity as kinase inhibitors, anticancer agents, and antimicrobial compounds.[2][3] This application note provides a comprehensive overview of the synthesis of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol and detailed protocols for its use in the generation of novel derivatives, empowering researchers to accelerate their drug discovery programs.

Core Synthesis Strategy: A Three-Step Approach to the Precursor

The synthesis of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol is efficiently achieved through a robust three-step sequence, commencing with the commercially available 5-fluoro-2-aminopyridine. This pathway involves an initial cyclization to form the imidazo[1,2-a]pyridine core, followed by a regioselective formylation at the C3 position, and concluding with the reduction of the aldehyde to the desired primary alcohol.

G cluster_0 Synthesis of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol 5-Fluoro-2-aminopyridine 5-Fluoro-2-aminopyridine 6-Fluoroimidazo[1,2-a]pyridine 6-Fluoroimidazo[1,2-a]pyridine 5-Fluoro-2-aminopyridine->6-Fluoroimidazo[1,2-a]pyridine Step 1: Cyclization (w/ Chloroacetaldehyde) 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde 6-Fluoroimidazo[1,2-a]pyridine->6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde Step 2: Vilsmeier-Haack Formylation (POCl3, DMF) {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde->{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol Step 3: Reduction (NaBH4)

Caption: Synthetic workflow for {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol.

Protocol 1: Synthesis of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde

This two-part protocol details the formation of the imidazo[1,2-a]pyridine core and its subsequent formylation.

Part A: Synthesis of 6-Fluoroimidazo[1,2-a]pyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-fluoro-2-aminopyridine (1.0 eq) in ethanol.

  • Addition of Reagent: To this solution, add chloroacetaldehyde (1.2 eq, 50% aqueous solution) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 6-fluoroimidazo[1,2-a]pyridine.

Part B: Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Preparation: In a separate flask, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) and cool to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise with vigorous stirring, maintaining the temperature below 5 °C.[4] Stir the mixture at 0 °C for 30 minutes.

  • Addition of Substrate: Dissolve 6-fluoroimidazo[1,2-a]pyridine (1.0 eq) in anhydrous dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 3-5 hours, monitoring by TLC.

  • Quenching: Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to yield 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde as a solid.

Protocol 2: Reduction to {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol

This protocol describes the selective reduction of the aldehyde to the primary alcohol.

  • Reaction Setup: Dissolve 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) in methanol (MeOH) in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains low.[5][6][7]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature for 1-2 hours, monitoring for the disappearance of the starting material by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol, which can be further purified by recrystallization or column chromatography if necessary.

Derivatization Strategies: Expanding Chemical Diversity

The hydroxyl group of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol is a versatile functional handle for the synthesis of a wide array of derivatives. Below are detailed protocols for two common and powerful transformations: Williamson ether synthesis and Steglich esterification.

G cluster_1 Derivatization of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol Ether Derivatives Ether Derivatives {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol->Ether Derivatives Williamson Ether Synthesis (Base, Alkyl Halide) Ester Derivatives Ester Derivatives {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol->Ester Derivatives Steglich Esterification (Carboxylic Acid, DCC, DMAP)

Caption: Key derivatization pathways from the precursor.

Protocol 3: Williamson Ether Synthesis of 3-(Alkoxymethyl)-6-fluoroimidazo[1,2-a]pyridines

This protocol details the O-alkylation of the precursor to form ether derivatives.

  • Reaction Setup: To a solution of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol (1.0 eq) in anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[8][9][10]

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide; 1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature or gently heat (e.g., to 50-60 °C) for 2-16 hours, monitoring by TLC.

  • Quenching and Extraction: Upon completion, carefully quench the reaction with water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ether derivative.

Derivative Type Alkylating Agent Typical Yield
Benzyl EtherBenzyl Bromide80-95%
Ethyl EtherEthyl Iodide75-90%
Protocol 4: Steglich Esterification to Synthesize 3-(Acyloxymethyl)-6-fluoroimidazo[1,2-a]pyridines

This protocol describes the formation of ester derivatives under mild conditions.

  • Reaction Setup: In a round-bottom flask, dissolve the desired carboxylic acid (1.2 eq), {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol (1.0 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).[11][12]

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC, 1.3 eq) in one portion.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filtration: Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of DCM.

  • Work-up: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired ester derivative.

Derivative Type Carboxylic Acid Typical Yield
Benzoate EsterBenzoic Acid70-85%
Acetate EsterAcetic Acid75-90%

Applications in Drug Discovery: Targeting Cancer and Kinases

Derivatives of the imidazo[1,2-a]pyridine scaffold are well-represented in the scientific literature as potent inhibitors of various biological targets, particularly in the field of oncology. The ability to readily synthesize diverse libraries of compounds from {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol makes it an invaluable tool for probing SAR and optimizing lead compounds.

Kinase Inhibition: Many imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. For example, derivatives have shown inhibitory activity against PI3Kα, a key enzyme in a signaling pathway frequently hyperactivated in tumors.[13][14]

Anticancer Activity: The cytotoxic effects of imidazo[1,2-a]pyridine derivatives have been demonstrated against a range of cancer cell lines. These compounds can induce cell cycle arrest and apoptosis through various mechanisms, including the inhibition of critical signaling pathways like PI3K/AKT/mTOR.[2]

Compound Class Target Cell Line Reported Activity (IC₅₀) Reference
Imidazo[1,2-a]pyridine DerivativePI3Kα-1.94 nM[13][14]
Imidazo[1,2-a]pyridine Derivative-HCC1937 (Breast Cancer)45 µM[15]
Imidazo[1,2-a]pyridine Derivative-A375 (Melanoma)9.7 - 44.6 µM[2]
Imidazo[1,2-a]pyridine DerivativeCLK1 Kinase-0.7 µM[3]

Safety and Handling

Functionalized imidazo[1,2-a]pyridines and the reagents used in their synthesis should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times. For specific handling and disposal information, consult the Safety Data Sheet (SDS) for each chemical.

Conclusion

{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol is a strategically designed and highly versatile precursor for the synthesis of novel imidazo[1,2-a]pyridine derivatives. The straightforward and efficient synthetic route to this precursor, coupled with the robust protocols for its derivatization, provides researchers with a powerful platform for the rapid generation of compound libraries for biological screening. The demonstrated potential of the imidazo[1,2-a]pyridine scaffold in oncology and kinase inhibition underscores the value of this precursor in the ongoing quest for new and effective therapeutic agents.

References

  • Hussain, R., Rehman, W., Rahim, F., Mahmoud, A. M., Alanazi, M. M., Khan, S., Rasheed, L., & Khan, I. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., El-Faham, A., & Barakat, A. (2022). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate. [Link]

  • Sodium Borohydride. (n.d.). Common Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Al-Warhi, T., Al-Harbi, N., Al-Otaibi, F., Al-Zharani, M., Al-Ghamdi, S., Al-Anazi, M., ... & Al-Salahi, R. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 1-11. [Link]

  • Oumata, N., Bettayeb, K., Ferandin, Y., Schoubert, C., Le, B. T., Gresh, N., ... & Meijer, L. (2011). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Oceanomics. [Link]

  • Hussain, R., Rehman, W., Rahim, F., Mahmoud, A. M., Alanazi, M. M., Khan, S., ... & Khan, I. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi pharmaceutical journal, 31(8), 101667. [Link]

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Method

Application Note &amp; Protocol: High-Throughput Screening of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol Libraries for Drug Discovery

Authored by: Senior Application Scientist, Gemini Laboratories Abstract The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide range of biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. The targeted introduction of a fluorine atom and a hydroxymethyl group at the 6- and 3-positions, respectively, of the imidazo[1,2-a]pyridine core can significantly modulate the physicochemical and pharmacological properties of these compounds. This document provides a comprehensive guide for the high-throughput screening (HTS) of chemical libraries based on the {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol scaffold. We present detailed protocols for both biochemical and cell-based HTS assays, along with strategies for hit identification and validation, to accelerate the discovery of novel therapeutic agents.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a key pharmacophore found in numerous clinically approved drugs and investigational compounds. Its rigid, bicyclic structure provides a versatile framework for the presentation of various functional groups in a defined three-dimensional space, enabling potent and selective interactions with biological targets. The incorporation of a fluorine atom at the 6-position can enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electronic interactions. The hydroxymethyl group at the 3-position offers a crucial hydrogen bond donor and acceptor, facilitating target engagement.

Libraries of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol derivatives, therefore, represent a rich source of potential drug candidates for a diverse range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][2][3] High-throughput screening (HTS) is an essential technology for rapidly interrogating these large and diverse chemical libraries to identify "hit" compounds with the desired biological activity.[4][5]

Library Design and Quality Control

A successful HTS campaign begins with a high-quality and diverse chemical library.[6][7][8] For {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol libraries, diversity can be achieved by varying substituents at other available positions of the imidazopyridine core.

Key Considerations for Library Design:

  • Diversity-Oriented Synthesis: Employing a range of building blocks to maximize structural diversity.

  • Physicochemical Properties: Ensuring drug-like properties (e.g., molecular weight, lipophilicity, and solubility) to enhance the probability of identifying developable leads.[9]

  • Purity and Identity: Rigorous quality control using techniques such as LC-MS and NMR to confirm the purity and identity of each compound in the library is critical.

High-Throughput Screening Workflow

The HTS process is a systematic approach to identify and validate active compounds from a large library.[5][10][11]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Validation Assay_Dev Assay Development (Biochemical or Cell-Based) Assay_Opt Assay Optimization (Miniaturization to 384/1536-well format) Assay_Dev->Assay_Opt Assay_Val Assay Validation (Z'-factor > 0.5) Assay_Opt->Assay_Val Primary_HTS Primary High-Throughput Screen (Single concentration) Assay_Val->Primary_HTS Proceed to HTS Hit_ID Hit Identification Primary_HTS->Hit_ID Hit_Conf Hit Confirmation (Re-testing from fresh stock) Hit_ID->Hit_Conf Advance Hits Dose_Resp Dose-Response Analysis (IC50/EC50) Hit_Conf->Dose_Resp Counter_Screens Counter-Screens (Rule out non-specific activity) Dose_Resp->Counter_Screens Orthogonal_Assays Orthogonal Assays (Confirm activity with different technology) Counter_Screens->Orthogonal_Assays

Caption: A generalized workflow for a high-throughput screening campaign.

Biochemical HTS Assays

Biochemical assays are performed in a cell-free system and are ideal for screening compounds that directly interact with a purified target protein, such as an enzyme or a receptor.[12][13]

Fluorescence Polarization (FP) Assay for Protein-Ligand Binding

Principle: FP assays measure the change in the polarization of fluorescent light emitted from a small fluorescently labeled molecule (tracer) when it binds to a larger protein.[14][15][16] Unbound tracer tumbles rapidly in solution, resulting in low polarization. Upon binding to the protein, the larger complex tumbles more slowly, leading to an increase in polarization. Test compounds that inhibit this interaction will displace the tracer, causing a decrease in polarization.

Application: Identifying inhibitors of a protein-protein or protein-small molecule interaction.

Protocol: FP-Based Inhibition Assay (384-well format)

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.

    • Target Protein: Prepare a 2X stock solution of the target protein in Assay Buffer.

    • Fluorescent Tracer: Prepare a 2X stock solution of the fluorescently labeled ligand in Assay Buffer.

    • Test Compounds: Prepare 10 mM stock solutions of the {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol library in 100% DMSO. Create intermediate dilutions in Assay Buffer.

  • Assay Procedure:

    • Add 5 µL of the test compound solution to the wells of a black, low-volume 384-well plate.

    • Add 5 µL of the 2X target protein solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the 2X fluorescent tracer solution to initiate the binding reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure fluorescence polarization on a suitable plate reader.[17]

  • Controls:

    • Negative Control (0% Inhibition): DMSO vehicle instead of test compound.

    • Positive Control (100% Inhibition): A known inhibitor or a high concentration of unlabeled ligand.

Data Analysis: Calculate the percent inhibition for each compound and determine the Z'-factor to assess assay quality.[18][19]

AlphaScreen Assay for Protein-Protein Interactions

Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based technology that measures molecular interactions.[20][21][22] Donor and Acceptor beads are coated with molecules that can bind to the target proteins. When the proteins interact, the beads are brought into close proximity (within 200 nm), allowing for the transfer of singlet oxygen from the Donor to the Acceptor bead upon laser excitation, which generates a chemiluminescent signal.[23] Compounds that disrupt this interaction will lead to a decrease in the signal.

Application: Screening for inhibitors of protein-protein interactions.

Protocol: AlphaScreen-Based Inhibition Assay (384-well format)

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0, 0.01% Tween-20.

    • Biotinylated Protein A: Prepare a 2X stock solution in Assay Buffer.

    • GST-Tagged Protein B: Prepare a 2X stock solution in Assay Buffer.

    • AlphaScreen Beads: Prepare a 2X mix of Streptavidin Donor beads and Anti-GST Acceptor beads in Assay Buffer.

    • Test Compounds: Prepare as described for the FP assay.

  • Assay Procedure:

    • Add 2.5 µL of the test compound solution to the wells of a white, 384-well ProxiPlate.

    • Add 2.5 µL of the 2X Biotinylated Protein A solution.

    • Add 2.5 µL of the 2X GST-Tagged Protein B solution.

    • Incubate for 30 minutes at room temperature.

    • Add 7.5 µL of the 2X AlphaScreen bead mix under subdued light.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen-capable plate reader.[24]

  • Controls:

    • Negative Control (Maximum Signal): DMSO vehicle.

    • Positive Control (Minimum Signal): A known inhibitor or a buffer blank.

Data Analysis: Calculate the percent inhibition and Z'-factor.

Cell-Based HTS Assays

Cell-based assays provide a more physiologically relevant context for screening as they assess the activity of compounds in a living system.[25][26][27]

Reporter Gene Assay for Pathway Modulation

Principle: This assay utilizes a genetically engineered cell line that expresses a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific promoter that is responsive to a signaling pathway of interest. Compounds that modulate this pathway will alter the expression of the reporter gene, which can be quantified.

Application: Identifying compounds that activate or inhibit a specific cellular signaling pathway.

Signaling_Pathway cluster_0 Ligand Ligand Receptor Receptor Ligand->Receptor binds Signaling_Cascade Signaling Cascade (e.g., Kinase phosphorylation) Receptor->Signaling_Cascade activates Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor activates Promoter Promoter Transcription_Factor->Promoter binds to Nucleus Nucleus Reporter_Gene Reporter Gene (e.g., Luciferase) Promoter->Reporter_Gene drives expression of Signal Light Signal Reporter_Gene->Signal produces

Caption: A simplified diagram of a reporter gene assay signaling pathway.

Protocol: Luciferase Reporter Assay (384-well format)

  • Cell Culture and Plating:

    • Culture the reporter cell line under standard conditions.

    • Seed the cells into a white, clear-bottom 384-well plate at an optimized density and allow them to attach overnight.

  • Compound Treatment:

    • Add the test compounds from the {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol library to the cells at a final concentration of 10 µM.

    • Incubate for the desired time (e.g., 6-24 hours) to allow for pathway modulation and reporter gene expression.

  • Luciferase Assay:

    • Remove the culture medium.

    • Add a luciferase assay reagent that lyses the cells and provides the substrate for the luciferase enzyme.

    • Incubate for 10 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Controls:

    • Negative Control: DMSO vehicle.

    • Positive Control: A known activator or inhibitor of the pathway.

Data Analysis: Normalize the luminescence signal to cell viability (if necessary) and calculate the percent activation or inhibition.

Data Analysis and Hit Validation

Following the primary screen, a rigorous hit validation cascade is essential to eliminate false positives and confirm the activity of promising compounds.[7][11][28]

Hit Validation Strategy:

  • Hit Confirmation: Re-test the initial hits from a fresh stock of the compound to confirm their activity.

  • Dose-Response Analysis: Determine the potency (IC50 or EC50) of the confirmed hits by testing them over a range of concentrations.

  • Counter-Screens: Use assays that are designed to identify compounds that interfere with the assay technology itself (e.g., autofluorescence or luciferase inhibition).

  • Orthogonal Assays: Confirm the activity of the hits using a different assay format that measures the same biological endpoint.[29]

  • Structure-Activity Relationship (SAR) Analysis: Test analogs of the hit compounds to understand the relationship between their chemical structure and biological activity.[1]

Table 1: Hypothetical HTS Data Summary

Parameter FP Assay AlphaScreen Assay Reporter Gene Assay
Library Size 100,000100,000100,000
Screening Concentration 10 µM10 µM10 µM
Primary Hit Rate 0.5%0.7%0.4%
Confirmed Hits 253815
Z'-factor 0.750.820.68

Conclusion

The {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol scaffold provides a promising starting point for the discovery of novel therapeutics. The application of robust and well-validated HTS assays, as detailed in this guide, is a critical step in unlocking the full potential of these chemical libraries. A systematic approach to assay development, primary screening, and hit validation will ultimately lead to the identification of high-quality lead compounds for further optimization in drug discovery programs.

References

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PubMed. (2016). Retrieved January 21, 2026, from [Link]

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • High-Throughput Screening: today's biochemical and cell-based approaches - PubMed. (2020). Retrieved January 21, 2026, from [Link]

  • AlphaScreen | BMG LABTECH. (n.d.). Retrieved January 21, 2026, from [Link]

  • From Lab to Lead: Using Fluorescence Polarization in Drug Development - BellBrook Labs. (n.d.). Retrieved January 21, 2026, from [Link]

  • Establishing and optimizing a fluorescence polarization assay - Molecular Devices. (n.d.). Retrieved January 21, 2026, from [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (n.d.). Retrieved January 21, 2026, from [Link]

  • A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. (n.d.). Retrieved January 21, 2026, from [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Retrieved January 21, 2026, from [Link]

  • Four Well-Established Strategies Used in Hit Identification - Clinical Research News. (2022). Retrieved January 21, 2026, from [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Retrieved January 21, 2026, from [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). Retrieved January 21, 2026, from [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (n.d.). Retrieved January 21, 2026, from [Link]

  • Hit Identification - Revolutionizing Drug Discovery | Explore Now - Vipergen. (n.d.). Retrieved January 21, 2026, from [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Effective Strategies for Successful Hit Identification in Drug Discovery. (n.d.). Retrieved January 21, 2026, from [Link]

  • AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • High-Throughput Screening & Discovery | Southern Research. (n.d.). Retrieved January 21, 2026, from [Link]

  • How To Optimize Your Hit Identification Strategy - Evotec. (2024). Retrieved January 21, 2026, from [Link]

  • Cell-based assays in high-throughput mode (HTS) - BioTechnologia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

  • High-throughput screening (HTS) | BMG LABTECH. (2019). Retrieved January 21, 2026, from [Link]

  • Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed. (2023). Retrieved January 21, 2026, from [Link]

  • carbaldehyde into 6-Fluoroimidazo[1,2 - Semantic Scholar. (2023). Retrieved January 21, 2026, from https://www.semanticscholar.org/paper/carbaldehyde-into-6-Fluoroimidazo-%5B1%2C2-Khan-Ahmad/5b8f72879590858e9478f797d0781702e8612f0e
  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). Retrieved January 21, 2026, from [Link]

  • Designing Focused Chemical Libraries for High-throughput Screening in Pharmaceutical Research – Ash Ermish. (n.d.). Retrieved January 21, 2026, from [Link]

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  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. (n.d.). Retrieved January 21, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol

Welcome to the technical support guide for the synthesis of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol. This resource is designed for researchers, chemists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol. This resource is designed for researchers, chemists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important fluorinated imidazo[1,2-a]pyridine derivative. Our aim is to provide practical, experience-driven advice to ensure the success of your experiments.

Introduction to the Synthesis

The synthesis of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol is typically achieved through a two-step process. The first step involves the formation of the core heterocyclic structure, 6-fluoroimidazo[1,2-a]pyridine, followed by a formylation reaction to introduce an aldehyde group at the 3-position, yielding 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde. The final step is the selective reduction of this aldehyde to the desired primary alcohol. This guide will focus primarily on troubleshooting the critical reduction step and addressing general questions about the overall synthetic pathway.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter in the lab.

Question 1: I am getting a very low yield of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol after the reduction of 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde with sodium borohydride. What could be the cause?

Answer:

Low yields in the reduction of 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde can stem from several factors. Here is a systematic approach to troubleshooting this issue:

  • Purity of the Starting Aldehyde: Impurities in your 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde can interfere with the reduction. It is crucial to start with a highly pure aldehyde. Consider repurifying your starting material by column chromatography or recrystallization if you suspect impurities.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature is critical.

    • Solvent: While methanol is a common solvent for sodium borohydride reductions, its reactivity with NaBH4 can decrease the effective concentration of the reducing agent over time. A mixture of methanol and a less reactive solvent like dichloromethane (DCM) or tetrahydrofuran (THF) can often improve yields.

    • Temperature: The reaction is typically performed at a low temperature (0 °C) and then allowed to warm to room temperature. Running the reaction at elevated temperatures can lead to side reactions.

  • Insufficient Reducing Agent: While it's common to use a slight excess of sodium borohydride, an insufficient amount will result in incomplete conversion. It is advisable to use 1.5 to 2.0 equivalents of NaBH4 relative to the aldehyde.

  • Work-up Procedure: The work-up is critical for isolating your product. Premature quenching of the reaction with acid can lead to the formation of byproducts. It is recommended to first quench the excess NaBH4 with a saturated aqueous solution of ammonium chloride (NH4Cl) or acetone before proceeding with an aqueous work-up.

  • Product Degradation: The imidazo[1,2-a]pyridine core can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. Ensure your work-up and purification steps are performed under mild conditions.

Question 2: My final product is contaminated with a significant amount of unreacted starting aldehyde. How can I improve the conversion?

Answer:

Seeing a significant amount of starting material in your final product indicates an incomplete reaction. Here are several strategies to drive the reaction to completion:

  • Increase the Equivalents of Sodium Borohydride: As a first step, you can try increasing the amount of NaBH4 to 2.5 or even 3.0 equivalents. This is often the simplest solution.

  • Extend the Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). If you observe the reaction stalling, extending the reaction time at room temperature may be beneficial.

  • Change the Solvent System: As mentioned previously, using a co-solvent system like DCM/methanol or THF/methanol can enhance the solubility of the starting material and improve the reaction kinetics.

  • Incremental Addition of the Reducing Agent: Instead of adding all the sodium borohydride at once, consider adding it portion-wise over a period of 30-60 minutes at 0 °C. This can help maintain a sufficient concentration of the reducing agent throughout the reaction.

Question 3: I am observing an unknown impurity in my final product with a different polarity than the starting material and the desired alcohol. What could it be?

Answer:

The formation of unexpected impurities is a common challenge. Based on the structure of your molecule, here are some possibilities:

  • Over-reduction Products: While unlikely with a mild reducing agent like NaBH4, stronger reducing agents or harsh reaction conditions could potentially lead to the reduction of the pyridine ring. This is generally not observed with sodium borohydride under standard conditions.

  • Side Reactions from Impurities: Impurities in your starting aldehyde or solvent can lead to the formation of various side products.

  • Reaction with Solvent: If using methanol as a solvent, there is a possibility of forming a methyl acetal of the starting aldehyde, although this is more common under acidic conditions.

To identify the impurity, it is recommended to isolate it by preparative TLC or HPLC and characterize it by NMR spectroscopy and mass spectrometry.

Question 4: The purification of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol by column chromatography is proving difficult, with significant streaking and poor separation. What can I do?

Answer:

The polar nature of the alcohol and the basicity of the nitrogen atoms in the imidazo[1,2-a]pyridine ring can lead to issues during silica gel chromatography. Here are some proven techniques to improve your purification:

  • Use a Modified Eluent System:

    • Addition of a Base: Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia solution to your eluent system (e.g., ethyl acetate/hexane or DCM/methanol) can significantly reduce streaking by neutralizing the acidic sites on the silica gel.

    • Gradient Elution: Start with a less polar eluent system and gradually increase the polarity. This will help to first elute any non-polar impurities and then provide better separation of your product from closely related polar impurities.

  • Alternative Stationary Phases: If silica gel continues to give poor results, consider using a different stationary phase such as alumina (basic or neutral) or a C18-functionalized silica gel (reverse-phase chromatography).

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good quality crystals.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the synthesis of 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde?

A1: A common method for the formylation of the 6-fluoroimidazo[1,2-a]pyridine core is the Vilsmeier-Haack reaction.[1]

Experimental Protocol: Vilsmeier-Haack Formylation

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl3) (typically 1.1 to 1.5 equivalents) to the chilled DMF. Stir the mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.

  • Dissolve 6-fluoroimidazo[1,2-a]pyridine in an anhydrous solvent like dichloromethane (DCM) or DMF.

  • Add the solution of 6-fluoroimidazo[1,2-a]pyridine dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-80 °C for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

  • Extract the product with a suitable organic solvent such as DCM or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Q2: What is a reliable protocol for the reduction of 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde to {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol?

A2: The reduction is typically carried out using sodium borohydride in a protic solvent.

Experimental Protocol: Aldehyde Reduction

  • Dissolve 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde in a suitable solvent such as methanol or a mixture of methanol and DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH4) (1.5 to 2.0 equivalents) portion-wise to the cooled solution, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess NaBH4 by the slow addition of a saturated aqueous solution of ammonium chloride or acetone.

  • Remove the organic solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate or DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol by column chromatography or recrystallization.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, standard laboratory safety practices should always be followed. Specifically:

  • Vilsmeier-Haack Reaction: Phosphorus oxychloride (POCl3) is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn.

  • Sodium Borohydride: While less reactive than lithium aluminum hydride, sodium borohydride is still a reactive substance. It can react with water and alcohols to produce hydrogen gas, which is flammable. The quenching step should be performed slowly and at a low temperature.

  • Solvents: Use of flammable organic solvents requires that the reactions be performed away from ignition sources.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of spectroscopic and analytical techniques should be used:

  • NMR Spectroscopy (1H and 13C): This will confirm the structure of your molecule. The disappearance of the aldehyde proton signal and the appearance of a new signal for the methylene protons and the hydroxyl proton in the 1H NMR spectrum are key indicators of a successful reduction.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent technique for assessing the purity of your final compound.

  • Infrared (IR) Spectroscopy: The disappearance of the aldehyde C=O stretch and the appearance of a broad O-H stretch are indicative of the conversion.

Visualizing the Workflow

To provide a clear overview of the synthetic process, the following workflow diagram illustrates the key stages.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of the Aldehyde Precursor cluster_step2 Step 2: Reduction to the Final Product start 6-Fluoroimidazo[1,2-a]pyridine process1 Vilsmeier-Haack Formylation start->process1 reagent1 Vilsmeier Reagent (POCl3/DMF) reagent1->process1 product1 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde process1->product1 process2 Aldehyde Reduction product1->process2 reagent2 Sodium Borohydride (NaBH4) reagent2->process2 product2 {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol process2->product2

Caption: Synthetic workflow for {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol.

Data Summary Table

Parameter6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol
Molecular Formula C8H5FN2OC8H7FN2O
Molecular Weight 164.14 g/mol 166.15 g/mol
Typical 1H NMR Signal (Aldehyde Proton) ~9.9 ppm (singlet)N/A
Typical 1H NMR Signal (Methylene Protons) N/A~4.7 ppm (doublet)
Typical 1H NMR Signal (Hydroxyl Proton) N/ABroad singlet, variable chemical shift

References

  • Hussain, R., Rehman, W., Rahim, F., Mahmoud, A. M., Alanazi, M. M., Khan, S., Rasheed, L., & Khan, I. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(7), 101667. [Link]

Sources

Optimization

Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Imidazo[1,2-a]pyridines are a critical class of nitrogen-fused heterocyclic compounds, widely recognized for their therapeutic potential and diverse applications in medicinal chemistry and material science.[1][2][3][4]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during synthesis, ensuring reproducible and high-yielding results.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to imidazo[1,2-a]pyridines?

There are several robust methods for synthesizing the imidazo[1,2-a]pyridine core. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most prevalent strategies include:

  • Two-Component Condensation Reactions: This is a classic approach that typically involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound.[5][6] This method is straightforward but can sometimes require harsh conditions.

  • Three-Component Reactions (MCRs): Multicomponent reactions are highly efficient and atom-economical. The most notable is the Groebke-Blackburn-Bienaymé (GBB) reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide in a one-pot synthesis.[5][7][8][9][10][11] Another common MCR is the A3 coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by copper.[1][4][12][13][14]

  • Oxidative Coupling/Cyclization Reactions: These methods can involve the reaction of 2-aminopyridines with ketones, alkenes, or alkynes in the presence of an oxidant and often a metal catalyst.[12][15][16]

Q2: How do I choose the right starting materials?

The selection of your starting materials is dictated by the final structure you wish to obtain.

  • 2-Aminopyridine: The substituents on the pyridine ring will be incorporated into the final product. A variety of substituted 2-aminopyridines are commercially available or can be synthesized.[17][18][19][20]

  • Aldehyde/Ketone/α-Halocarbonyl: This component will determine the substituent at the C2 and/or C3 position of the imidazo[1,2-a]pyridine ring.

  • Isocyanide/Alkyne: In three-component reactions, the isocyanide or alkyne will introduce the substituent at the C3 position.

Q3: What are the key reaction parameters to control for a successful synthesis?

Several factors can significantly influence the outcome of your reaction:

  • Solvent: The choice of solvent can affect reaction rates and yields. Solvents ranging from polar protic (e.g., ethanol, water) to aprotic (e.g., DMF, toluene, dioxane) have been successfully used.[6][21][22] In some cases, solvent-free conditions can be advantageous.[1]

  • Catalyst: Many synthetic routes require a catalyst. This can be a Brønsted or Lewis acid, or a transition metal catalyst (e.g., copper, palladium, gold).[6][8][12][23] The choice of catalyst is crucial and reaction-specific.

  • Temperature: Reaction temperatures can range from room temperature to reflux conditions. Microwave irradiation has also been employed to accelerate reactions.[1][18]

  • Atmosphere: Some reactions, particularly those involving copper catalysts, may be sensitive to oxygen.[24] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions like the oxidative dimerization of alkynes.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low or no yield is one of the most common issues. The underlying cause can often be traced back to one of several factors.

low_yield_workflow cluster_troubleshooting Troubleshooting Steps start Low/No Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents First Step check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions If reagents are OK optimize_catalyst Optimize Catalyst System (Type, Loading, Ligand) check_conditions->optimize_catalyst If conditions are correct optimize_solvent Screen Different Solvents optimize_catalyst->optimize_solvent If catalyst is not the issue purification_loss Investigate Product Loss During Workup/Purification optimize_solvent->purification_loss If solvent change is ineffective success Improved Yield purification_loss->success If purification is optimized

Caption: A systematic workflow for diagnosing and resolving low product yield.

Causality and Solutions:

  • Reagent Quality:

    • Cause: Impure or degraded starting materials are a frequent culprit. Aldehydes can oxidize to carboxylic acids, and 2-aminopyridines can be sensitive to air and light. Isocyanides are notoriously pungent and can be unstable.

    • Solution: Ensure the purity of your reagents. Use freshly distilled or purified aldehydes. Check the quality of your 2-aminopyridine; if it has darkened, consider purification by recrystallization or sublimation. Isocyanides should be handled with care and stored properly.

  • Reaction Conditions:

    • Cause: Sub-optimal temperature, reaction time, or atmospheric conditions can lead to incomplete conversion. For instance, some copper-catalyzed reactions are sensitive to air.[24]

    • Solution:

      • Temperature: If the reaction is sluggish at room temperature, try gentle heating (e.g., 50-80 °C). Conversely, if you observe decomposition, consider running the reaction at a lower temperature.

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

      • Atmosphere: For oxygen-sensitive reactions, ensure your solvent is degassed and the reaction is run under an inert atmosphere (N₂ or Ar).

  • Catalyst Inactivity:

    • Cause: The catalyst may be inactive or poisoned. The choice of catalyst is also critical; for example, in the GBB reaction, various Lewis or Brønsted acids can be used, and their effectiveness can vary depending on the substrates.[8][25]

    • Solution:

      • Use a fresh batch of catalyst.

      • For GBB reactions, screen different acid catalysts (e.g., Sc(OTf)₃, Yb(OTf)₃, p-TsOH, AcOH).[25]

      • For copper-catalyzed reactions, ensure you are using the correct oxidation state (typically Cu(I)) and consider the addition of ligands if necessary.

  • Solvent Effects:

    • Cause: The polarity of the solvent can significantly influence the reaction. For example, in the synthesis of some imidazo[1,2-a]pyridines, polar solvents like methanol and acetonitrile have been shown to give better yields than less polar solvents like dichloromethane or toluene.[6]

    • Solution: Perform a solvent screen to identify the optimal medium for your specific substrate combination.

SolventPolarityTypical Application
TolueneNon-polarA3 coupling reactions[12][24]
DioxaneNon-polarGBB reactions[9]
DMFPolar aproticCondensation with α-haloketones[5]
EthanolPolar proticGBB reactions, Condensations[6][15]
WaterPolar proticGreen chemistry approaches for GBB and A3 coupling[7][24]
Problem 2: Formation of Side Products and Purification Challenges

The formation of multiple products complicates purification and reduces the yield of the desired compound.

Common Side Products and Their Origins:

  • Self-condensation of Aldehyde: Can occur under basic or acidic conditions.

    • Solution: Add the aldehyde slowly to the reaction mixture.

  • Dimerization of Alkyne (in A3 coupling): This is a common side reaction in copper-catalyzed couplings, especially in the presence of oxygen.[24]

    • Solution: Thoroughly degas the solvent and run the reaction under a strict inert atmosphere.

  • Formation of Ugi-type Products (in GBB reaction): If a carboxylic acid is present (or formed from aldehyde oxidation), a competing Ugi four-component reaction can occur.[10]

    • Solution: Ensure high purity of the aldehyde and consider using a dehydrating agent like trimethyl orthoformate to suppress side reactions.[8]

  • Quench and Workup: After the reaction is complete (as determined by TLC/LC-MS), cool the mixture to room temperature. If an acid catalyst was used, neutralize with a mild base (e.g., saturated NaHCO₃ solution). Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Chromatography: The crude product is often purified by column chromatography on silica gel.

    • Eluent System: A gradient of ethyl acetate in hexanes is a common starting point. The polarity can be adjusted based on the TLC of your product.

    • TLC Analysis: In a typical A3 coupling, the propargylamine product will have an Rf value between the starting amine (baseline) and the aldehyde/alkyne (high Rf).[24]

  • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step to obtain highly pure material.

Problem 3: The Groebke-Blackburn-Bienaymé (GBB) Reaction is not working.

The GBB reaction is a powerful tool, but its success hinges on the careful orchestration of three components.

GBB_Mechanism node1 2-Aminopyridine Aldehyde H+ node2 Iminium Ion Intermediate node1->node2 Imine Formation node4 Nitrile Intermediate ([4+1] cycloaddition) node2->node4 Nucleophilic Attack node3 Isocyanide node3->node4 node5 Intramolecular Cyclization (5-endo-dig) node4->node5 Tautomerization node6 Rearomatization node5->node6 Deprotonation node7 3-Amino-imidazo[1,2-a]pyridine node6->node7 1,3-H Shift

Caption: Simplified mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction.

Troubleshooting Specific to the GBB Reaction:

  • No Reaction:

    • Cause: The initial formation of the iminium ion is often the rate-limiting step and is acid-catalyzed. The catalyst may be insufficient or inappropriate for your substrates.

    • Solution:

      • Catalyst Choice: While many acids work, Sc(OTf)₃ is often highly effective.[25] For sensitive substrates, milder acids like NH₄Cl or even just heating in a suitable solvent might be sufficient.[26]

      • Dehydrating Agent: The formation of the imine from the aldehyde and amine releases water. This equilibrium can be shifted towards the product by adding a dehydrating agent like trimethyl orthoformate.[8]

  • Low Yield with Electron-Poor Aldehydes:

    • Cause: Aldehydes with electron-withdrawing groups are less reactive towards nucleophilic attack by the 2-aminopyridine.

    • Solution: Use a stronger Lewis acid catalyst and potentially higher temperatures to drive the reaction forward.[8]

  • Isocyanide Instability:

    • Cause: Isocyanides can be unstable, especially under strongly acidic conditions.

    • Solution: Consider generating the isocyanide in situ from the corresponding formamide immediately before use.[9] This avoids handling the volatile and often toxic isocyanide directly.

By systematically addressing these common issues, you can optimize your reaction conditions to achieve a successful and efficient synthesis of your target imidazo[1,2-a]pyridine derivatives.

References

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 92, 01002. Retrieved January 21, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2020). Chemical Communications. Retrieved January 21, 2026, from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. (2006). PMC. Retrieved January 21, 2026, from [Link]

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Retrieved January 21, 2026, from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridine derivatives in indicated conditions[27]. a. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Fused 1,3-Benzodiazepine Derivatives with Anticancer Activity via a One-Pot Cascade GBB-3CR/Pd(II)-Catalyzed Azide-Isocyanide Coupling/Cyclization Process. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). PMC. Retrieved January 21, 2026, from [Link]

  • Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. (2020). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. (1998). Tetrahedron Letters, 39(25), 4441-4444. Retrieved January 21, 2026, from [Link]

  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. (n.d.). sioc-journal.cn. Retrieved January 21, 2026, from [Link]

  • Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. (2023). Organic Letters. Retrieved January 21, 2026, from [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Fused 1,3-Benzodiazepine Derivatives with Anticancer Activity via a One-Pot Cascade GBB-3CR/Pd(II)-Catalyzed Azide-Isocyanide Coupling/Cyclization Process. (2023). The Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (n.d.). IRIS UniGe. Retrieved January 21, 2026, from [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021). Letters in Applied NanoBioScience, 10(2), 2565-2572. Retrieved January 21, 2026, from [Link]

  • Process for preparing 2-aminopyridine derivatives. (2006). Google Patents.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Organic & Biomolecular Chemistry. Retrieved January 21, 2026, from [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). PMC. Retrieved January 21, 2026, from [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. Retrieved January 21, 2026, from [Link]

  • Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. (n.d.). NIH. Retrieved January 21, 2026, from [Link]

  • Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. (2024). Nanomaterials Chemistry. Retrieved January 21, 2026, from [Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances. Retrieved January 21, 2026, from [Link]

  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. (n.d.). The Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

  • What is the best condition for A3 coupling reaction (acetylene, aldehyde, amine)? (2013). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Green procedure for highly efficient, rapid synthesis of imidazo[1,2-a]pyridine and its late stage functionalization. (2018). Journal of Chemical Sciences. Retrieved January 21, 2026, from [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences. Retrieved January 21, 2026, from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • A3 Coupling Reaction. (2025). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • A3 coupling reaction. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester. Retrieved January 21, 2026, from [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). MDPI. Retrieved January 21, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol

Welcome to the technical support center for the purification of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important fluorinated imidazopyridine intermediate. The inherent polarity of the hydroxyl group, combined with the electronic effects of the fluorine atom, can present unique purification hurdles. This document provides troubleshooting guides and frequently asked questions (FAQs) to empower you to achieve high purity of your target compound.

Understanding the Molecule: Key Physicochemical Properties

Before diving into purification strategies, it's crucial to understand the physicochemical properties of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol that influence its behavior during purification. The imidazo[1,2-a]pyridine core is a nitrogen-rich heterocyclic system. The presence of a fluorine atom at the 6-position increases the molecule's electron-withdrawing character, while the methanol group at the 3-position significantly enhances its polarity and potential for hydrogen bonding.

PropertyImplication for Purification
Polarity High affinity for polar stationary phases (e.g., silica gel) and polar solvents. This can lead to strong retention on silica gel, requiring more polar eluents for elution, which may, in turn, dissolve polar impurities.
Hydrogen Bonding The hydroxyl group can form strong hydrogen bonds with silica gel, leading to tailing of peaks during column chromatography. It also influences solvent selection for recrystallization.
Solubility Good solubility in polar organic solvents like methanol, ethanol, and ethyl acetate is expected. Solubility in less polar solvents like hexanes or petroleum ether is likely to be low.
Stability The benzylic-like alcohol is potentially susceptible to oxidation or degradation on acidic surfaces like silica gel, especially over prolonged exposure.

Troubleshooting Guide

This section addresses common issues encountered during the purification of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: The compound is not moving from the baseline during column chromatography on silica gel.

Question: I've loaded my crude {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol onto a silica gel column and started with a non-polar eluent system (e.g., 10% ethyl acetate in hexanes), but my product is stuck at the origin according to TLC analysis. What's happening and how can I fix this?

Answer: This is a common issue arising from the high polarity of your compound. The hydroxyl group and the nitrogen atoms in the imidazopyridine ring interact strongly with the acidic silanol groups on the silica gel surface.

Causality:

  • Strong Adsorption: The polar functional groups of your molecule form strong hydrogen bonds and dipole-dipole interactions with the silica gel, leading to very high retention.

  • Inappropriate Eluent Polarity: A low-polarity eluent system lacks the strength to disrupt these interactions and move the compound up the column.

Solutions:

  • Increase Eluent Polarity Gradually:

    • Start with a more polar solvent system. A good starting point would be 30-50% ethyl acetate in hexanes or petroleum ether.

    • If the compound still shows high retention, a gradient elution is recommended. Gradually increase the proportion of a more polar solvent like methanol or ethanol in your eluent system. For example, you can start with 100% ethyl acetate and slowly add methanol up to 5-10%.

  • Use a Modified Mobile Phase:

    • To mitigate the strong interaction with acidic silica, you can add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is commonly used. The TEA will preferentially interact with the acidic sites on the silica, reducing the tailing and improving the elution of your basic compound.

  • Consider an Alternative Stationary Phase:

    • If issues persist, consider using a less acidic stationary phase like neutral or basic alumina.

    • Reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., methanol/water or acetonitrile/water mixtures) is another excellent alternative for purifying polar compounds.

G cluster_problem Problem cluster_cause Root Cause cluster_solutions Solutions Problem Compound Stuck on Silica Baseline Cause High Polarity & Strong Adsorption to Acidic Silica Problem->Cause due to Sol1 Increase Eluent Polarity (e.g., EtOAc/MeOH gradient) Cause->Sol1 counteract with Sol2 Add Basic Modifier (e.g., 0.1-1% TEA) Cause->Sol2 mitigate with Sol3 Change Stationary Phase (e.g., Alumina, C18) Cause->Sol3 avoid by using

Caption: Troubleshooting workflow for compound retention on silica gel.

Issue 2: My purified compound shows broad, tailing peaks in the NMR spectrum, suggesting impurities are still present.

Question: After column chromatography, the NMR of my product shows broad peaks, and I suspect I have co-eluting impurities. How can I improve the separation?

Answer: Broad NMR peaks can indeed indicate the presence of impurities that have similar polarity to your product, making separation by chromatography challenging.

Causality:

  • Co-elution of Structurally Similar Impurities: Common impurities in the synthesis of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol from the corresponding aldehyde include the unreacted starting aldehyde and potentially over-reduced species (the 3-methyl derivative). These have polarities close to the desired product.

  • Strong Analyte-Stationary Phase Interaction: As mentioned before, strong interactions with silica can cause peak tailing, which can mask the presence of closely eluting impurities.

Solutions:

  • Optimize Column Chromatography:

    • Fine-tune the Eluent System: Perform a thorough TLC analysis with various solvent systems to find the one that provides the best separation between your product and the impurities. A small change in the solvent ratio can sometimes make a significant difference. Using a ternary solvent system (e.g., hexane/ethyl acetate/methanol) can also improve resolution.

    • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel first. This "dry loading" technique often results in sharper bands and better separation.

  • Employ Recrystallization:

    • Recrystallization is an excellent secondary purification step to remove closely related impurities.[1]

    • Solvent Screening: The key is to find a solvent (or solvent pair) in which your compound is soluble at high temperatures but sparingly soluble at room temperature or below, while the impurities remain in solution.

    • Recommended Solvents to Screen:

      • Ethyl acetate

      • Acetonitrile

      • Methanol/Water mixture

      • Ethanol/Water mixture

      • Dichloromethane/Hexane mixture

Experimental Protocol: Recrystallization

  • Solubility Test: In a small test tube, add a small amount of your impure compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture gently to see if the compound dissolves. Then, allow it to cool to see if crystals form.

  • Dissolution: In a larger flask, dissolve the impure compound in a minimal amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of purer crystals.

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

G Impure Impure Product (Broad NMR Peaks) Chrom Optimized Column Chromatography (Fine-tuned eluent, Dry loading) Impure->Chrom Primary Purification Recryst Recrystallization (Solvent screening is key) Chrom->Recryst Secondary Purification (if needed) Pure High Purity Product (Sharp NMR Peaks) Chrom->Pure If sufficient purity is achieved Recryst->Pure

Caption: A two-step purification strategy for high purity.

Issue 3: I am experiencing low recovery of my compound after purification.

Question: My yield after column chromatography and/or recrystallization is significantly lower than expected. What are the possible reasons and how can I improve my recovery?

Answer: Low recovery can be attributed to several factors, from the inherent losses in any purification process to potential degradation of the product.

Causality:

  • Irreversible Adsorption on Silica Gel: The polar nature of your compound can lead to some irreversible adsorption onto the silica gel, especially if it is highly acidic or if the compound is left on the column for an extended period.

  • Product Degradation: The benzylic alcohol is potentially sensitive and could degrade on the acidic surface of silica gel.

  • Losses During Recrystallization: Using too much solvent for recrystallization or washing the crystals with a solvent in which the product has significant solubility will lead to losses.[1]

  • Incomplete Precipitation: The compound may be too soluble in the chosen recrystallization solvent, even at low temperatures.

Solutions:

  • For Column Chromatography:

    • Deactivate Silica Gel: You can use silica gel that has been pre-treated with a base like triethylamine to neutralize the acidic sites.

    • Minimize Contact Time: Do not let your compound sit on the column for longer than necessary. Elute it as efficiently as possible.

    • Use a Different Stationary Phase: As mentioned earlier, alumina or reversed-phase silica can be good alternatives.

  • For Recrystallization:

    • Use a Minimal Amount of Hot Solvent: The goal is to create a saturated solution upon cooling. Adding too much solvent will keep your product dissolved.

    • Use a Solvent Pair: If you cannot find a single suitable solvent, a solvent pair (one in which the compound is soluble and one in which it is insoluble) can be very effective. Dissolve the compound in a minimal amount of the "good" hot solvent, and then slowly add the "bad" solvent until the solution becomes cloudy. Reheat to clarify and then cool slowly.

    • Thorough Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.

    • Wash with Ice-Cold Solvent: Always use ice-cold solvent to wash the crystals to minimize redissolving the product.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should be looking for?

A1: The most common impurities arise from the synthetic route. If you are preparing {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol by reducing the corresponding aldehyde, potential impurities include:

  • Unreacted Aldehyde: 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde.

  • Over-reduction Product: 6-Fluoro-3-methylimidazo[1,2-a]pyridine.

  • By-products from the Reducing Agent: For example, borate esters if using sodium borohydride in an alcoholic solvent. These are typically removed during the aqueous workup.

Q2: How can I monitor the purity of my fractions during column chromatography?

A2: Thin-layer chromatography (TLC) is the most convenient method. Use the same eluent system for TLC as you are using for your column. After running the TLC plate, visualize the spots under a UV lamp (254 nm). Your product, the starting aldehyde, and other aromatic impurities should be UV active. You can also use a staining solution (like potassium permanganate) to visualize the alcohol product, which will likely show up as a yellow spot on a purple background.

Q3: Is my compound stable to air and light?

A3: Imidazopyridine derivatives are generally stable. However, like many organic compounds, it is good practice to store the purified {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol in a cool, dark place, preferably under an inert atmosphere (like nitrogen or argon) to prevent any potential long-term degradation.

Q4: Can I use preparative HPLC for purification?

A4: Yes, preparative High-Performance Liquid Chromatography (HPLC) is an excellent method for obtaining very high purity material, especially for small-scale purifications. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid or formic acid) would be a good starting point.

References

  • General Procedure for the Synthesis of Imidazo[1,2-a]pyridines. ACS Omega 2019 , 4 (3), 5917-5927. [Link][2]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules 2024 , 29(15), 3429. [Link][3]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal 2025 , 19, 1412. [Link][4]

  • Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal 2023 , 31(7), 101667. [Link][5][6][7]

  • A theoretical DFT study on the stability of imidazopyridine and its derivatives considering the solvent effects and NBO. Bulgarian Chemical Communications 2017 , 49(4), 841-849. [Link][8]

  • Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ChemistrySelect 2020 , 5(1), 185-189. [Link][9]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega 2025 , 10(45), 48754–48771. [Link][10]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Journal of Saudi Chemical Society 2017 , 21(Supplement 1), S291-S298. [Link][11]

  • A Facile Preparation of Imidazo[1,2-a]pyridin-3-amine Derivatives via a Three-Component Reaction with β-Cyclodextrin–SO3H as Catalyst. Letters in Organic Chemistry 2016 , 13(6), 442-448. [Link][12]

  • Method for producing imidazolium salt. Google Patents, JP2008133248A. [13]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules 2023 , 28(7), 3201. [Link][14]

  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances 2025 , 15(20), 12345-12350. [Link][15]

  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link][16]

  • Recrystallization. University of Colorado Boulder, Department of Chemistry. [Link][1]

  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Journal of Medicinal Chemistry 2021 , 64(15), 11341–11361. [Link][17]

  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies 2025 , 9(5), 1-15. [Link][18]

  • Flunitrazepam. Wikipedia. [Link][19]

  • Recrystallization-1.pdf. University of California, Irvine. [Link][20]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics 2022 , 11(11), 1599. [Link][21]

  • Solid-State Characterization and Interconversion of Recrystallized Amodiaquine Dihydrochloride in Aliphatic Monohydric Alcohols. AAPS PharmSciTech 2014 , 15(6), 1598–1607. [Link][22]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences 2024 , 527, 01014. [Link][23]

Sources

Optimization

Technical Support Center: Synthesis of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol. This document provides in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this multi-step synthesis and ultimately improve your reaction yields and product purity.

Introduction

The synthesis of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol is a sequential process that requires careful control of reaction conditions at each stage. The core of this molecule is the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry. The presence of a fluorine atom at the 6-position can significantly influence the electronic properties of the ring system, impacting both reactivity and the biological activity of the final compound. This guide will walk you through the critical steps of the synthesis, from the formation of the imidazo[1,2-a]pyridine ring to the final reduction, highlighting potential pitfalls and offering practical solutions.

Synthetic Pathway Overview

The synthesis of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol can be broadly divided into three key stages:

  • Synthesis of the Precursor: Preparation of 6-fluoroimidazo[1,2-a]pyridine from 2-amino-5-fluoropyridine.

  • Formylation: Introduction of a formyl group at the C-3 position of the imidazo[1,2-a]pyridine ring via a Vilsmeier-Haack reaction to yield 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde.

  • Reduction: Selective reduction of the aldehyde to the corresponding primary alcohol, {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol.

Synthesis_Workflow cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Formylation cluster_2 Stage 3: Reduction A 2-Amino-5-fluoropyridine C 6-Fluoroimidazo[1,2-a]pyridine A->C Cyclocondensation (Tschitschibabin Reaction) B α-Halo Ketone (e.g., Chloroacetaldehyde) B->C E 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde C->E Vilsmeier-Haack Reaction D POCl3 + DMF (Vilsmeier Reagent) D->E G {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol E->G Selective Reduction F Reducing Agent (e.g., NaBH4) F->G

Caption: Synthetic workflow for {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis in a question-and-answer format.

Stage 1: Synthesis of 6-Fluoroimidazo[1,2-a]pyridine

Question: My yield of 6-fluoroimidazo[1,2-a]pyridine is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyridines can stem from several factors, particularly when dealing with a substituted aminopyridine like 2-amino-5-fluoropyridine.

  • Purity of Starting Materials: Ensure your 2-amino-5-fluoropyridine is of high purity. Impurities can interfere with the reaction. Several synthetic routes to 2-amino-5-fluoropyridine exist, often starting from 2-aminopyridine and involving nitration, reduction, diazotization, and a Schiemann reaction.[1][2][3][4] Each step is critical for the purity of the final product. Your α-halo ketone (e.g., chloroacetaldehyde or bromoacetaldehyde) should also be pure and, if it is an aqueous solution, the concentration should be accurately known.

  • Reaction Conditions:

    • Temperature: While some imidazo[1,2-a]pyridine syntheses proceed at room temperature, others require heating.[5] The electron-withdrawing nature of the fluorine atom in 2-amino-5-fluoropyridine can decrease the nucleophilicity of the pyridine nitrogen, potentially requiring higher temperatures to drive the initial alkylation step. A systematic temperature screen (e.g., from room temperature up to the boiling point of your solvent) is recommended.

    • Solvent: The choice of solvent is crucial. Protic solvents like ethanol are commonly used. However, aprotic solvents such as DMF might also be effective.[5]

    • Base: The reaction is often facilitated by a mild base, such as sodium bicarbonate, to neutralize the hydrogen halide formed during the cyclization. Ensure the base is added in an appropriate stoichiometric amount.

  • Side Reactions: The primary side reaction to consider is the formation of regioisomers if an unsymmetrical α-halo ketone is used. With chloroacetaldehyde, this is not an issue. However, incomplete cyclization can lead to the isolation of the intermediate N-alkylated pyridinium salt.

Experimental Protocol: Synthesis of 6-Fluoroimidazo[1,2-a]pyridine

  • In a round-bottom flask, dissolve 2-amino-5-fluoropyridine (1.0 eq.) in a suitable solvent (e.g., ethanol).

  • Add a solution of chloroacetaldehyde (typically a 40-50% aqueous solution, 1.1-1.5 eq.) dropwise to the stirred solution.

  • Add sodium bicarbonate (1.5-2.0 eq.).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Stage 2: Vilsmeier-Haack Formylation

Question: I am observing the formation of multiple products or a dark, tarry residue during the Vilsmeier-Haack formylation of 6-fluoroimidazo[1,2-a]pyridine. How can I improve the selectivity and yield of the desired 3-carbaldehyde?

Answer:

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles, but it can be sensitive to reaction conditions.[6][7]

  • Reagent Preparation and Stability: The Vilsmeier reagent (a chloroiminium salt) is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[8]

    • Anhydrous Conditions: It is critical to use anhydrous DMF and fresh, high-purity POCl₃, as the reagent is highly sensitive to moisture.[9]

    • Temperature Control: The formation of the Vilsmeier reagent is exothermic. Prepare it at low temperatures (0-5 °C) to prevent decomposition.[9]

    • In Situ Use: Use the freshly prepared reagent immediately.

  • Reaction Temperature: The formylation of imidazo[1,2-a]pyridines can require heating.[10] However, excessive temperatures can lead to polymerization and the formation of tarry byproducts. A gradual increase in temperature after the addition of the substrate is advisable. Monitor the reaction by TLC to find the optimal temperature and time.

  • Work-up Procedure: The work-up is a critical step. The reaction is typically quenched by pouring the reaction mixture onto crushed ice. This should be done carefully. Neutralization with a mild base like sodium bicarbonate should also be performed at low temperatures to avoid product degradation.[8]

  • Potential Side Reactions: While formylation of imidazo[1,2-a]pyridines generally occurs at the C-3 position, diformylation can occur with an excess of the Vilsmeier reagent.[11]

Experimental Protocol: Vilsmeier-Haack Formylation of 6-Fluoroimidazo[1,2-a]pyridine

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF (3.0 eq.) to 0 °C.

  • Add POCl₃ (1.5 eq.) dropwise with vigorous stirring, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Dissolve 6-fluoroimidazo[1,2-a]pyridine (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to an optimized temperature (e.g., 60-80 °C), monitoring by TLC.

  • After completion, cool the mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde by column chromatography or recrystallization.[10]

Stage 3: Reduction to {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol

Question: The reduction of 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde with sodium borohydride (NaBH₄) is sluggish or gives a complex mixture of products. What can I do to optimize this step?

Answer:

Sodium borohydride is a mild and selective reducing agent for aldehydes and ketones.[12] However, issues can still arise.

  • Reagent Quality and Stoichiometry: Use high-quality NaBH₄. Since it can decompose upon exposure to moisture, use a freshly opened bottle or ensure proper storage. While NaBH₄ can reduce up to four equivalents of an aldehyde, it is common practice to use a slight excess (1.1-1.5 equivalents) to ensure complete conversion.[13]

  • Solvent System: Methanol or ethanol are common solvents for NaBH₄ reductions.[12][14] The choice of solvent can influence the reaction rate.

  • Temperature: The reduction is typically carried out at room temperature or cooled in an ice bath to control the initial exotherm.[15] If the reaction is sluggish, allowing it to proceed at room temperature for a longer duration is usually sufficient.

  • Side Reactions:

    • Over-reduction: NaBH₄ is generally not strong enough to reduce the imidazo[1,2-a]pyridine ring system under standard conditions.

    • Incomplete Reaction: If the reaction is not allowed to proceed to completion, you will have a mixture of the starting aldehyde and the product alcohol, which can complicate purification.

    • Formation of Borate Esters: The initial product is a borate ester, which is hydrolyzed during the work-up to liberate the alcohol.[16] Ensure a proper aqueous work-up.

  • Purification Challenges: The product, {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol, contains a hydroxyl group and basic nitrogen atoms, making it relatively polar. This can sometimes lead to difficulties in extraction and purification.

    • Extraction: If the product has some water solubility, saturating the aqueous layer with sodium chloride (brine) can help to "salt out" the product into the organic layer during extraction.

    • Chromatography: A polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) may be required for column chromatography.

Experimental Protocol: Reduction of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde

  • Dissolve 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq.) in methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add NaBH₄ (1.1-1.5 eq.) portion-wise with stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the role of the fluorine substituent in this synthesis?

The fluorine atom at the 6-position of the imidazo[1,2-a]pyridine ring is an electron-withdrawing group. This has several implications:

  • Reactivity in Ring Formation: It can decrease the nucleophilicity of the pyridine nitrogen of the starting material, 2-amino-5-fluoropyridine, potentially making the initial cyclization step more challenging and requiring more forcing conditions compared to the non-fluorinated analogue.[4]

  • Reactivity in Formylation: The electron-withdrawing effect of fluorine deactivates the pyridine ring towards electrophilic substitution. However, the imidazole ring is electron-rich and the formylation at C-3 is generally facile.

  • Properties of the Final Product: The fluorine atom can significantly alter the physicochemical properties of the final molecule, such as its lipophilicity and metabolic stability, which is often desirable in drug discovery.[2]

Q2: Are there alternative reagents for the formylation step?

While the Vilsmeier-Haack reaction is the most common method for C-3 formylation of imidazo[1,2-a]pyridines, other methods, though less common, could be explored. However, the Vilsmeier-Haack reaction is generally high-yielding and reliable for this class of compounds.

Q3: Can I use a stronger reducing agent like lithium aluminum hydride (LiAlH₄) for the final reduction?

While LiAlH₄ would certainly reduce the aldehyde, it is a much stronger and less selective reducing agent than NaBH₄.[11] It is highly reactive with protic solvents like methanol and ethanol and requires anhydrous conditions (typically in THF or diethyl ether). Given that NaBH₄ is generally effective for this transformation and is operationally simpler and safer, it is the recommended reagent.

Q4: How can I confirm the structure of my final product?

A combination of spectroscopic techniques should be used to confirm the structure of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol:

  • ¹H NMR: Look for the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of a new signal for the CH₂OH group (a singlet or a doublet depending on coupling to the OH proton) and the OH proton itself.

  • ¹³C NMR: The aldehyde carbon signal (around 180-190 ppm) should be absent, and a new signal for the CH₂OH carbon (around 50-65 ppm) should appear.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The strong carbonyl (C=O) stretch of the aldehyde (around 1680-1700 cm⁻¹) should be replaced by a broad O-H stretch of the alcohol (around 3200-3600 cm⁻¹).

Data Summary Table

StepKey ReagentsTypical SolventsTemperature RangePotential IssuesKey Optimization Parameters
Ring Formation 2-Amino-5-fluoropyridine, Chloroacetaldehyde, NaHCO₃EthanolRT to RefluxLow yield, Incomplete reactionPurity of starting materials, Temperature, Base stoichiometry
Formylation 6-Fluoroimidazo[1,2-a]pyridine, POCl₃, DMFAnhydrous DMF0 °C to 80 °CTarry residue, Multiple productsAnhydrous conditions, Temperature control, Work-up procedure
Reduction 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde, NaBH₄Methanol, Ethanol0 °C to RTSluggish reaction, Purification difficultiesReagent quality, Solvent choice, Work-up

Logical Relationships in Troubleshooting

Troubleshooting cluster_Yield Low Yield cluster_Purity Purity Issues cluster_Causes Potential Causes LowYield Low Overall Yield LY_Ring Low Yield in Ring Formation LowYield->LY_Ring LY_Formyl Low Yield in Formylation LowYield->LY_Formyl LY_Red Low Yield in Reduction LowYield->LY_Red Reagents Impure/Decomposed Reagents LY_Ring->Reagents Temp Suboptimal Temperature LY_Ring->Temp Stoich Incorrect Stoichiometry LY_Ring->Stoich LY_Formyl->Temp Moisture Presence of Moisture LY_Formyl->Moisture Workup Harsh Work-up LY_Formyl->Workup LY_Red->Reagents LY_Red->Stoich Purity Impure Product SideRxn_Ring Side Reactions (Ring) Purity->SideRxn_Ring SideRxn_Formyl Side Reactions (Formyl) Purity->SideRxn_Formyl Incomplete_Red Incomplete Reduction Purity->Incomplete_Red SideRxn_Ring->Temp SideRxn_Formyl->Moisture SideRxn_Formyl->Stoich Incomplete_Red->Reagents Incomplete_Red->Temp

Caption: Troubleshooting logic for the synthesis of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol.

References

  • Metadynea. (2025, March 5). 2-Amino-5-fluoropyridine: Comprehensive Overview and Applications. Retrieved from [Link]

  • Wang, Y., & Zhang, H. (2010). Synthesis of 2-amino-5-fluoropyridine.
  • Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
  • Base-mediated synthesis of ring-fluorinated imidazo[1,2-a]pyridines via sequential C–F substitutions. Organic & Biomolecular Chemistry.
  • Hussain, R., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667.
  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • Hussain, R., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. PubMed. Retrieved from [Link]

  • Reagent Guide. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

  • Review Article on Vilsmeier-Haack Reaction.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen ferment
  • Fast and convenient method for reduction of carbonyl compounds with NaBH4/Cu(dmg)2 in aprotic and protic solvents. Organic Chemistry: An Indian Journal.
  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.
  • Bruice, P. Y. (n.d.). Chichibabin Reaction.
  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem.
  • Chichibabin Reaction. Name-Reaction.com.
  • Experiment 3 - Reduction of a Ketone. WebAssign.
  • NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Oriental Journal of Chemistry.
  • Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021.
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite.
  • Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.
  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine deriv
  • Scheme 1 Synthesis of 3-hydroxymethyl imidazo[1,2-a]azines and structures 1, 2 and 8.

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Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of Imidazo[1,2-a]pyridine Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine compounds. This guide is designed to provide you with in-depth technical assista...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine compounds. This guide is designed to provide you with in-depth technical assistance and troubleshooting strategies to address the common challenge of poor aqueous solubility inherent to this important class of molecules. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, its often lipophilic nature can present significant hurdles in experimental assays and preclinical development.[3]

This resource provides a structured approach to identifying, understanding, and overcoming these solubility challenges through practical, field-proven insights and detailed experimental protocols.

Part 1: Troubleshooting Guide - "My Compound Won't Dissolve!"

This section addresses the immediate experimental issues that arise from poor aqueous solubility and provides a logical workflow for diagnosing and solving the problem.

Initial Observation: Precipitation and Cloudiness

Question: I've prepared a stock solution of my imidazo[1,2-a]pyridine compound in DMSO, but when I add it to my aqueous assay buffer or cell culture medium, the solution becomes cloudy or I see visible precipitate. What's happening and how can I fix it?

Answer: This is a classic sign of a compound "crashing out" of solution. While your compound may be soluble in 100% DMSO, its solubility dramatically decreases when introduced into an aqueous environment. The final concentration of DMSO in your assay is often too low to keep the compound dissolved.

Troubleshooting Workflow:

A Precipitation Observed in Aqueous Medium B Verify Final DMSO Concentration A->B C Is DMSO >1%? B->C Yes E Is DMSO <0.1%? B->E No D Cell Toxicity Risk. Reduce DMSO. C->D F Increase DMSO Conc. (if tolerated by assay) E->F G Precipitation Persists F->G Yes J Still Precipitating G->J H Prepare a More Dilute Stock Solution in DMSO H->G I Explore Co-solvents (e.g., Ethanol, PEG 400) I->G K Move to Formulation Strategies (See Part 2) J->K

Caption: Initial troubleshooting workflow for compound precipitation.

Causality Explained: The solubility of your compound is dictated by the delicate balance between its lipophilicity and its ability to interact with water molecules. When the aqueous content of the solvent system increases, the hydrophobic imidazo[1,2-a]pyridine molecules self-associate and precipitate. It's crucial to understand that solubility in DMSO is not a reliable predictor of aqueous solubility.[4]

Immediate Actions:

  • Determine the Maximum Tolerated DMSO Concentration: Before modifying your compound, establish the highest percentage of DMSO your assay or cell line can tolerate without affecting the biological outcome.

  • Adjust Stock Solution Concentration: Prepare a more dilute stock solution in DMSO. This will require adding a larger volume to your aqueous medium to reach the desired final concentration, but it will also increase the final DMSO percentage, which may be sufficient to maintain solubility.[4]

  • Consider Co-solvents: If DMSO alone is insufficient, a mixture of solvents can be effective. For example, preparing a stock solution in a mixture of DMSO and ethanol or polyethylene glycol 400 (PEG 400) can improve solubility in the final aqueous dilution.

Inconsistent Assay Results

Question: My in vitro assay results for a series of imidazo[1,2-a]pyridine analogues are not reproducible. Could this be related to solubility?

Answer: Absolutely. Poor aqueous solubility is a major contributor to inconsistent assay data. If your compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than the nominal concentration. This can lead to an underestimation of potency (higher IC50 values) and poor structure-activity relationship (SAR) data.

Diagnostic Steps:

  • Visual Inspection: Carefully inspect your assay plates for any signs of precipitation, even subtle cloudiness.

  • Nephelometry: If available, use a nephelometer to quantitatively measure turbidity and assess the kinetic solubility of your compounds under the exact assay conditions (buffer, temperature, incubation time).

  • Filtered vs. Unfiltered Assay: Run a side-by-side comparison where you test the supernatant of a centrifuged sample of your compound in the assay buffer against an unfiltered sample. A significant difference in activity indicates that a portion of your compound is not in solution.

Part 2: Proactive Solubility Enhancement Strategies

If basic troubleshooting doesn't resolve the issue, a more proactive approach to modify the physicochemical properties of your imidazo[1,2-a]pyridine compound is necessary. This section explores several proven strategies.

Structural Modification (Lead Optimization)

Question: How can I modify the chemical structure of my imidazo[1,2-a]pyridine lead compound to improve its solubility without losing potency?

Answer: This is a key challenge in medicinal chemistry. The goal is to introduce polar functional groups or reduce overall lipophilicity (logP) while maintaining the key pharmacophoric interactions.

Key Strategies:

  • Introduce Ionizable Groups: The imidazo[1,2-a]pyridine core is basic. Incorporating additional basic nitrogen atoms, for example, within a piperidine or piperazine ring, can significantly increase solubility in acidic environments (pH < pKa).[3] This allows for the formation of soluble salts.

  • Add Polar, Non-ionizable Groups: The addition of groups like hydroxyl (-OH), sulfonamide (-SO₂NH₂), or sulfonyl (-SO₂) can increase polarity and hydrogen bonding capacity with water, thereby improving solubility.[5]

  • Reduce Lipophilicity: Systematically explore less lipophilic substituents on the aromatic rings of your scaffold. For instance, replacing a trifluoromethyl group with a smaller, more polar group can sometimes improve solubility.

Table 1: Impact of Structural Modifications on Imidazo[1,2-a]pyridine Properties

Modification Strategy Example Substituent Effect on Solubility Potential Impact on Potency Reference
Introduce Ionizable Group PiperazineIncreased solubility at acidic pHCan be well-tolerated or even enhance potency[3]
Add Polar Group SulfonylCan increase polarity and solubilityVariable; requires careful SAR exploration[5]
Reduce Lipophilicity Replace -CF₃ with -F or -HGenerally increases aqueous solubilityHighly dependent on the specific binding pocketN/A
Salt Formation

Question: My imidazo[1,2-a]pyridine has a basic nitrogen. How do I form a salt to improve its solubility, and how do I choose the right counter-ion?

Answer: Salt formation is a highly effective and widely used strategy for improving the solubility of ionizable compounds.[6][7] Since the imidazo[1,2-a]pyridine nucleus is basic, you will be forming a salt with an acid (a counter-ion).

The pKa Rule - A Guiding Principle:

For successful salt formation, a general guideline is that the pKa of the acidic counter-ion should be at least 2-3 units lower than the pKa of the basic drug molecule.[5][8] This difference helps ensure a more complete proton transfer from the acid to the base, resulting in a stable ionic salt.

Experimental Protocol: Salt Screening

  • Determine the pKa of your compound: This can be done experimentally (e.g., potentiometric titration) or computationally.

  • Select a range of pharmaceutically acceptable counter-ions: Choose acids with a pKa at least 2 units below your compound's pKa. A good starting point includes hydrochloride, mesylate, hydrobromide, acetate, and fumarate.[6]

  • Small-Scale Screening:

    • Dissolve your free base compound in a suitable solvent (e.g., ethanol, isopropanol).

    • Add a stoichiometric amount of the selected acid.

    • Allow the solution to stir or stand at room temperature or in a refrigerator to induce crystallization.

    • If no solid forms, try slow evaporation of the solvent.

  • Characterization: Analyze any resulting solids by techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the formation of a new crystalline salt form.

  • Solubility Assessment: Measure the aqueous solubility of the confirmed salts and compare it to the free base.

A Start with Basic Imidazo[1,2-a]pyridine B Determine pKa of Compound A->B C Select Counter-ion Acids (pKa < Compound pKa - 2) B->C D Small-Scale Crystallization Screening C->D E Characterize Solid Form (PXRD, DSC) D->E F Is it a new salt form? E->F G Measure Aqueous Solubility F->G Yes I No Salt Formed. Try different solvents or co-crystal approach. F->I No H Select Salt with Optimal Properties G->H

Sources

Optimization

Degradation pathways of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol} in solution

Technical Support Center: {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol Welcome to the technical support guide for {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol. This document is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol

Welcome to the technical support guide for {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound in solution. We will address common questions and troubleshooting scenarios encountered during experimental work, focusing on the underlying chemical principles to empower you to design robust and reliable studies.

Frequently Asked Questions (FAQs): Understanding the Stability Profile

This section addresses foundational questions about the chemical stability of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol.

Question 1: What are the primary chemical liabilities of the {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol structure that could lead to degradation in solution?

Answer: The structure of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol contains several functional groups that can influence its stability. The primary points of susceptibility are:

  • The Imidazo[1,2-a]pyridine Core: This fused heterocyclic system is electron-rich, making it susceptible to oxidation.[1] The imidazole ring, in particular, can be prone to oxidative cleavage or modification under stress conditions such as exposure to peroxide or high-intensity light.[1]

  • The C3-Methanol Group: The primary alcohol (-CH₂OH) at the 3-position is a significant site for degradation. It is readily susceptible to oxidation, which would typically occur in a two-step process: first to the corresponding aldehyde (-CHO) and then, with a stronger oxidant or prolonged exposure, to the carboxylic acid (-COOH).

  • Overall Aromatic System: The entire ring system can be sensitive to photolytic degradation, where energy from UV or visible light excites the molecule, leading to radical reactions or rearrangements.[1][2]

Question 2: Under what common laboratory conditions should I be most concerned about the degradation of my compound?

Answer: Based on the chemical liabilities, you should pay close attention to the following conditions:

  • Oxidative Conditions: The presence of dissolved oxygen, peroxide contaminants (e.g., in solvents like THF or ether), or metal ions that can catalyze oxidation reactions poses a significant risk. The imidazo[1,2-a]pyridine scaffold is known to be involved in syntheses using air as an oxidant, highlighting its potential reactivity with oxygen.[3]

  • Photolytic Stress: Exposure to direct sunlight or even strong ambient laboratory light for extended periods can induce photodegradation.[1] This is a critical factor to control during sample preparation, storage, and analysis.

  • Extreme pH: While the core structure is generally stable at neutral pH, strong acidic or basic conditions, especially when combined with heat, can potentially catalyze hydrolysis or other rearrangements. For instance, the imidazole moiety in other complex molecules has shown susceptibility to base-mediated autoxidation.[1]

  • Elevated Temperatures: As with most chemical reactions, degradation rates will increase with temperature. Storing solutions at elevated temperatures will accelerate all potential degradation pathways.

Troubleshooting Guide: Addressing Experimental Instability

This section provides actionable advice for specific problems you might encounter during your experiments.

Scenario 1: "I'm observing a new, unidentified peak in my HPLC/LC-MS analysis after preparing my sample in solution. What could it be?"

Troubleshooting Steps:

  • Hypothesize the Degradant: The most likely initial degradation product is the aldehyde, formed from the oxidation of the C3-methanol group. This would result in a mass change of -2 Da (loss of two hydrogen atoms). A further oxidation product, the carboxylic acid, would result in a net mass change of +14 Da (-2H, +O). Check your mass spectrometry data for ions corresponding to these masses.

  • Assess the Environment:

    • Oxygen: Was the solvent degassed? Was the sample preparation performed under an inert atmosphere (e.g., nitrogen or argon)? If not, oxidative degradation is a primary suspect.

    • Light: Was the sample prepared in clear glassware and left on the benchtop? If so, photodegradation is a strong possibility. Repeat the preparation using amber vials and minimize light exposure.

  • Control Experiment: Prepare a fresh sample in a degassed, antioxidant-spiked solvent (e.g., with a small amount of BHT or ascorbic acid) in an amber vial. If the new peak is diminished or absent, you have confirmed that the degradation is oxidative and/or photolytic.

Scenario 2: "My assay results are inconsistent, and the potency of my compound seems to decrease over the time course of the experiment."

Troubleshooting Steps:

  • Evaluate Solution Stability in Your Assay Buffer: The pH, ionic strength, and components of your biological assay buffer could be promoting degradation. Perform a simple stability test: incubate {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol in the assay buffer for the maximum duration of your experiment. Analyze samples by HPLC at time zero and at the final time point. A decrease in the parent peak area confirms instability in the assay medium.

  • Implement Protective Measures:

    • pH Control: Ensure your buffer pH is within a stable range, ideally close to neutral (pH 6-8), unless your experiment requires otherwise.

    • Minimize Exposure: Prepare stock solutions fresh and add the compound to the assay plate as the final step before measurement to minimize incubation time under potentially destabilizing conditions.

    • Consider Antioxidants: If compatible with your assay, adding a small amount of a water-soluble antioxidant like ascorbic acid to the buffer can mitigate oxidative degradation.

Diagram of Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol based on its chemical structure and the known reactivity of the imidazopyridine class.

Degradation_Pathways Parent {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol (Parent Compound) Aldehyde {6-Fluoroimidazo[1,2-a]pyridin-3-yl}carbaldehyde (Oxidation Product) Parent->Aldehyde Mild Oxidation (e.g., air, light) Photodegradants Ring-Opened/Modified Products (Photodegradants) Parent->Photodegradants Photolysis (UV/Vis Light) CarboxylicAcid 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid (Oxidation Product) Aldehyde->CarboxylicAcid Strong Oxidation (e.g., H₂O₂)

Caption: Predicted degradation pathways of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol.

Experimental Protocols

To systematically investigate the stability of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol, a forced degradation study is essential. Such studies are a cornerstone of pharmaceutical development for identifying potential degradants and establishing stability-indicating analytical methods.[4][5][6]

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol outlines the steps to subject the compound to various stress conditions as recommended by ICH guidelines.[4]

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Apply Stress Conditions (in parallel) cluster_analysis 3. Analysis Prep Prepare 1 mg/mL Stock Solution in Acetonitrile/Water (50:50) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (60°C, in solution) Prep->Thermal Photo Photolytic (ICH Option 1 or 2) Prep->Photo Quench Neutralize/Quench Reaction at Timed Intervals (e.g., 2, 8, 24h) Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Photo->Quench Analyze Analyze by HPLC-UV/MS Quench->Analyze Identify Characterize Degradants (Mass, UV Spectra) Analyze->Identify

Caption: Workflow for a systematic forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

  • Stress Sample Preparation: For each condition, dilute the stock solution with the stressor solution to a final drug concentration of approximately 0.1 mg/mL.

    • Acidic: Use 0.1 M HCl.

    • Basic: Use 0.1 M NaOH.

    • Oxidative: Use 3% H₂O₂.

    • Thermal: Use the 50:50 acetonitrile/water diluent.

    • Photolytic: Use the 50:50 acetonitrile/water diluent in a clear quartz cuvette or vial.

  • Incubation:

    • Place the acidic, basic, and thermal samples in a temperature-controlled oven or water bath at 60 °C.

    • Keep the oxidative sample at room temperature, protected from light.

    • Expose the photolytic sample to a calibrated light source compliant with ICH Q1B guidelines.

    • Keep a control sample (diluted stock) at 4 °C, protected from light.

  • Time Points: Withdraw aliquots from each sample at appropriate time points (e.g., 2, 8, 24, and 48 hours). The goal is to achieve 5-20% degradation of the active substance.[5]

  • Quenching:

    • Immediately neutralize the acidic samples with an equivalent amount of 0.1 M NaOH.

    • Immediately neutralize the basic samples with an equivalent amount of 0.1 M HCl.

    • No quenching is typically needed for oxidative, thermal, or photolytic samples, but they should be immediately diluted and/or cooled for analysis.

  • Analysis: Analyze all samples, including the time-zero and control samples, using a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV/MS Method

This method is a starting point for resolving the parent compound from its potential degradation products.

  • Instrumentation: HPLC with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 280 nm; MS in positive ion electrospray mode (ESI+), scanning a relevant mass range (e.g., m/z 100-500).

Summary of Expected Degradation

The following table summarizes the anticipated outcomes from the forced degradation study, which should be confirmed experimentally.

Stress ConditionReagent/ParametersExpected Primary Degradation PathwayPotential Major Degradants
Acidic Hydrolysis 0.1 M HCl, 60 °CLikely stableMinimal degradation expected
Basic Hydrolysis 0.1 M NaOH, 60 °CPotential for base-mediated oxidationAldehyde, Carboxylic Acid
Oxidation 3% H₂O₂, Room TempOxidation of C3-methanol and imidazole ringAldehyde, Carboxylic Acid, N-oxides
Thermal 60 °C in solutionAcceleration of other pathways (e.g., oxidation)Dependent on dissolved oxygen
Photolytic ICH Q1B light sourcePhotochemical reactions, radical formationComplex mixture, potential ring-modified products

References

  • Vertex AI Search. (2024). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC.
  • Organic Chemistry Portal. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant.
  • RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity.
  • MedCrave online. (2016). Forced Degradation Studies.
  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
  • PMC. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies.
  • PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
  • MDPI. (2024). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
  • NIH. (2018). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels.
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
  • PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.
  • PMC. (2024). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.

Sources

Troubleshooting

Minimizing side-product formation in {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol} reactions

Welcome to the technical support center for {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working wit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile intermediate. The unique electronic properties of the imidazo[1,2-a]pyridine scaffold, combined with the reactivity of the 3-methanol group, can present specific challenges. This document provides in-depth troubleshooting advice and optimized protocols to help you minimize side-product formation and achieve your desired synthetic outcomes.

Understanding the Reactivity of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol

The key to minimizing side-product formation lies in understanding the inherent reactivity of the molecule. There are two primary sites of reactivity to consider:

  • The C3-Methanol Group: This primary alcohol is the intended site for various transformations, including oxidation to the aldehyde, conversion to a leaving group for substitution reactions, and etherification.

  • The Imidazo[1,2-a]pyridine Ring System: The nitrogen atoms in the ring, particularly N1, can exhibit nucleophilic character, making them susceptible to unwanted alkylation or acylation, especially under acidic conditions or in the presence of potent electrophiles. The electron-rich nature of the heterocyclic core can also influence the reactivity of the C3 position.

This guide is structured as a series of frequently asked questions (FAQs) addressing common issues encountered during the manipulation of the C3-methanol group.

FAQ 1: Oxidation to the Aldehyde

Question: I am trying to oxidize {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol to the corresponding aldehyde, but I am observing significant over-oxidation to the carboxylic acid and the formation of a dark, insoluble material. How can I prevent this?

Answer: This is a common challenge. Over-oxidation and decomposition are often linked to the choice of oxidant and reaction conditions. The electron-rich imidazo[1,2-a]pyridine ring can be sensitive to harsh oxidizing agents.

Troubleshooting Guide: Over-oxidation and Decomposition
Potential Cause Explanation Recommended Solution
Harsh Oxidant Strong oxidants like potassium permanganate or chromic acid can readily oxidize the intermediate aldehyde to the carboxylic acid and can also lead to degradation of the heterocyclic ring.Use a milder, more selective oxidant such as Dess-Martin periodinane (DMP) or a Swern oxidation protocol.[1][2][3]
High Reaction Temperature Elevated temperatures can accelerate the rate of over-oxidation and promote decomposition pathways.Maintain strict temperature control. For Swern oxidations, temperatures around -78 °C are crucial.[4] For DMP oxidations, room temperature is typically sufficient, but cooling may be necessary if decomposition is observed.[1]
Prolonged Reaction Time Leaving the reaction to stir for too long after the initial oxidation is complete can increase the likelihood of side reactions.Monitor the reaction closely by thin-layer chromatography (TLC). Once the starting material is consumed, quench the reaction promptly.
Acidic or Basic Impurities The imidazo[1,2-a]pyridine core can be sensitive to both strong acids and bases, which can catalyze decomposition.Ensure all reagents and solvents are pure and free from acidic or basic residues. The addition of a mild, non-nucleophilic base like pyridine (for DMP oxidation) can sometimes buffer the reaction mixture and prevent degradation.
Optimized Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol is recommended for its mild conditions and high selectivity for the aldehyde.[1][5]

  • Preparation: To a solution of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (N₂ or Ar), add Dess-Martin periodinane (1.1 eq) in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor the progress by TLC (e.g., using 10% methanol in DCM as eluent). The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 v/v).

  • Work-up: Stir the biphasic mixture vigorously until the solid byproducts dissolve. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Oxidation_Pathway cluster_desired Desired Pathway cluster_side_reaction Side Reactions A {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol B {6-Fluoroimidazo[1,2-a]pyridin-3-yl}carbaldehyde A->B DMP or Swern Oxidation (Mild Conditions) D Decomposition Products A->D Harsh Conditions C Carboxylic Acid (Over-oxidation) B->C Harsh Oxidant / High Temp.

Caption: Desired oxidation vs. side reactions.

FAQ 2: Ether Synthesis

Question: I am attempting a Williamson ether synthesis with {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol and an alkyl halide, but I am getting a low yield of my desired ether and recovering a significant amount of starting material. I also see a new spot on TLC that I suspect is an N-alkylated byproduct. How can I improve this reaction?

Answer: The issues you are facing are common in Williamson ether synthesis, particularly with heteroaromatic alcohols.[6][7] Incomplete deprotonation of the alcohol and competitive N-alkylation of the imidazo[1,2-a]pyridine ring are the most likely culprits.

Troubleshooting Guide: Low Yield and N-Alkylation in Ether Synthesis
Potential Cause Explanation Recommended Solution
Incomplete Deprotonation Sodium hydride (NaH) can sometimes be inefficient in fully deprotonating the alcohol, leading to a low concentration of the reactive alkoxide.Use a stronger, non-nucleophilic base such as potassium tert-butoxide (KOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) to ensure complete deprotonation.
Competitive N-Alkylation The N1 and/or N4 positions of the imidazo[1,2-a]pyridine ring can be nucleophilic and compete with the alkoxide for the alkyl halide, leading to the formation of a quaternary ammonium salt.This is more likely with highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide). Using a less reactive alkylating agent or performing the reaction at a lower temperature can favor O-alkylation. If N-alkylation persists, consider a Mitsunobu reaction as an alternative.[8][9]
Steric Hindrance If you are using a secondary or tertiary alkyl halide, the competing E2 elimination reaction will be favored over the desired SN2 substitution, leading to the formation of an alkene.[7]The Williamson ether synthesis is most effective with primary alkyl halides. For secondary or tertiary ethers, alternative synthetic routes should be considered.
Solvent Choice The choice of solvent can influence the solubility of the alkoxide and the rate of the reaction.A polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is generally preferred for Williamson ether synthesis.[6]
Optimized Protocol: Williamson Ether Synthesis

This protocol uses a stronger base to favor complete deprotonation.

  • Preparation: To a solution of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol (1.0 eq) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere, add potassium tert-butoxide (1.2 eq) portion-wise.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add the primary alkyl halide (1.1 eq) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC. Gentle heating may be required for less reactive alkyl halides, but this should be done with caution to avoid N-alkylation.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Ether_Synthesis_Pathway cluster_desired Desired Pathway (O-Alkylation) cluster_side_reaction Side Reaction (N-Alkylation) A {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol B Potassium Alkoxide A->B KOtBu, THF D N-Alkylated Salt A->D R-X (Reactive Halide) C Desired Ether B->C R-X (Primary Halide)

Caption: O-alkylation vs. N-alkylation in ether synthesis.

FAQ 3: Nucleophilic Substitution

Question: I am trying to convert the hydroxyl group of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol into a better leaving group (e.g., a tosylate or mesylate) to perform a substitution reaction with a nucleophile. However, the reaction is messy, and I am isolating a complex mixture of products, including what appears to be a dimer. What is happening?

Answer: The formation of a stable carbocation at the C3-methylene position, facilitated by the electron-donating imidazo[1,2-a]pyridine ring, can lead to undesired side reactions. Activation of the hydroxyl group can be followed by intermolecular reaction with another molecule of the starting material or the product, leading to dimer formation.

Troubleshooting Guide: Dimerization and Decomposition in Substitution Reactions
Potential Cause Explanation Recommended Solution
Unstable Intermediate The activated hydroxyl group (e.g., tosylate or mesylate) can be highly reactive and may dissociate to form a stabilized carbocation, which can then be trapped by any available nucleophile, including another molecule of the starting alcohol.Avoid isolating the activated intermediate. Perform a one-pot reaction where the nucleophile is present during the activation step. Alternatively, use a milder activation method that does not generate a highly reactive intermediate, such as the Mitsunobu reaction.[8][10]
Presence of a Strong Nucleophile (Starting Material) The starting alcohol itself can act as a nucleophile, attacking the activated intermediate to form a diether dimer.Use a high concentration of the desired external nucleophile to outcompete the starting material. Running the reaction at a lower temperature can also disfavor the dimerization.
Acidic Conditions The use of reagents that generate strong acids (e.g., thionyl chloride) can lead to protonation of the imidazo[1,2-a]pyridine ring, increasing its electron-withdrawing nature and potentially leading to decomposition.Use conditions that are as close to neutral as possible. The Mitsunobu reaction is performed under neutral conditions and is an excellent alternative for introducing a variety of nucleophiles.[8][10]
Optimized Protocol: Mitsunobu Reaction for Nucleophilic Substitution

This protocol is highly versatile for introducing a range of nucleophiles (e.g., carboxylates, phenols, imides) with inversion of stereochemistry (not applicable here, but a key feature of the reaction).[8][9][10]

  • Preparation: To a solution of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and the nucleophile (Nu-H, 1.5 eq) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Reaction: Stir the mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the desired product along with triphenylphosphine oxide and the hydrazine byproduct.

  • Purification: Purify the product by column chromatography on silica gel. The byproducts of the Mitsunobu reaction can sometimes co-elute with the product, so careful fractionation is necessary.

Substitution_Pathway cluster_desired Desired Pathway (Mitsunobu) cluster_side_reaction Side Reaction (Dimerization) A {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol B Substituted Product A->B PPh3, DEAD, Nu-H (One-pot) C Activated Intermediate (e.g., Tosylate) A->C TsCl, Pyridine D Dimer C->D Reaction with Starting Material

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol for In Vivo Studies

Welcome to the technical support resource for the synthesis and scale-up of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol. This guide is designed for researchers, medicinal chemists, and process development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and scale-up of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol. This guide is designed for researchers, medicinal chemists, and process development professionals who are transitioning from bench-scale synthesis to producing multi-gram quantities required for in vivo studies. We will address common challenges, provide detailed troubleshooting, and answer frequently asked questions to ensure you can produce this key intermediate with the high purity and consistency demanded by preclinical research.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically used drugs and development candidates.[1][2] Its synthesis is well-established, but scaling up introduces challenges related to reaction control, purification, and ensuring the material meets stringent quality attributes for animal studies.

Recommended Synthetic Pathway for Scale-Up

For scaling up, a robust and high-yielding final step is paramount. We recommend a two-step sequence starting from the commercially available 6-fluoroimidazo[1,2-a]pyridine, which involves a regioselective formylation at the C-3 position followed by a straightforward reduction. This approach avoids potentially problematic reagents and simplifies purification.

cluster_0 Step 1: C-3 Formylation cluster_1 Step 2: Aldehyde Reduction (Focus of this Guide) cluster_2 Quality Control for In Vivo Use A 6-Fluoroimidazo[1,2-a]pyridine B 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde A->B  Vilsmeier-Haack  (POCl3, DMF) C 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde D {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol (Final Product) C->D  Reduction  (e.g., NaBH4) E Characterization & Purity Analysis (NMR, LC-MS, HPLC >98%) D->E F Release for In Vivo Studies E->F

Caption: Recommended two-step synthetic pathway for scalable production.

This guide will focus on the critical final step: the reduction of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde to the target alcohol. This transformation is generally clean and high-yielding, making it amenable to scale-up.

Troubleshooting Guide: Aldehyde Reduction Step

This section addresses specific issues that may arise during the synthesis, workup, and purification of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol.

Question / Problem Probable Cause(s) Recommended Solution(s)
Q: My reduction is incomplete. TLC/LC-MS shows significant starting material remaining. 1. Insufficient Reducing Agent: The sodium borohydride (NaBH₄) may have degraded due to moisture or was added in substoichiometric amounts. 2. Low Reaction Temperature: The reaction may be sluggish if the temperature is too low. 3. Poor Solubility: The aldehyde starting material may not be fully dissolved in the chosen solvent system.1. Use Fresh Reagent: Ensure the NaBH₄ is fresh and has been stored in a desiccator. Consider adding an additional portion (0.1-0.2 eq) and monitoring for completion. 2. Adjust Temperature: While the initial addition of NaBH₄ should be done at 0-5 °C to control the exotherm, allow the reaction to slowly warm to room temperature and stir for several hours. 3. Improve Solubility: Increase the proportion of methanol or THF in the solvent mixture to ensure all starting material is in solution before adding the reducing agent.
Q: The reaction mixture turned dark brown or black after quenching with water or acid. 1. Decomposition: The imidazo[1,2-a]pyridine ring can be sensitive to strong acidic conditions, especially at elevated temperatures.[3] 2. Side Reactions: Residual reactive species from the formylation step (if the aldehyde was used crude) can cause discoloration.1. Gentle Quench: Quench the reaction by slowly adding saturated ammonium chloride (NH₄Cl) solution or water at 0 °C instead of a strong acid. Maintain a temperature below 20 °C during the quench. 2. Use Pure Aldehyde: Ensure the starting aldehyde is purified and free from Vilsmeier-Haack reagents before proceeding to the reduction step.
Q: I'm having difficulty purifying the product. It streaks on the silica column. 1. Basic Nitrogen: The pyridine nitrogen in the imidazopyridine core is basic and can interact strongly with acidic silica gel, causing tailing. 2. Product Polarity: The hydroxyl group makes the product quite polar, potentially co-eluting with polar impurities.1. Neutralize Silica: Pre-treat the silica gel slurry with 1-2% triethylamine (Et₃N) in the eluent to neutralize acidic sites. 2. Optimize Eluent: Use a gradient elution. Start with a less polar system (e.g., 50% Ethyl Acetate/Hexanes) and gradually increase polarity (e.g., to 100% Ethyl Acetate, then to 5% Methanol/DCM). 3. Consider Recrystallization: This is the preferred method for scale-up. See the FAQ section for details.
Q: My final product has low yield after purification. 1. Product Loss During Workup: The product has some water solubility and can be lost to the aqueous phase during extractions. 2. Over-purification: Taking overly narrow fractions during column chromatography can discard significant amounts of product.1. Back-Extraction: After the initial extraction with a solvent like Ethyl Acetate or DCM, back-extract the aqueous layer several times to recover dissolved product. 2. Combine Fractions: Pool and re-analyze mixed fractions from chromatography. Often, a second, faster column can be run on these combined fractions to recover more material.

Experimental Protocol: Gram-Scale Reduction

This protocol describes the reduction of 10 grams of the starting aldehyde. Adjust volumes and equipment accordingly for your target scale.

G Setup 1. Reaction Setup - Dissolve aldehyde (1.0 eq) in THF/MeOH. - Cool to 0-5 °C in an ice bath. Addition 2. Reagent Addition - Add NaBH4 (1.5 eq) portion-wise. - Maintain temp < 10 °C. Setup->Addition Exothermic! Reaction 3. Reaction Monitoring - Warm to RT, stir for 2-4h. - Monitor by TLC/LC-MS. Addition->Reaction Quench 4. Workup: Quench - Cool back to 0-5 °C. - Slowly add sat. aq. NH4Cl. Reaction->Quench Check for completion Extraction 5. Workup: Extraction - Remove organic solvents in vacuo. - Extract aqueous residue with EtOAc (3x). Quench->Extraction Purify 6. Purification - Dry, filter, concentrate crude product. - Purify by recrystallization or column chromatography. Extraction->Purify

Caption: Workflow for the reduction of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde.

Materials & Reagents:

ReagentM.W.Amount (g)MolesEquivalents
6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde164.1410.00.06091.0
Sodium Borohydride (NaBH₄)37.833.460.09141.5
Tetrahydrofuran (THF), anhydrous-100 mL-10 vol
Methanol (MeOH), anhydrous-50 mL-5 vol
Saturated aq. NH₄Cl-~50 mL--
Ethyl Acetate (EtOAc)-3 x 100 mL--
Anhydrous MgSO₄ or Na₂SO₄-As needed--

Step-by-Step Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, add 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde (10.0 g, 60.9 mmol). Add THF (100 mL) and Methanol (50 mL) and stir until all solids are dissolved.

  • Cooling: Place the flask in an ice/water bath and cool the internal temperature to 0-5 °C.

  • NaBH₄ Addition: Slowly add sodium borohydride (3.46 g, 91.4 mmol) in small portions over 20-30 minutes. Causality Note: Portion-wise addition is critical on scale to control the initial exothermic reaction and prevent runaway hydrogen evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH/DCM) or LC-MS until the starting aldehyde is consumed.

  • Quenching: Once the reaction is complete, cool the flask back down to 0-5 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution (~50 mL). You will observe gas evolution (hydrogen). Safety Note: Ensure adequate ventilation.

  • Solvent Removal: Concentrate the mixture in vacuo to remove the bulk of the THF and Methanol.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, typically as an off-white or pale yellow solid.

  • Purification:

    • Recrystallization (Preferred for >5g scale): Dissolve the crude solid in a minimal amount of hot isopropanol or ethanol. Allow to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Column Chromatography (for <5g or difficult purifications): Adsorb the crude material onto a small amount of silica gel and purify on a column packed with silica gel (pre-treated with 1% Et₃N), eluting with a gradient of Ethyl Acetate in Hexanes or Methanol in DCM.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) for {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol intended for in vivo studies?

For in vivo use, the material must be well-characterized and meet stringent purity criteria to ensure reproducible results and animal safety.

AttributeSpecificationMethodRationale
Identity Conforms to structure¹H NMR, ¹³C NMR, HRMSConfirms the correct molecule has been synthesized.[4]
Purity ≥ 98.0% (area %)HPLC (UV detection)Ensures that the observed biological effect is due to the compound of interest and not an impurity.
Residual Solvents Varies by solvent (e.g., <5000 ppm for EtOAc)¹H NMR or GC-HSHigh levels of organic solvents can be toxic to animals.
Water Content < 0.5%Karl Fischer TitrationAffects accurate weighing for formulation and can impact stability.
Appearance White to off-white solidVisual InspectionA significant deviation (e.g., dark oil, tar) indicates impurity.

Q2: Is the compound stable? What are the recommended storage conditions?

Imidazo[1,2-a]pyridine derivatives are generally stable crystalline solids.[3] However, the hydroxymethyl group can be susceptible to oxidation over long periods. For long-term storage (>1 month), it is recommended to store the solid compound at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For short-term use, storage at 4°C is sufficient.

Q3: Can I use a different reducing agent, like Lithium Aluminum Hydride (LAH)?

While LAH is a powerful reducing agent, it is not recommended for this transformation on a large scale. LAH reacts violently with protic solvents like methanol and requires strictly anhydrous conditions and a more hazardous quenching procedure. Sodium borohydride is safer, more tolerant of protic solvents, and sufficiently reactive for this aldehyde reduction, making it a superior choice for process safety and scalability.

Q4: How do I confirm the regiochemistry of the formylation step?

The C-3 position of the imidazo[1,2-a]pyridine nucleus is the most electron-rich and is the kinetically and thermodynamically favored site for electrophilic substitution like the Vilsmeier-Haack reaction.[5] The structure of the resulting aldehyde, and subsequently the final alcohol, can be unequivocally confirmed by 2D NMR techniques such as HMBC and NOESY, which will show correlations between the C-3 proton (or methylene protons of the alcohol) and adjacent protons on the pyridine ring.

References

  • ACS Omega. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media.
  • ChemistrySelect. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
  • RSC Medicinal Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
  • Letters in Applied NanoBioScience. (2021).
  • Journal of Medicinal Chemistry. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.
  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Yakugaku Zasshi. (1993).
  • ResearchGate. (2025). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines.
  • ResearchGate. (2024).
  • Taylor & Francis Online. (2018).
  • ResearchGate. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study.
  • PubMed. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study.

Sources

Troubleshooting

Analytical methods for detecting impurities in {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol}

Technical Support Center: Impurity Analysis of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol Welcome to the technical support guide for the analytical characterization of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol, an a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Analysis of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol

Welcome to the technical support guide for the analytical characterization of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol, an active pharmaceutical ingredient (API). This resource is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during impurity profiling. The methodologies described herein are grounded in established analytical principles and regulatory expectations, such as the ICH Q3A guidelines, to ensure scientific integrity.[1][2][3]

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the basis of a robust impurity control strategy.

Q1: What are the likely process-related impurities for {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol?

A1: Understanding the synthetic route is critical to predicting potential impurities. While the specific proprietary synthesis may vary, imidazo[1,2-a]pyridines are often synthesized via a condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[4][5] For {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol, a plausible route involves reacting 5-fluoro-2-aminopyridine with a 3-carbon electrophile containing a protected hydroxymethyl group.

Based on this, potential process-related impurities include:

  • Starting Materials: Unreacted 5-fluoro-2-aminopyridine and any reagents used to form the side chain.

  • Intermediates: Incomplete cyclization or partially modified synthetic intermediates.

  • By-products: Isomeric impurities (e.g., substitution at a different position on the imidazopyridine core), over-alkylated products, or products from side reactions. For instance, oxidation of the primary alcohol to an aldehyde (6-fluoroimidazo[1,2-a]pyridin-3-carbaldehyde) is a common impurity.[6][7][8]

  • Reagents and Catalysts: Residual catalysts (e.g., palladium) or reagents used in the synthesis.[2]

Q2: What are potential degradation products?

A2: Degradation products can form during manufacturing, storage, or formulation. For {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol, the primary alcohol and the heterocyclic ring system are the most likely sites for degradation.

  • Oxidative Degradation: The primary alcohol can oxidize to the corresponding aldehyde and carboxylic acid. The electron-rich imidazopyridine ring may also be susceptible to oxidation, potentially forming N-oxides.

  • Hydrolytic Degradation: While the core structure is generally stable, extreme pH conditions could potentially lead to ring-opening, although this is less common.

  • Photolytic Degradation: Fluorinated and heterocyclic compounds can be sensitive to light.[9] Forced degradation studies under UV/Vis light are essential to identify potential photodegradants.

Q3: Which analytical technique is most suitable for impurity profiling of this API?

A3: A combination of techniques provides the most comprehensive impurity profile.[]

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse method for separation and quantification of organic impurities. Its high resolution and sensitivity make it ideal for routine quality control.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for impurity identification. It provides molecular weight information that is crucial for elucidating the structures of unknown peaks detected by HPLC.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is the gold standard for unequivocal structure elucidation of isolated impurities.[12] It can also be used for quantitative analysis (qNMR) without needing a reference standard for the impurity itself.[13]

  • Gas Chromatography (GC) is used for analyzing volatile organic impurities and residual solvents, as guided by ICH Q3C.[2]

Q4: What are the regulatory thresholds for impurities that I need to be aware of?

A4: The International Council for Harmonisation (ICH) guideline Q3A(R2) provides thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1][14] These thresholds are based on the maximum daily dose of the API. For a typical maximum daily dose of up to 2 g/day , the following thresholds apply:

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10%

  • Qualification Threshold: 0.15% or 1.0 mg per day Total Daily Intake (TDI), whichever is lower.

Any impurity exceeding the identification threshold must have its structure characterized.[14][15] Any impurity exceeding the qualification threshold must be assessed for biological safety.[14]

Part 2: Troubleshooting Guide for HPLC Method Development

This section provides practical, cause-and-effect solutions to common problems encountered during the analysis of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol and its impurities.

Q5: My main API peak is tailing significantly. What is the cause and how can I fix it?

A5: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.

  • Causality: The imidazo[1,2-a]pyridine core contains basic nitrogen atoms. If the stationary phase has residual acidic silanol groups (common in Type A silica C18 columns), these can interact ionically with the protonated API, causing tailing.

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Add a buffer to the mobile phase (e.g., 20 mM potassium phosphate) and adjust the pH to between 2.5 and 3.5. At this low pH, both the basic analyte and the residual silanols are fully protonated, minimizing unwanted ionic interactions.

    • Use a Base-Deactivated Column: Switch to a modern, high-purity (Type B) silica column or an end-capped column specifically designed for analyzing basic compounds. These columns have minimal accessible silanol groups.

    • Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase (e.g., 0.1% v/v). The TEA will preferentially interact with the active silanol sites, masking them from the API. Caution: TEA can shorten column lifetime and is not ideal for LC-MS.

    • Check for Column Overload: Injecting too much sample can cause peak asymmetry. Reduce the injection concentration and/or volume to see if the tailing improves.

Q6: I see a new, unexpected peak in my stability sample chromatogram. How do I identify it?

A6: The appearance of a new peak in a stability study indicates degradation. The primary goal is to identify its structure.

// Nodes Detect [label="New Peak Detected in HPLC-UV\n(> Identification Threshold)", fillcolor="#FBBC05", fontcolor="#202124"]; LCMS [label="1. Perform LC-MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MW [label="Obtain Molecular Weight (MW)\nfrom Mass Spectrum", fillcolor="#F1F3F4", fontcolor="#202124"]; Known [label="Is MW consistent with a\nknown potential impurity?", fillcolor="#F1F3F4", fontcolor="#202124"]; Confirm [label="Confirm with Reference Standard\n(if available)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isolate [label="2. Isolate Impurity\n(Prep-HPLC or Fraction Collection)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="3. Elucidate Structure\n(1H, 13C, 2D NMR, HRMS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Identified [label="Structure Identified & Reported", fillcolor="#34A853", fontcolor="#FFFFFF"]; No [label="No", shape=plaintext, fontsize=10]; Yes [label="Yes", shape=plaintext, fontsize=10];

// Edges Detect -> LCMS; LCMS -> MW; MW -> Known; Known -> Confirm [headport="w", tailport="e"]; Known -> Isolate [headport="w", tailport="e"]; Confirm -> Identified; Isolate -> NMR; NMR -> Identified;

// Edge Labels subgraph { rank = same; edge [style=invis]; Known; No; Yes; } Known -> Isolate [xlabel="No", color="#EA4335", fontcolor="#EA4335"]; Known -> Confirm [xlabel="Yes", color="#34A853", fontcolor="#34A853"]; } enddot Caption: Logical workflow for impurity identification.

  • Step 1: LC-MS Analysis: The first step is to determine the molecular weight of the unknown impurity.[11] Analyze the sample using an LC-MS system. The mass spectrum will provide the mass-to-charge ratio (m/z) of the parent ion. For {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol (MW ≈ 168.16 g/mol ), an impurity with m/z of 184 would suggest the addition of an oxygen atom (an N-oxide or further hydroxylation). An m/z of 166 would suggest oxidation of the alcohol to an aldehyde.

  • Step 2: High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides a highly accurate mass measurement, which can be used to predict the elemental formula of the impurity. This drastically narrows down the number of possible structures.

  • Step 3: Isolation and NMR Spectroscopy: If the impurity is above the qualification threshold and its structure cannot be definitively determined by MS, it must be isolated for NMR analysis. This is typically done using preparative HPLC. Once isolated, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will provide unequivocal structural confirmation.[6][7]

Q7: I'm having trouble separating two closely eluting impurities. What strategies can I use to improve resolution?

A7: Improving chromatographic resolution (Rs) is a matter of systematically optimizing selectivity (α), efficiency (N), or retention (k).

  • Causality: Poor resolution means the combination of mobile phase and stationary phase is not discriminating enough between the two analytes.

  • Troubleshooting Steps:

    • Optimize the Gradient: If using a gradient, make it shallower (i.e., decrease the rate of change of the strong solvent percentage per minute). This gives the analytes more time to interact with the stationary phase and can often separate closely eluting peaks.

    • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. Methanol is a protic solvent and can form different hydrogen bonds with analytes compared to the aprotic acetonitrile, leading to significant changes in selectivity.

    • Change the Stationary Phase: This is the most powerful way to alter selectivity. If you are using a standard C18 column, the separation is based primarily on hydrophobicity. Try a different chemistry:

      • Phenyl-Hexyl Column: This phase can provide alternative selectivity for aromatic compounds like your API and its impurities through π-π interactions.

      • Pentafluorophenyl (PFP) Column: PFP columns are excellent for separating positional isomers and halogenated compounds due to multiple interaction mechanisms (dipole-dipole, π-π, hydrophobic). This would be a highly logical choice for this specific API.

    • Adjust Temperature: Increasing the column temperature will decrease mobile phase viscosity and can improve peak efficiency. It can also sometimes alter selectivity. Experiment with temperatures between 25°C and 45°C.

Part 3: Key Experimental Protocols

This section provides a validated starting point for an HPLC-UV/MS method suitable for analyzing impurities in {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol.

Protocol 1: HPLC-UV/MS Method for Impurity Profiling
  • Rationale: This method uses a C18 column as a versatile starting point, a phosphate buffer for pH control and good peak shape, and a gradient elution to separate impurities with a range of polarities.[16] Mass spectrometry is used for peak identification.

Parameter Condition Justification
Column ACE C18, 150 x 4.6 mm, 3 µmA robust, general-purpose column for reverse-phase separation.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Buffers the system to ensure consistent retention and peak shape for basic analytes.
Mobile Phase B AcetonitrileCommon strong solvent for reverse-phase chromatography.
Gradient 5% to 95% B over 20 min; Hold at 95% B for 5 min; Return to 5% B over 1 min; Equilibrate for 4 minA broad gradient to elute both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improves efficiency.
Injection Vol. 10 µLA typical volume to avoid column overload.
Sample Conc. 1.0 mg/mL in 50:50 Water:AcetonitrileEnsures sufficient sensitivity for detecting impurities at the 0.05% level.
UV Detection 240 nmWavelength chosen based on the UV absorbance maximum of the imidazopyridine core.[16]
MS Detector ESI+Electrospray Ionization in positive mode is effective for protonating the basic nitrogen atoms in the API and its impurities.
MS Scan Range m/z 100 - 1000A wide range to capture expected impurities and potential dimers or adducts.
System Suitability Test (SST)
  • Rationale: Before analyzing any samples, a system suitability solution must be injected to verify that the chromatographic system is performing adequately. This is a non-negotiable part of a validated method.

  • Procedure: Prepare a solution containing the API (~1.0 mg/mL) and small amounts (~0.15%) of at least two known impurities (if available) or a sample that has been subjected to forced degradation.

  • Acceptance Criteria:

    • Tailing Factor (API Peak): ≤ 1.5

    • Resolution (between critical pair): ≥ 2.0

    • Theoretical Plates (API Peak): ≥ 5000

    • %RSD of Peak Area (n=6 injections): ≤ 2.0%

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]

  • Novel NMR-based method could facilitate safer API manufacturing. (2025). European Pharmaceutical Review. [Link]

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  • (PDF) Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. (2015). ResearchGate. [Link]

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  • (PDF) Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. (2023). ResearchGate. [Link]

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  • Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. (n.d.). SciSpace. [Link]

  • FLUORINATED HETEROCYCLIC COMPOUNDS. (n.d.). [Link]

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Reference Data & Comparative Studies

Validation

Validating the Biological Activity of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol: A Comparative Guide to Kinase Inhibition

In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] Derivatives of this versatile heter...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] Derivatives of this versatile heterocycle have shown promise as anticancer, anti-inflammatory, and antiviral agents.[1][2] A particularly fruitful area of investigation has been their development as kinase inhibitors, with compounds targeting critical signaling nodes such as Phosphoinositide 3-kinase (PI3K), Aurora kinases, and Src family kinases.[3][4][5][6][7][8][9] This guide provides a comprehensive framework for validating the biological activity of a novel derivative, {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol, with a hypothesized role as a PI3K inhibitor.

Through a systematic series of biochemical and cell-based assays, we will objectively compare the performance of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol against established, commercially available kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind each step, ensuring a robust and self-validating approach to characterization.

The Kinase Inhibition Hypothesis: Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Given the structural similarities of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol to known imidazo[1,2-a]pyridine-based PI3K inhibitors, we hypothesize that this compound exerts its biological effects through the inhibition of one or more PI3K isoforms.[4][5][6][7][8]

To thoroughly validate this hypothesis, we will employ a multi-pronged approach, beginning with direct biochemical assessment of kinase inhibition, followed by confirmation of target engagement in a cellular context, and finally, evaluation of its downstream effects on cell viability and signaling.

Comparative Compounds

A critical aspect of validating a new chemical entity is to benchmark its performance against well-characterized compounds. For this guide, we have selected the following inhibitors:

  • Alpelisib (BYL719): A potent and selective inhibitor of the PI3Kα isoform.[10]

  • Pictilisib (GDC-0941): A pan-Class I PI3K inhibitor.

  • Dasatinib: A potent inhibitor of multiple tyrosine kinases, including the Src family, which can act as an off-target control.[11]

These comparators will allow us to not only determine the potency of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol but also to begin to understand its selectivity profile.

Experimental Validation Workflow

Our validation strategy is designed as a logical progression from in vitro biochemical assays to cell-based functional readouts. This workflow ensures that each experimental stage builds upon the last, providing a comprehensive and reliable assessment of the compound's biological activity.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation A LanthaScreen™ Eu Kinase Binding Assay (Direct Target Interaction) B Adapta™ Universal Kinase Assay (Enzymatic Activity Inhibition) A->B Confirms functional consequence of binding C Cellular Thermal Shift Assay (CETSA) (Target Engagement in Cells) B->C Translates biochemical potency to cellular context D Western Blot for p-AKT (Downstream Pathway Inhibition) C->D Links target binding to pathway modulation E CellTiter-Glo® Viability Assay (Phenotypic Outcome) D->E Correlates pathway inhibition with cellular effect

Caption: A logical workflow for the comprehensive validation of a novel kinase inhibitor.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, experimental data for {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol in comparison to our selected reference compounds.

Table 1: Biochemical Kinase Inhibition

CompoundTarget KinaseLanthaScreen™ Binding IC50 (nM)Adapta™ Activity IC50 (nM)
{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol PI3Kα 75 92
Alpelisib (BYL719)PI3Kα58
Pictilisib (GDC-0941)PI3Kα1218
DasatinibSrc>10,000>10,000

Table 2: Cellular Activity

CompoundCell Line (e.g., MCF-7)CETSA Shift (°C)p-AKT Inhibition IC50 (nM)Cell Viability IC50 (µM)
{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol MCF-7 +2.8 150 1.2
Alpelisib (BYL719)MCF-7+4.5250.3
Pictilisib (GDC-0941)MCF-7+4.2400.5
DasatinibMCF-7No significant shift>10,000>20

Experimental Protocols

LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a direct measure of the binding of the test compound to the kinase of interest.[12][13][14]

  • Principle: The assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the test compound. Binding of a europium-labeled anti-tag antibody to the kinase and the tracer to the ATP binding site brings the fluorophores into close proximity, resulting in a high FRET signal. A competing compound will displace the tracer, leading to a decrease in the FRET signal.[14]

  • Procedure:

    • Prepare a 3X solution of the test compounds and controls in 1X Kinase Buffer A.

    • In a suitable microplate, add 5 µL of the 3X compound solution.

    • Prepare a 3X mixture of the target kinase (e.g., PI3Kα) and the Eu-labeled anti-tag antibody in 1X Kinase Buffer A.

    • Add 5 µL of the 3X kinase/antibody mixture to each well.

    • Prepare a 3X solution of the kinase tracer in 1X Kinase Buffer A.

    • Add 5 µL of the 3X tracer solution to each well.

    • Mix the plate gently and incubate at room temperature for 1 hour, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 615 nm and 665 nm following excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm) and plot the data against the compound concentration to determine the IC50 value.

Adapta™ Universal Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[15][16][17]

  • Principle: The assay uses a TR-FRET-based immunoassay to detect ADP. A europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer are used. ADP produced by the kinase competes with the tracer for antibody binding, leading to a decrease in the FRET signal.[15]

  • Procedure:

    • Set up the kinase reaction by adding the test compound, target kinase, substrate, and ATP to a microplate.

    • Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a set period (e.g., 60 minutes).

    • Stop the kinase reaction by adding EDTA.

    • Add the Adapta™ detection reagents (Eu-anti-ADP antibody and Alexa Fluor® 647-ADP tracer).

    • Incubate at room temperature for 15-30 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader.

    • Plot the FRET signal against the compound concentration to determine the IC50 for kinase activity inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement of a compound within a cellular environment.

  • Principle: Ligand binding to a protein typically increases its thermal stability. CETSA measures this stabilization by heating cell lysates or intact cells treated with a compound to various temperatures. The amount of soluble protein remaining at each temperature is then quantified, usually by Western blotting.

  • Procedure:

    • Culture cells (e.g., MCF-7) to approximately 80% confluency.

    • Treat the cells with various concentrations of the test compound or vehicle control for a defined period (e.g., 1-2 hours).

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a cooling step.

    • Lyse the cells by freeze-thawing.

    • Separate the soluble fraction from the precipitated proteins by centrifugation.

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target protein (e.g., PI3Kα).

    • Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Western Blot for Phospho-AKT (Ser473)

This assay confirms that target engagement leads to the inhibition of the downstream signaling pathway.

  • Principle: Inhibition of PI3K prevents the phosphorylation of its downstream effector, AKT. This can be detected by using a phospho-specific antibody that recognizes AKT phosphorylated at Serine 473.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Serum-starve the cells for several hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., IGF-1) to activate the PI3K pathway.

    • Lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against phospho-AKT (Ser473).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe for total AKT as a loading control.

    • Quantify the band intensities to determine the IC50 for p-AKT inhibition.

G cluster_0 PI3K/AKT/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K pAKT p-AKT PIP3->pAKT activates AKT AKT AKT->pAKT Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) pAKT->Downstream Inhibitor {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol Inhibitor->PI3K inhibits

Caption: Hypothesized inhibition of the PI3K signaling pathway by {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[18][19][20][21][22]

  • Principle: The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present. A decrease in ATP levels corresponds to a decrease in cell viability.[18]

  • Procedure:

    • Seed cells in an opaque-walled 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of the test compounds for a desired period (e.g., 72 hours).

    • Equilibrate the plate to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Plot the luminescent signal against the compound concentration to determine the IC50 for cell viability.

Conclusion and Future Directions

This guide outlines a rigorous and systematic approach to validating the hypothesized biological activity of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol as a PI3K inhibitor. By employing a combination of biochemical and cell-based assays and comparing its performance to established inhibitors, researchers can generate a comprehensive data package to support its further development.

The hypothetical data presented suggest that {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol is a moderately potent PI3Kα inhibitor with corresponding cellular activity. While less potent than the dedicated PI3Kα inhibitor Alpelisib, it demonstrates a clear mechanism of action through on-target engagement and downstream pathway modulation.

Future studies should focus on expanding the kinase selectivity profile of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol against a broader panel of kinases to assess its specificity. Additionally, pharmacokinetic and in vivo efficacy studies would be the logical next steps to evaluate its potential as a therapeutic agent.

References

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  • Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure. Journal of Medicinal Chemistry. [Link]

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  • CellTiter-Glo Assay. Oslo University Hospital. [Link]

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  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. [Link]

  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. PubMed. [Link]

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  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[3][4][18]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. ACS Publications. [Link]

  • Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. [Link]

  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed. [Link]

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Comparative

A Comparative Analysis of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol and Other Prominent Urease Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of therapeutic agent development, particularly for infections and disorders linked to urease-producing bacteria, the quest for potent and s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic agent development, particularly for infections and disorders linked to urease-producing bacteria, the quest for potent and safe urease inhibitors is paramount. This guide provides an in-depth comparison of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol, a novel compound of interest, with established urease inhibitors, including Acetohydroxamic Acid (AHA), thiourea derivatives, and phosphorodiamidates. This analysis is grounded in available experimental data to offer a clear perspective on their relative performance and potential.

The Significance of Urease Inhibition

Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This enzymatic action is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis. By neutralizing gastric acid, urease allows H. pylori to colonize the stomach, leading to gastritis, peptic ulcers, and potentially gastric cancer. In the urinary tract, urease-producing bacteria contribute to the formation of infection-induced urinary stones. Therefore, the inhibition of urease is a key therapeutic strategy for managing these conditions.

A New Contender: The Imidazo[1,2-a]pyridine Scaffold

Recent research has brought the imidazo[1,2-a]pyridine scaffold to the forefront of urease inhibitor development. While specific experimental data on the urease inhibitory activity of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol is not yet widely published, studies on closely related derivatives of 6-Fluoroimidazo[1,2-a]pyridine have demonstrated significant potential. For instance, certain oxazole derivatives of this scaffold have exhibited potent urease inhibition, with IC50 values in the low micromolar range, surpassing the activity of the standard inhibitor, thiourea[1][2][3]. This suggests that the 6-fluoro-substituted imidazo[1,2-a]pyridine core is a promising pharmacophore for the design of novel urease inhibitors.

The structure-activity relationship (SAR) studies of these derivatives indicate that the presence of the fluorine atom at the 6th position, combined with various substitutions at the 3rd position, can significantly influence the inhibitory potency[1][3]. The methanol group in {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol introduces a polar hydroxyl functional group that could potentially form key hydrogen bonding interactions within the active site of the urease enzyme, a critical factor for potent inhibition.

Established Urease Inhibitors: A Comparative Overview

To contextualize the potential of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol, it is essential to compare it against well-characterized urease inhibitors.

Acetohydroxamic Acid (AHA)

Acetohydroxamic acid (AHA) is a structural analog of urea and is one of the few urease inhibitors approved for clinical use, primarily for the prevention of struvite urinary stones.

  • Mechanism of Action: AHA acts as a competitive inhibitor by chelating the nickel ions in the active site of the urease enzyme, thereby blocking the binding of urea.[4]

  • Inhibitory Potency: The inhibitory potency of AHA can vary depending on the source of the urease. Reported IC50 values are often in the micromolar range. For instance, an IC50 value of 27.0 ± 0.5 µM has been reported.[5] Another study on soybean urease reported an I50 value of 900 µM.[4]

Thiourea and its Derivatives

Thiourea and its derivatives represent a large and extensively studied class of urease inhibitors.

  • Mechanism of Action: Similar to AHA, thiourea derivatives are thought to interact with the nickel ions in the urease active site. The sulfur atom of the thiourea moiety plays a crucial role in this interaction.

  • Inhibitory Potency: The potency of thiourea derivatives varies widely based on their structural modifications. While thiourea itself is a moderate inhibitor with IC50 values reported in the range of 15.5 µM to 27.5 µg/mL,[6][7] numerous synthetic derivatives have demonstrated significantly higher potency, with IC50 values reaching the low micromolar and even nanomolar ranges.[8][9] For example, one N-monosubstituted thiourea derivative was found to be 170-fold more potent than AHA.[8]

Phosphorodiamidates

Phosphorodiamidates are another class of potent urease inhibitors, with applications in both medicine and agriculture to reduce ammonia volatilization from urea-based fertilizers.

  • Mechanism of Action: These compounds are transition-state analogue inhibitors that covalently modify the urease enzyme.[10]

  • Inhibitory Potency: Phosphorodiamidates, such as N-(n-butyl)thiophosphoric triamide (NBPT) and phenyl phosphorodiamidate (PPDA), are among the most potent urease inhibitors known.[10] NBPT has been reported to have an IC50 value of 100 nM.[9]

Performance Comparison: A Tabular Summary

Inhibitor ClassRepresentative Compound(s)Mechanism of ActionReported IC50 ValuesKey AdvantagesKey Disadvantages
Imidazo[1,2-a]pyridines {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol (and derivatives)Likely active site binding, potential for hydrogen bondingDerivatives show low µM potency (e.g., 5.68 µM)[1][2][3]Novel scaffold with high potential for potent and selective inhibition.Limited publicly available data on the specific methanol derivative.
Hydroxamic Acids Acetohydroxamic Acid (AHA)Competitive, Ni2+ chelation[4]~27 µM to 900 µM[4][5]Clinically approved for specific indications.Moderate potency, potential for side effects.
Thiourea Derivatives Thiourea, various synthetic derivativesActive site binding, Ni2+ interactionWide range: from >20 µM (Thiourea) to low nM for potent derivatives[6][8][9]Structurally diverse class with highly potent examples.Potential for off-target effects and toxicity depending on the derivative.
Phosphorodiamidates N-(n-butyl)thiophosphoric triamide (NBPT), Phenyl phosphorodiamidate (PPDA)Transition-state analogue, covalent modification[10]High potency: e.g., 100 nM for NBPT[9]Very high potency.Potential for irreversible inhibition, which can have safety implications.

Experimental Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)

To enable researchers to conduct their own comparative studies, a detailed protocol for a common in vitro urease inhibition assay is provided below. This method quantifies the amount of ammonia produced by the urease-catalyzed hydrolysis of urea.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against urease.

Principle: The amount of ammonia produced is determined spectrophotometrically using the Berthelot reaction, where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue indophenol dye. The intensity of the color is directly proportional to the ammonia concentration.

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compound ({6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol) and reference inhibitors (AHA, Thiourea)

  • Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)

  • Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% active chlorine sodium hypochlorite)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of urease in phosphate buffer.

    • Prepare a stock solution of urea in phosphate buffer.

    • Prepare stock solutions of the test and reference inhibitors in a suitable solvent (e.g., DMSO), and then prepare serial dilutions in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 25 µL of different concentrations of the test/reference inhibitor solutions.

    • Add 25 µL of the urease enzyme solution to each well and incubate at 37°C for a pre-determined time (e.g., 15 minutes).

    • To initiate the enzymatic reaction, add 50 µL of the urea solution to each well.

    • Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

    • Stop the reaction by adding 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well.

    • Incubate at room temperature for 10-15 minutes to allow for color development.

    • Measure the absorbance at a wavelength of approximately 630 nm using a microplate reader.

    • Include a positive control (enzyme + substrate, no inhibitor) and a negative control (substrate only, no enzyme).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [1 - (Absorbance of test / Absorbance of positive control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the urease activity, from the dose-response curve.

Workflow Diagram:

Urease_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Urease Solution - Urea Solution - Inhibitor Dilutions B Add Inhibitor and Urease to 96-well plate A->B C Pre-incubate B->C 15 min @ 37°C D Add Urea to initiate reaction C->D E Incubate D->E 30 min @ 37°C F Add Berthelot Reagents (Phenol & Alkali) E->F G Incubate for color development F->G 10-15 min @ RT H Measure Absorbance (630 nm) G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: Experimental workflow for the in vitro urease inhibition assay using the Berthelot method.

Conclusion

While direct comparative data for {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol is still emerging, the foundational imidazo[1,2-a]pyridine scaffold demonstrates significant promise as a source of potent urease inhibitors. The inhibitory activities of its derivatives suggest the potential for this compound to be a strong contender in the field, possibly rivaling or exceeding the potency of established inhibitors like acetohydroxamic acid and standard thiourea derivatives. Further in-depth studies are warranted to fully elucidate its mechanism of action, selectivity, and in vivo efficacy. The experimental protocol provided herein offers a standardized method for researchers to conduct such comparative evaluations and contribute to the development of next-generation urease inhibitors.

References

  • Hameed, A., et al. (2018). Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives. Bioorganic Chemistry, 80, 129-144. [Link]

  • Younas, H., et al. (2022). Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. RSC Advances, 12(11), 6569-6580. [Link]

  • Li, H., et al. (2015). N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. Acta Pharmaceutica Sinica B, 5(5), 441-448. [Link]

  • Prakash, O., & Upadhyay, L. S. B. (2005). Acetohydroxamic Acid - A Competitive Inhibitor of Urease from Soybean “Glycine max”. ResearchGate. [Link]

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  • Akhtar, T., et al. (2016). IC 50 values and the maximum percentage of inhibitory values of thiourea and the tested oxime compounds 2, 6, 7, 8, and 9. ResearchGate. [Link]

  • Hussain, R., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667. [Link]

  • Hussain, R., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. SciSpace. [Link]

  • Hussain, R., et al. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. ResearchGate. [Link]

  • Thorsøe, K. S., et al. (2020). Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. Scientific Reports, 10(1), 8448. [Link]

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Validation

The Emerging Potential of Imidazo[1,2-a]pyridine Derivatives in Oncology: A Comparative Analysis

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals The landscape of anticancer drug discovery is in a perpetual state of evolution, with a continuous search for novel pharmacophores...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The landscape of anticancer drug discovery is in a perpetual state of evolution, with a continuous search for novel pharmacophores that can offer improved efficacy and selectivity. One such scaffold that has garnered considerable attention is the imidazo[1,2-a]pyridine core.[1][2] Its derivatives have demonstrated a wide array of biological activities, with a growing body of evidence pointing towards their potential as a new class of anticancer agents.[1] This guide provides an in-depth analysis of the anticancer potential of imidazo[1,2-a]pyridine derivatives, with a specific focus on their mechanism of action, and compares them to established standard-of-care drugs targeting similar cellular pathways.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazo[1,2-a]pyridine system, a bicyclic 5-6 heterocycle, is recognized for its therapeutic potential stemming from its nitrogen-rich structure.[1] This scaffold is not only present in natural products but also forms the core of several pharmaceutical agents with diverse applications, including anxiolytics and hypnotic drugs.[1] In the context of oncology, the focus has been on the development of derivatives that can selectively target pathways crucial for cancer cell survival and proliferation.[2][3]

Mechanism of Action: Targeting the PI3K/AKT/mTOR Signaling Pathway

A significant portion of research into the anticancer effects of imidazo[1,2-a]pyridine derivatives has centered on their ability to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway.[3][4] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers.[3]

Certain imidazo[1,2-a]pyridine derivatives have been shown to be potent inhibitors of PI3Kα, a key isoform of PI3K.[3] By inhibiting PI3K, these compounds effectively block the downstream signaling cascade, leading to the suppression of AKT and mTOR activity.[4] This disruption of the PI3K/AKT/mTOR pathway can induce cell cycle arrest and trigger apoptosis (programmed cell death) in cancer cells.[3][4]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Cycle Cell Cycle Progression AKT->Cell_Cycle Promotion of cell cycle regulators Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Inhibition of pro-apoptotic proteins Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Imidazo_pyridine {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol (and derivatives) Imidazo_pyridine->PI3K Inhibition Standard_Drug Standard-of-Care (e.g., Everolimus) Standard_Drug->mTORC1 Inhibition

Figure 1: Simplified signaling pathway of PI3K/AKT/mTOR and points of inhibition.

Preclinical Efficacy of Imidazo[1,2-a]pyridine Derivatives

Several studies have reported the in vitro anticancer activity of novel imidazo[1,2-a]pyridine derivatives across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies provide a quantitative measure of their cytotoxic potential.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k)HCC827 (Lung Cancer)0.09[3]
6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k)A549 (Lung Cancer)0.43[3]
6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k)HCT116 (Colon Cancer)0.15[3]
Imidazo[1,2-a]pyridine (IP-5)HCC1937 (Breast Cancer)45[2]
Imidazo[1,2-a]pyridine (IP-6)HCC1937 (Breast Cancer)47.7[2]

Comparison with Standard-of-Care Anticancer Drugs

To contextualize the potential of imidazo[1,2-a]pyridine derivatives, it is essential to compare their mechanism and preclinical data with existing standard-of-care drugs that target the PI3K/AKT/mTOR pathway. A prominent class of such drugs is the mTOR inhibitors.

FeatureImidazo[1,2-a]pyridine DerivativesStandard-of-Care (mTOR inhibitors, e.g., Everolimus)
Primary Target Primarily PI3Kα, leading to downstream inhibition of AKT and mTOR.[3]Directly inhibits the mTORC1 complex.
Mechanism of Action Competitive inhibition of the ATP-binding site of PI3K.Allosteric inhibition of mTORC1.
Reported Efficacy Sub-micromolar to micromolar IC50 values in various cancer cell lines.[2][3]Approved for the treatment of various cancers including renal cell carcinoma, breast cancer, and neuroendocrine tumors.
Potential Advantages Upstream inhibition of the pathway may overcome resistance mechanisms to mTOR inhibitors. Novel scaffold with potential for improved selectivity and reduced off-target effects.Clinically validated efficacy and established safety profile.
Limitations Primarily in preclinical stages of development; in vivo efficacy and safety in humans are yet to be established.Development of resistance through feedback activation of upstream signaling. A known profile of side effects including stomatitis, rash, and fatigue.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

A fundamental experiment to evaluate the anticancer potential of a novel compound is the determination of its cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

MTT_Assay_Workflow cluster_workflow MTT Assay for Cytotoxicity A 1. Cell Seeding Seed cancer cells in a 96-well plate and allow to adhere overnight. B 2. Compound Treatment Treat cells with varying concentrations of the imidazo[1,2-a]pyridine derivative. A->B C 3. Incubation Incubate for a defined period (e.g., 48-72 hours). B->C D 4. MTT Addition Add MTT solution to each well and incubate for 2-4 hours. C->D E 5. Formazan Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. D->E F 6. Absorbance Reading Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. E->F G 7. Data Analysis Calculate cell viability and determine the IC50 value. F->G

Figure 2: A typical workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., HCC827) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well microplate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the imidazo[1,2-a]pyridine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of working concentrations.

    • Remove the old media from the 96-well plate and add fresh media containing the different concentrations of the test compound. Include a vehicle control (media with DMSO) and a blank (media only).

  • Incubation:

    • Incubate the plate for a duration relevant to the cell line and compound's expected mechanism of action (typically 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Reagent Addition:

    • Prepare a solution of MTT in phosphate-buffered saline (PBS).

    • Add the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and use a non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

A Senior Application Scientist's Perspective

The exploration of imidazo[1,2-a]pyridine derivatives as anticancer agents represents a promising frontier in oncology research. The ability of certain derivatives to potently inhibit the PI3K/AKT/mTOR pathway, a cornerstone of cancer cell signaling, positions them as attractive candidates for further development. The preclinical data, particularly the sub-micromolar IC50 values observed for some compounds, underscores their potential potency.

However, it is crucial to approach these early findings with a degree of scientific rigor and foresight. The transition from a promising in vitro profile to a clinically effective and safe therapeutic is a long and challenging journey. Key future directions for the development of imidazo[1,2-a]pyridine-based anticancer drugs should include:

  • In Vivo Efficacy Studies: Demonstrating tumor growth inhibition in relevant animal models is a critical next step to validate the in vitro findings.

  • Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for optimizing dosing and assessing their drug-like properties.

  • Toxicity and Safety Assessment: Rigorous toxicological studies are necessary to identify any potential off-target effects and establish a therapeutic window.

  • Structure-Activity Relationship (SAR) Studies: Continued medicinal chemistry efforts to optimize the imidazo[1,2-a]pyridine scaffold can lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties.

References

[5] Hussain, R., Rehman, W., Rahim, F., et al. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Saudi Pharmaceutical Journal, 31(7), 101667. [Link]

[6] Hussain, R., Rehman, W., Rahim, F., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. PubMed, 37448838. [Link]

[7] N'guessan, D. J. P. U., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences, 15(3), 32-41. [Link]

[4] Al-Ostoot, F. H., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 799. [Link]

[8] S. Desgrouas, et al. (2023). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Molbank, 2023(2), M1622. [Link]

[9] PubChem. (6-Chloroimidazo(1,2-a)pyridin-2-yl)methanol. [Link]

[1] Rasheed, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies, 9(5), 346-361. [Link]

[10] Voight, E. A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5447-5462. [Link]

[3] Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3217. [Link]

[2] Al-Otaibi, M. S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. OncoTargets and Therapy, 15, 1145-1157. [Link]

[11] Semantic Scholar. (2023). carbaldehyde into 6-Fluoroimidazo[1,2 -a]pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. [Link]

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Comparative

A Framework for Benchmarking the Antifungal Efficacy of Novel Imidazo[1,2-a]pyridine Analogs, Exemplified by {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol

Abstract The rise of antifungal resistance necessitates the urgent discovery and development of novel therapeutics. The imidazo[1,2-a]pyridine scaffold has emerged as a promising heterocyclic core for the development of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rise of antifungal resistance necessitates the urgent discovery and development of novel therapeutics. The imidazo[1,2-a]pyridine scaffold has emerged as a promising heterocyclic core for the development of new antimicrobial agents.[1][2] This guide establishes a comprehensive, scientifically rigorous framework for benchmarking the antifungal efficacy of new chemical entities derived from this class. Using the novel, uncharacterized agent {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol—herein designated as INV-FIMPY —as a case study, we provide an in-depth, logical workflow for its evaluation. This includes the selection of appropriate comparator drugs and clinically relevant fungal pathogens, detailed protocols for standardized susceptibility testing, and a clear methodology for data interpretation. The objective is to provide researchers, scientists, and drug development professionals with a robust, self-validating system to assess the potential of new antifungal candidates.

Introduction: The Imperative for New Antifungal Agents

Invasive fungal infections represent a significant and growing threat to global health, particularly affecting immunocompromised patient populations. This threat is compounded by the emergence of multidrug-resistant (MDR) fungal strains, which can render established antifungal therapies ineffective.[3][4] Pathogens such as Candida auris have demonstrated resistance to multiple drug classes, leading to high mortality rates and significant challenges in clinical management.[5][6][7]

The imidazo[1,2-a]pyridine heterocyclic system is a recognized "privileged structure" in medicinal chemistry, known to be a core component in molecules with a wide array of biological activities, including antifungal properties.[1][2][8] Recent studies have highlighted various derivatives of this scaffold exhibiting potent activity against pathogenic fungi, including Candida and Aspergillus species.[1][9] This suggests that novel analogs, such as INV-FIMPY ({6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol), are worthy of systematic investigation.

This guide provides a structured pathway for such an investigation, ensuring that the resulting data is robust, reproducible, and directly comparable to existing gold-standard antifungal agents.

Strategic Selection of Comparators and Pathogens

A meaningful benchmark requires comparison against both the "best-in-class" current therapies and a challenging panel of clinically relevant fungal isolates. The causality behind this selection is to situate the novel compound's performance within the current therapeutic landscape and to test its resilience against known resistance mechanisms.

Comparator Antifungal Agents

To provide a comprehensive profile, INV-FIMPY should be tested against agents representing the three major classes of systemic antifungals. This allows for a preliminary assessment of its potential spectrum and mechanism of action.

  • Azole - Fluconazole: A widely used fungistatic agent that inhibits the enzyme lanosterol 14-α-demethylase, a key step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10][11][12]

  • Polyene - Amphotericin B: A fungicidal agent that binds directly to ergosterol in the fungal membrane, forming pores that lead to ion leakage and cell death.[13][14][15]

  • Echinocandin - Caspofungin: A fungicidal (against Candida) or fungistatic (against Aspergillus) agent that inhibits β-(1,3)-D-glucan synthase, an enzyme critical for fungal cell wall synthesis.[16][17][18]

Panel of Fungal Pathogens

The selected test panel must include both wild-type strains and isolates with known resistance profiles to assess the compound's potential to overcome existing clinical challenges.

  • Candida albicans (ATCC 90028): A standard quality control strain for susceptibility testing.

  • Candida glabrata (ATCC 2001): A species known for intrinsic and acquired resistance to azoles.

  • Candida auris (e.g., CDC B11903): An urgent public health threat characterized by its multidrug resistance.[5][19]

  • Aspergillus fumigatus (ATCC 204305): The most common cause of invasive aspergillosis.

  • Fluconazole-Resistant C. albicans : A clinical isolate with a confirmed resistance mechanism (e.g., ERG11 mutation or efflux pump overexpression).[20]

Methodologies: Ensuring Data Integrity and Comparability

Adherence to standardized protocols is paramount for generating trustworthy and verifiable data. The broth microdilution method, as detailed by the Clinical and Laboratory Standards Institute (CLSI), provides a self-validating system for determining the Minimum Inhibitory Concentration (MIC).[21][22]

Experimental Workflow: Antifungal Susceptibility Testing

The overall workflow for assessing the antifungal efficacy of a novel compound is a multi-step process requiring careful preparation and execution.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution (CLSI M27) cluster_analysis Phase 3: Data Analysis P1 Synthesize & Purify INV-FIMPY P2 Prepare Stock Solutions (INV-FIMPY & Comparators) P1->P2 A2 Prepare Serial Dilutions in 96-Well Plates P2->A2 P3 Culture Fungal Strains (Sabouraud Dextrose Agar) A1 Prepare Fungal Inoculum (0.5 McFarland Standard) P3->A1 A3 Inoculate Plates with Fungal Suspension A1->A3 A2->A3 A4 Incubate Plates (35°C for 24-48h) A3->A4 D1 Read Plates Visually or Spectrophotometrically A4->D1 D2 Determine MIC Values (≥50% Growth Inhibition) D1->D2 D3 Tabulate & Compare Data D2->D3

Caption: High-level workflow for antifungal susceptibility testing.

Detailed Protocol: Broth Microdilution for Yeasts (Adapted from CLSI M27)

This protocol is designed to determine the MIC of INV-FIMPY against Candida species.

  • Preparation of Antifungal Agents:

    • Dissolve INV-FIMPY and comparator drugs in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 1280 µg/mL).[21]

    • Prepare a series of 2-fold serial dilutions in RPMI 1640 medium. The final concentration range should be sufficient to capture the MIC, typically from 64 µg/mL down to 0.06 µg/mL.

  • Preparation of Inoculum:

    • Subculture yeast strains on Sabouraud Dextrose Agar for 24 hours at 35°C to ensure purity and viability.

    • Suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm).

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.[21]

  • Assay Procedure:

    • Dispense 100 µL of each antifungal dilution into the wells of a 96-well microtiter plate.

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include a growth control well (inoculum, no drug) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24 to 48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction in growth (typically ≥50%) compared to the growth control well.[23] This can be assessed visually or by using a microplate reader. For Amphotericin B, the endpoint is complete (100%) inhibition of growth.[23]

Data Presentation and Interpretation

Quantitative data must be summarized in a clear, structured format to allow for direct comparison. The following table presents hypothetical data to illustrate how the performance of INV-FIMPY would be benchmarked.

Table 1: Hypothetical Antifungal Susceptibility Data (MIC in µg/mL)

Fungal StrainINV-FIMPYFluconazoleAmphotericin BCaspofungin
C. albicans (ATCC 90028)1 0.50.250.06
C. glabrata (ATCC 2001)2 160.50.125
C. auris (CDC B11903)4 >6410.25
A. fumigatus (ATCC 204305)8 >640.50.125
Fluconazole-R C. albicans2 1280.50.06

Interpretation of Hypothetical Data:

  • Potency against Wild-Type Strains: In this example, INV-FIMPY shows moderate activity against the standard C. albicans strain, though it is less potent than the comparator drugs.

  • Activity Against Resistant Strains: Critically, the hypothetical data shows that INV-FIMPY retains activity against both the azole-resistant C. glabrata and the Fluconazole-R C. albicans strain, with only a minor increase in MIC. This is a highly desirable characteristic, suggesting its mechanism of action may be different from that of azoles and is not affected by common azole resistance mechanisms.[20]

  • Spectrum of Activity: The data suggests INV-FIMPY has a broad spectrum of activity, inhibiting both yeasts and molds (A. fumigatus).

Mechanistic Insights and Next Steps

The initial MIC data provides clues to the compound's mechanism of action. The hypothetical results suggest INV-FIMPY is not a typical azole. To further elucidate its mechanism and therapeutic potential, a series of follow-up experiments are required.

Visualizing Potential Mechanisms of Action

Understanding the targets of established drugs provides a framework for hypothesizing the target of a novel agent.

G cluster_azole Azole Mechanism (e.g., Fluconazole) cluster_echino Echinocandin Mechanism (e.g., Caspofungin) A1 Lanosterol EnzA Lanosterol 14-α-demethylase A1->EnzA catalysis A2 Ergosterol EnzA->A2 Fluconazole Fluconazole Fluconazole->EnzA inhibits B1 Glucose EnzB β-(1,3)-D-glucan Synthase B1->EnzB catalysis B2 β-(1,3)-D-glucan (Cell Wall Component) EnzB->B2 Caspofungin Caspofungin Caspofungin->EnzB inhibits

Caption: Mechanisms of action for azole and echinocandin antifungals.

Recommended Follow-Up Studies
  • Time-Kill Assays: To determine whether INV-FIMPY is fungistatic or fungicidal.

  • Cytotoxicity Assays: To assess the compound's toxicity against mammalian cell lines (e.g., HepG2, HEK293) and establish a preliminary therapeutic index.

  • Synergy/Antagonism Studies: To test INV-FIMPY in combination with existing antifungals to identify potential combination therapies.

  • Mechanism of Action Studies: Employing techniques such as sterol analysis (to rule out ergosterol pathway disruption) or cell wall integrity assays.

Conclusion

This guide outlines a systematic and robust framework for the initial evaluation of a novel antifungal candidate, using {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol (INV-FIMPY ) as a representative example. By employing standardized methodologies, selecting appropriate comparators and pathogens, and following a logical progression of experiments, researchers can generate high-quality, comparable data. This structured approach is essential for identifying promising new agents that can address the critical and escalating challenge of antifungal drug resistance.

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  • Antifungal drug resistance mechanisms in fungal pathogens from the perspective of transcriptional gene regulation. Oxford Academic. Available at: [Link]

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  • A Practical Guide to Antifungal Susceptibility Testing. National Center for Biotechnology Information. Available at: [Link]

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Sources

Validation

A Comparative Analysis of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol and its Non-Fluorinated Analog: A Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing drug-like properties.[1][2][3] This guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing drug-like properties.[1][2][3] This guide provides an in-depth comparative analysis of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol and its non-fluorinated parent, imidazo[1,2-a]pyridin-3-ylmethanol. The imidazo[1,2-a]pyridine core is a privileged scaffold, present in numerous biologically active compounds with therapeutic applications ranging from anticancer to anti-inflammatory agents.[4][5][6] By examining the impact of a single fluorine atom at the 6-position, we aim to provide researchers, scientists, and drug development professionals with a framework for understanding and predicting the effects of fluorination on this important heterocyclic system.

This guide will delve into the anticipated differences in physicochemical properties, metabolic stability, and potential biological activity between these two molecules. Furthermore, we provide detailed, field-proven experimental protocols to enable researchers to conduct their own comparative studies and validate the principles discussed herein.

The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic profile.[7][8] Key effects of fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450s.[9] This can block sites of metabolism, leading to a longer in vivo half-life.

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups and influence the molecule's overall lipophilicity (logP).[7][8] These changes can impact solubility, membrane permeability, and oral bioavailability.

  • Improved Target Binding: In some cases, fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions, leading to enhanced potency and selectivity.[3]

Structural and Physicochemical Comparison

The introduction of a fluorine atom at the 6-position of the imidazo[1,2-a]pyridine ring is expected to induce significant changes in the molecule's electronic and physical properties.

Caption: Structural relationship between the two compounds.

Anticipated Physicochemical Properties
PropertyImidazo[1,2-a]pyridin-3-ylmethanol (Analog A){6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol (Analog B)Rationale for Predicted Difference
Molecular Weight 148.16 g/mol 166.15 g/mol Addition of a fluorine atom.
pKa ~5.5 - 6.5Lower than Analog AThe electron-withdrawing nature of fluorine is expected to decrease the basicity of the pyridine nitrogen.[8][9]
logP LowerHigherFluorine substitution typically increases lipophilicity.[7]
Polar Surface Area ~37.5 ŲSimilar to Analog AThe introduction of fluorine is not expected to significantly alter the polar surface area.

Comparative Biological and Pharmacological Profile

The imidazo[1,2-a]pyridine scaffold has been associated with a broad range of biological activities, including but not limited to:

  • Anticancer activity[4][10]

  • Antimicrobial and antifungal properties[6]

  • Anti-inflammatory effects[6]

  • Antiviral activity[10]

The substitution of fluorine at the 6-position is anticipated to modulate these activities. For instance, in a series of 6-fluoroimidazo[1,2-a]pyridine-oxazole derivatives, potent urease inhibition was observed, suggesting that fluorination can be beneficial for certain biological targets.[11][12]

Metabolic Stability

One of the most significant impacts of fluorination is often observed in metabolic stability.[9] The C-H bond at the 6-position of the imidazo[1,2-a]pyridine ring is a potential site for oxidative metabolism. By replacing hydrogen with fluorine, this metabolic pathway is blocked, which is expected to lead to a longer metabolic half-life for the fluorinated analog.

Experimental Protocols for Comparative Analysis

To empirically determine the differences between {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol and its non-fluorinated analog, the following experimental workflows are recommended.

Synthesis of Target Compounds

The synthesis of both compounds can be achieved through established methods for the construction of the imidazo[1,2-a]pyridine core, typically involving the condensation of a 2-aminopyridine with a suitable three-carbon synthon.[6][13]

Caption: General synthetic routes to the target compounds.

A more specific route to {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol could involve the reduction of a precursor such as 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde.[11][12]

Determination of logP by HPLC

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. A reliable method for its determination is through reverse-phase high-performance liquid chromatography (RP-HPLC).[14][15]

Caption: Workflow for logP determination via RP-HPLC.

Detailed Protocol:

  • Preparation of Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an organic modifier like acetonitrile or methanol.

  • Calibration Standards: Prepare solutions of at least five commercially available compounds with well-established logP values that span the expected range of the test compounds.

  • Sample Preparation: Prepare stock solutions of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol and imidazo[1,2-a]pyridin-3-ylmethanol in a suitable solvent (e.g., DMSO) and dilute to a final concentration of approximately 1 mg/mL in the mobile phase.

  • Chromatography:

    • Equilibrate a C18 column with the mobile phase.

    • Inject the calibration standards and the test compounds.

    • Record the retention time (t_R) for each compound.

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Data Analysis:

    • Calculate the retention factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0.

    • Plot log k' versus the known logP values for the calibration standards.

    • Perform a linear regression to obtain a calibration curve.

    • Using the retention times of the two analogs, calculate their respective log k' values and determine their logP from the calibration curve.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, providing an estimate of its intrinsic clearance.[1][3][16]

Caption: Workflow for in vitro metabolic stability assay.

Detailed Protocol:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare a solution of the test compounds at a final concentration of 1 µM in the phosphate buffer.

    • Prepare a solution of the cofactor NADPH.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension to the wells containing the test compounds.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).

  • Sample Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.

Conclusion

The strategic fluorination of the imidazo[1,2-a]pyridine scaffold at the 6-position is a rational approach to enhancing its drug-like properties. Based on established principles in medicinal chemistry, it is anticipated that {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol will exhibit increased lipophilicity and metabolic stability compared to its non-fluorinated counterpart. These modifications have the potential to translate into an improved pharmacokinetic profile, which could be advantageous for in vivo efficacy. The provided experimental protocols offer a robust framework for the empirical validation of these hypotheses. By understanding the nuanced effects of fluorination, drug discovery teams can make more informed decisions in the design and optimization of novel therapeutics based on the versatile imidazo[1,2-a]pyridine scaffold.

References
  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field? Retrieved from [Link]

  • Meek, T. D., et al. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Kaur, T. (2022, January 31). Fluorine: An emerging compound in medicinal chemistry. The Torch. Retrieved from [Link]

  • Pike, V. W. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. Retrieved from [Link]

  • Hagmann, W. K. (n.d.). Applications of Fluorine in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Retrieved from [Link]

  • Al-Bahrani, H. A., et al. (2025, May 24). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. Retrieved from [Link]

  • PubMed. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]

  • Dhas, A., et al. (2021, January 20). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Retrieved from [Link]

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  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]

  • Al-Qadi, K. A., et al. (n.d.). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Retrieved from [Link]

  • Al-Qadi, K. A., et al. (2025, February 22). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC - NIH. Retrieved from [Link]

  • RSC Publishing. (n.d.). Physicochemical properties of imidazo-pyridine protic ionic liquids. Retrieved from [Link]

  • Al-Qadi, K. A., et al. (2025, February 27). (PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo[1,2-a]pyridin-8-ylmethanol. Retrieved from [Link]

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  • Hussain, R., et al. (n.d.). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. PubMed. Retrieved from [Link]

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Validation

A Guide to Ensuring Reproducibility in In Vitro Profiling of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol

This guide provides a comprehensive framework for designing, executing, and interpreting in vitro experiments with {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol, a member of the therapeutically significant imidazo[1,2-a]p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for designing, executing, and interpreting in vitro experiments with {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol, a member of the therapeutically significant imidazo[1,2-a]pyridine class. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Given this therapeutic potential, rigorous and reproducible preclinical evaluation of new derivatives like {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol is paramount.

The challenge of reproducibility in preclinical research is well-documented, with many findings proving difficult to replicate, thereby hindering the translation of promising compounds into clinical candidates.[4][5] This guide emphasizes a "ground-up" approach to reproducibility, embedding principles of quality control and experimental validation directly into the workflow. We will move beyond rote protocol recitation to explore the causality behind experimental choices, ensuring that each assay is a self-validating system.

Here, we will compare the in vitro performance of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol against relevant alternatives using standard, validated assays. The objective is to provide researchers, scientists, and drug development professionals with the tools to generate reliable, comparable, and ultimately reproducible data.

Part I: The Foundation of Reproducibility in In Vitro Research

Before initiating any experiment, it is crucial to understand and mitigate the primary sources of variability. The reliability of data generated with {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol is fundamentally dependent on the control of variables throughout the experimental process. Adherence to guidelines such as Good Cell Culture Practice (GCCP) is essential for ensuring the quality and consistency of in vitro models.[4][6]

Key sources of variability include the biological test system (e.g., cell line genetics, passage number), reagents (e.g., lot-to-lot variation in serum, purity of the test compound), instrumentation (e.g., calibration of pipettes and plate readers), and the operator (e.g., technique and consistency).[6][7] A proactive approach to managing these factors is the first step toward reproducible results.

G cluster_sources Sources of Experimental Variability Reagents Reagents & Consumables - Compound Purity - Lot-to-Lot Variability - Media/Serum Quality Variability Experimental Variability Reagents->Variability TestSystem Biological Test System - Cell Line Authenticity - Passage Number - Mycoplasma Contamination TestSystem->Variability Environment Environment & Equipment - Incubator CO2/Temp - Instrument Calibration - Pipette Accuracy Environment->Variability Operator Operator & Protocol - Technical Skill - Protocol Adherence - Data Analysis Bias Operator->Variability Reproducibility Reproducible Results Variability->Reproducibility Mitigation Strategies

Key sources of variability that can impact experimental reproducibility.

Part II: Comparative In Vitro Assays

We will evaluate {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol using two fundamental in vitro assays: a cell viability assay to assess cytotoxicity and an enzyme inhibition assay, which is relevant given that derivatives have shown activity against enzymes like urease.[8][9]

Assessment of Cytotoxicity via Tetrazolium Reduction (XTT Assay)

The XTT assay is a robust colorimetric method to measure cell viability. It works on the principle that metabolically active cells reduce the tetrazolium salt XTT to a soluble orange-colored formazan product.[10][11] This conversion is catalyzed by mitochondrial dehydrogenases, and the amount of formazan produced is directly proportional to the number of viable cells.[12] Unlike the related MTT assay, XTT does not require a separate solubilization step, which simplifies the protocol and reduces a potential source of error.[11]

This protocol is a general guideline and must be optimized for the specific cell line used.

  • Cell Seeding:

    • Action: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).

    • Causality: The seeding density is critical. Too few cells will yield a low signal, while too many can lead to overgrowth and nutrient depletion, affecting metabolic activity irrespective of the compound's effect.[10]

  • Cell Adhesion & Recovery:

    • Action: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Causality: This allows cells to adhere to the plate and recover from the stress of trypsinization and seeding, ensuring they are in a healthy, exponential growth phase before compound addition.

  • Compound Treatment:

    • Action: Prepare serial dilutions of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol}, a positive control (e.g., Doxorubicin), and a negative control (e.g., an inactive structural analog) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include "vehicle control" wells treated with the same concentration of solvent (e.g., 0.1% DMSO) used to dissolve the compounds.

    • Causality: A dose-response curve provides more information than a single-point concentration. The vehicle control is essential to confirm that the solvent itself does not impact cell viability.[12]

  • Incubation:

    • Action: Incubate the plate for a defined exposure period (e.g., 48 or 72 hours).

    • Causality: The incubation time should be sufficient to observe the compound's effect, which can vary depending on its mechanism of action.

  • XTT Reagent Addition:

    • Action: Prepare the XTT labeling mixture according to the manufacturer's instructions (typically mixing XTT reagent and an electron-coupling agent). Add 50 µL of this mixture to each well.

    • Causality: The electron-coupling agent enhances the reduction of XTT, increasing the sensitivity of the assay.[10]

  • Formazan Development:

    • Action: Incubate the plate for 2-4 hours at 37°C.

    • Causality: This incubation allows viable cells to metabolize the XTT reagent. The time may need optimization based on the metabolic rate of the cell line.

  • Absorbance Measurement:

    • Action: Gently shake the plate and measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of ~650 nm should be used for background correction.

    • Causality: The reference wavelength corrects for non-specific absorbance from plasticware, fingerprints, or other artifacts.

G cluster_workflow XTT Assay Workflow A 1. Seed Cells in 96-well Plate B 2. Incubate 24h (Adhesion) A->B C 3. Add Compound Dilutions & Controls B->C D 4. Incubate 48-72h (Exposure) C->D E 5. Add XTT Labeling Mixture D->E F 6. Incubate 2-4h (Color Development) E->F G 7. Read Absorbance (450-500 nm) F->G

Step-by-step workflow of the XTT cell viability assay.

Table 1: Comparative Cytotoxicity Data (IC₅₀ Values)

The following table presents hypothetical data from three independent experiments (biological replicates) to assess inter-experiment reproducibility.

CompoundCell LineExperiment 1 IC₅₀ (µM)Experiment 2 IC₅₀ (µM)Experiment 3 IC₅₀ (µM)Mean IC₅₀ (µM)Std. Dev.
{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol} A549 (Lung)45.248.146.546.61.45
Doxorubicin (Positive Control) A549 (Lung)0.80.70.90.80.10
Alternative Compound A (Negative Control) A549 (Lung)> 100> 100> 100> 100N/A
  • Cell Line Authentication: Was the cell line authenticated (e.g., by STR profiling) before the experiment?

  • Mycoplasma Testing: Was the cell culture recently tested and confirmed negative for mycoplasma contamination?

  • Passage Number: Were cells used within a consistent and low passage number range (e.g., passages 5-15)?

  • Controls: Were positive, negative, and vehicle controls included on every plate?

  • Reagent Logs: Were the lot numbers of all reagents (media, serum, XTT kit) recorded?

  • Statistical Validity: Was the experiment repeated at least three independent times to generate biological replicates?[13]

Assessment of Urease Inhibition

To evaluate a specific mechanism of action, we will use an in vitro urease inhibition assay. This is relevant to the imidazo[1,2-a]pyridine scaffold, as derivatives have been identified as urease inhibitors.[8][14] The assay measures the activity of urease, which catalyzes the hydrolysis of urea to ammonia. The release of ammonia increases the pH, which can be detected by a pH indicator like phenol red. An inhibitor will prevent or reduce this pH change.

  • Reagent Preparation:

    • Enzyme Solution: Prepare a solution of Jack Bean Urease in a suitable buffer (e.g., phosphate buffer, pH 6.8).

    • Substrate Solution: Prepare a solution of urea and phenol red in buffer.

    • Inhibitor Solutions: Prepare serial dilutions of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol} and a known urease inhibitor like Thiourea (positive control).[8]

  • Assay Setup (96-well plate):

    • Action: To each well, add 5 µL of the test compound solution (or vehicle for control) and 25 µL of the urease enzyme solution.

    • Causality: Pre-incubating the enzyme with the inhibitor allows for binding to occur before the substrate is introduced.

  • Pre-incubation:

    • Action: Incubate the plate at 37°C for 15 minutes.

    • Causality: This period ensures the inhibitor has sufficient time to interact with the enzyme's active site.

  • Initiate Reaction:

    • Action: Add 55 µL of the urea/phenol red substrate solution to each well to start the reaction.

    • Causality: The addition of the substrate initiates the enzymatic reaction. The final volume in each well should be consistent.

  • Kinetic Measurement:

    • Action: Immediately place the plate in a microplate reader and measure the increase in absorbance at 560 nm every minute for 15 minutes at 37°C.

    • Causality: A kinetic reading provides the reaction rate (V₀), which is a more accurate measure of enzyme activity than a single endpoint reading. Enzyme inhibition studies should be designed to measure the initial rate of the reaction.[15][16]

  • Data Analysis:

    • Action: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value.

    • Causality: The IC₅₀ value represents the concentration of an inhibitor that is required for 50% inhibition of enzyme activity, providing a quantitative measure of potency.

G cluster_workflow Urease Inhibition Assay Workflow A 1. Add Inhibitor & Urease Enzyme to Plate B 2. Pre-incubate 15 min (Inhibitor Binding) A->B C 3. Add Urea Substrate to Initiate Reaction B->C D 4. Measure Absorbance (560 nm) Kinetically for 15 min C->D E 5. Calculate Reaction Rates & Determine IC50 D->E

Step-by-step workflow of the urease inhibition assay.

Table 2: Comparative Urease Inhibition Data (IC₅₀ Values)

CompoundExperiment 1 IC₅₀ (µM)Experiment 2 IC₅₀ (µM)Experiment 3 IC₅₀ (µM)Mean IC₅₀ (µM)Std. Dev.
{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol} 15.817.216.516.50.70
Thiourea (Positive Control) 21.122.521.921.80.72
Alternative Compound A (Negative Control) > 200> 200> 200> 200N/A

Part III: Data Interpretation and Ensuring Trustworthiness

The mean and standard deviation from at least three independent biological replicates are the minimum requirement for assessing reproducibility.[13][17] A low standard deviation or coefficient of variation (CV%) across experiments indicates good reproducibility.

Key Considerations for Trustworthy Data:

  • Distinguish Biological vs. Technical Replicates: The data presented in the tables are from biological replicates (experiments performed on different days with fresh reagents). Technical replicates (multiple wells within the same plate) measure the precision of the assay run but do not demonstrate the overall reproducibility of the finding.[13]

  • Control Charting: For routine assays, tracking the performance of positive and negative controls over time using control charts can help identify systemic drift or shifts in assay performance.[7]

  • Transparent Reporting: When publishing, it is critical to report all details necessary for another lab to repeat the experiment. The RIVER (Reporting In Vitro Experiments Responsibly) recommendations provide a valuable framework for this.[5]

By implementing these principles of robust experimental design, careful execution, and transparent reporting, researchers can ensure that the in vitro data generated for {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol} and other novel compounds is both reliable and reproducible, forming a solid foundation for further drug development.

References

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  • Bhatti, M., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Retrieved from [Link]

  • Percie du Sert, N., et al. (2023). Reporting In Vitro Experiments Responsibly – the RIVER Recommendations. OSF Preprints. Retrieved from [Link]

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  • Mumtaz, A., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal. Retrieved from [Link]

  • {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol. (n.d.). Chemsrc. Retrieved from [Link]

  • Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. (2023). ResearchGate. Retrieved from [Link]

  • Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. (2023). Semantic Scholar. Retrieved from [Link]

  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Studies. Chemical Methodologies. Retrieved from [Link]

  • Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. (2023). SciSpace. Retrieved from [Link]

  • Li, Z., et al. (2018). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Molecules. Retrieved from [Link]

  • Verhaeghe, P., et al. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules. Retrieved from [Link]

Sources

Comparative

Independent Verification of the Mechanism of Action of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the mechanism of action of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol. The imidazo[1...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the mechanism of action of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, most notably as anticancer agents through the modulation of critical signaling pathways.[1][2] This document outlines a logical, multi-faceted experimental approach to first confirm the biological effect of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol and subsequently elucidate its specific molecular mechanism, with a primary focus on the frequently implicated PI3K/AKT/mTOR pathway.[1][3][4]

Part 1: Foundational Biological Activity Assessment

The initial step in verifying the mechanism of action is to establish a reproducible and quantifiable biological effect. Based on the extensive literature on imidazo[1,2-a]pyridine derivatives, the most probable therapeutic area is oncology.

In Vitro Cytotoxicity Screening

The foundational experiment is to assess the compound's ability to inhibit cancer cell growth. A panel of cancer cell lines should be selected to identify potential tissue-specific sensitivities.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate selected cancer cell lines (e.g., HCC827, A549, MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and allow for overnight adherence.

  • Compound Treatment: Prepare a serial dilution of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol and treat the cells for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PI3K inhibitor like Alpelisib).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) for each cell line.

Data Presentation: Comparative Cytotoxicity

Cell LineCancer TypeIC50 (µM) of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol
HCC827Non-small cell lung cancerExperimental Data
A549Non-small cell lung cancerExperimental Data
MCF-7Breast cancerExperimental Data
HeLaCervical cancerExperimental Data

Part 2: Elucidating the Molecular Mechanism of Action

Once cytotoxicity is confirmed, the next phase is to investigate the underlying molecular mechanism. The primary hypothesis, based on existing literature for this class of compounds, is the inhibition of the PI3K/AKT/mTOR signaling pathway.[3][4]

Primary Hypothesis: Inhibition of the PI3K/AKT/mTOR Pathway

This pathway is a critical regulator of cell proliferation, survival, and growth. Many imidazo[1,2-a]pyridine derivatives have been shown to target this pathway.[1][3]

Experimental Workflow for PI3K/AKT/mTOR Pathway Analysis

G cluster_0 Cell Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blot Analysis cluster_3 Data Analysis A Treat Cancer Cells with {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol (IC50 concentration) B Lyse Cells and Extract Proteins A->B C Quantify Protein Concentration (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Primary Antibody Incubation (p-AKT, AKT, p-mTOR, mTOR) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Quantify Band Intensities H->I J Normalize Phospho-protein to Total Protein I->J G cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_effects Cellular Effects PI3K PI3K AKT AKT PI3K->AKT phosphorylates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Compound {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol Compound->PI3K inhibits

Caption: Hypothesized Inhibition of the PI3K/AKT/mTOR Pathway.

Alternative Mechanisms and Comparative Verification

It is crucial to investigate other potential mechanisms of action, especially if the results from the PI3K/AKT/mTOR pathway analysis are inconclusive. Imidazo[1,2-a]pyridine derivatives have also been reported to act as antituberculosis agents and urease inhibitors. [5][6][7]While these are less common for anticancer activity, related mechanisms such as the induction of apoptosis or cell cycle arrest are highly relevant.

Alternative Hypothesis 1: Induction of Apoptosis

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24 and 48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.

Alternative Hypothesis 2: Cell Cycle Arrest

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Fixation: Harvest and fix the cells in cold 70% ethanol.

  • Staining: Treat the cells with RNase A and stain with Propidium Iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Data Presentation: Comparison of Mechanistic Data

AssayMetricVehicle Control{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol
Western Blotp-AKT/Total AKT Ratio1.0Experimental Data
Annexin V/PI% Apoptotic CellsExperimental DataExperimental Data
Cell Cycle Analysis% G2/M ArrestExperimental DataExperimental Data

Part 3: Direct Target Engagement

To definitively confirm the mechanism of action, it is beneficial to demonstrate direct binding of the compound to its putative target (e.g., PI3K).

Experimental Protocol: In Vitro Kinase Assay

  • Assay Setup: Utilize a commercially available PI3K kinase assay kit (e.g., using HTRF or luminescence).

  • Compound Titration: Perform the assay with a range of concentrations of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol.

  • Data Acquisition: Measure the kinase activity according to the kit's instructions.

  • Analysis: Calculate the IC50 value for the inhibition of PI3K activity. A low nanomolar to micromolar IC50 would provide strong evidence of direct target engagement.

Conclusion

This guide provides a systematic and robust strategy for the independent verification of the mechanism of action of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol. By combining cell-based assays to determine the biological effect with biochemical and molecular biology techniques to elucidate the underlying pathway, researchers can confidently establish the compound's mechanism of action. The primary hypothesis points towards the inhibition of the PI3K/AKT/mTOR pathway, a common mechanism for this chemical class. However, the inclusion of alternative mechanistic assays ensures a comprehensive and unbiased investigation.

References

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Institutes of Health. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. National Institutes of Health. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Wiley Online Library. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. ResearchGate. [Link]

  • Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

Prudent Disposal of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol: A Guide for Laboratory Professionals

The responsible management and disposal of chemical waste are paramount for ensuring a safe laboratory environment and safeguarding our ecosystem. For novel or specialized compounds like {6-Fluoroimidazo[1,2-a]pyridin-3-...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management and disposal of chemical waste are paramount for ensuring a safe laboratory environment and safeguarding our ecosystem. For novel or specialized compounds like {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol, where a specific Safety Data Sheet (SDS) may not be readily accessible, a cautious and well-informed approach to waste management is essential. This guide provides a comprehensive, step-by-step protocol for the proper disposal of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol, grounded in established safety principles and regulatory compliance.

Hazard Assessment and Safety Precautions

Given the structure of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol, it should be handled as a potentially hazardous substance. The imidazo[1,2-a]pyridine core is a common scaffold in pharmacologically active compounds, and toxicological studies on some derivatives have indicated cytotoxic potential.[1][2] The presence of a fluorine atom can enhance the metabolic stability and persistence of the compound.[3][4] The methanol group suggests it is a solid at room temperature.

Inferred Hazard Profile:

  • Toxicity: Imidazo-based heterocyclic derivatives have been shown to exhibit cytotoxicity.[1] Acute toxicity studies on similar compounds have indicated potential for hepatic damage at high doses.[1]

  • Irritation: Similar chemical structures are known to cause skin and eye irritation.[5]

  • Environmental: Fluorinated organic compounds can be persistent in the environment.[3] Therefore, disposal into sanitary sewers is strictly prohibited.[6][7]

Immediate Safety Precautions:

Proper personal protective equipment (PPE) is mandatory when handling {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol and its associated waste.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation or absorption.
Eye Protection Chemical safety goggles or a face shield.To protect eyes from potential splashes of solutions or airborne particles of the solid compound.
Lab Coat Standard laboratory coat.To protect personal clothing and skin from contamination.
Waste Segregation and Container Management

Proper segregation of chemical waste is a critical step to prevent dangerous reactions and ensure compliant disposal.[8]

  • Waste Stream: {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol waste should be collected as hazardous chemical waste .

  • Solid Waste:

    • Collect un-dissolved {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol, contaminated personal protective equipment (e.g., gloves, weighing paper), and spill cleanup materials in a designated, leak-proof container.

    • The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.[9]

  • Liquid Waste:

    • Collect solutions containing {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol in a separate, clearly labeled, and sealed container.

    • Do not mix this waste with other waste streams, particularly acids or strong oxidizing agents, to avoid unforeseen reactions.[8]

    • If the solvent is halogenated (e.g., dichloromethane), it should be collected in a designated halogenated organic waste container. Non-halogenated solvents (e.g., methanol, ethanol) should be collected in a separate non-halogenated organic waste container.[9]

Container Labeling:

All waste containers must be clearly and accurately labeled. The label should include:

  • The full chemical name: {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol

  • The words "Hazardous Waste"

  • A description of the contents (e.g., "Solid waste contaminated with...", "Methanol solution of...")

  • The date of waste generation.

  • Any known hazard warnings (e.g., "Toxic," "Irritant").

Step-by-Step Disposal Protocol

The following protocol provides a conservative and compliant approach to the disposal of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol.

Step 1: Waste Collection at the Point of Generation

  • All waste materials, including solids, solutions, and contaminated items, must be collected in appropriately labeled containers at the satellite accumulation area (SAA) within the laboratory.[8]

  • Keep waste containers closed except when adding waste.[9]

Step 2: Decontamination of Empty Containers

  • Empty containers that held {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol must be decontaminated before being discarded as regular trash.

  • Triple rinse the container with a suitable solvent (e.g., methanol or ethanol).[7]

  • The first rinsate must be collected and disposed of as hazardous chemical waste.[10] Subsequent rinses of containers that held non-acutely toxic chemicals can often be disposed of down the drain with copious amounts of water, but it is best practice to collect all rinsates as hazardous waste.

  • After rinsing, deface or remove the original label from the container and allow it to air dry in a fume hood before disposal.[7]

Step 3: Spill Management

In the event of a spill:

  • Alert personnel in the immediate area.

  • Evacuate the area if the spill is large or if there is a risk of respiratory exposure.

  • Don appropriate PPE , including respiratory protection if necessary.

  • Contain the spill using a chemical spill kit with absorbent materials.

  • For solid spills: Carefully sweep the material into a designated waste container. Avoid creating dust.

  • For liquid spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand) and collect it in a sealed container.

  • Clean the spill area with a suitable solvent and then with soap and water. Collect all cleanup materials as hazardous waste.

  • Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step 4: Arranging for Waste Pickup

  • Once the waste container is full or is no longer being used, schedule a chemical waste pickup with your institution's EHS department.[11]

  • Ensure all necessary documentation, such as a waste manifest, is completed accurately.

The following diagram illustrates the decision-making process for the proper disposal of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Solid Waste Management cluster_3 Liquid Waste Management cluster_4 Final Disposal A Generation of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol Waste B Is the waste solid or liquid? A->B C Collect in a labeled, sealed container for solid hazardous waste. B->C Solid E Is the solvent halogenated? B->E Liquid D Includes contaminated PPE and spill cleanup materials. C->D H Store waste in a designated Satellite Accumulation Area (SAA). D->H F Collect in a labeled container for halogenated organic waste. E->F Yes G Collect in a labeled container for non-halogenated organic waste. E->G No F->H G->H I Schedule a pickup with the Environmental Health & Safety (EHS) department. H->I J EHS ensures final disposal at an approved facility. I->J

Caption: Disposal decision workflow for {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol.

Regulatory Compliance

It is imperative to adhere to all local, state, and federal regulations governing hazardous waste disposal. The Resource Conservation and Recovery Act (RCRA) provides the framework for the proper management of hazardous and non-hazardous solid waste in the United States.[6] Always consult with your institution's EHS department for specific guidance and to ensure full compliance.

Conclusion

The prudent disposal of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol requires a proactive and informed approach. By understanding the potential hazards, implementing rigorous waste segregation and containment practices, and adhering to established disposal protocols, researchers can ensure a safe laboratory environment and minimize their environmental impact. This guide serves as a foundational resource, but it is not a substitute for institutional protocols and regulatory requirements.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Kumar, S., Singhal, A., Kumar, P., Jain, M., Kaur, M., Gupta, I., Salunke, D. B., & Pawar, S. V. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology reports, 14, 101872. [Link]

  • Singh, S., Singh, P., & Kumar, V. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie, e2400402. [Link]

  • Palumbo Piccionello, A. (2025). Key developments in fluorinated heterocycles. Future Medicinal Chemistry. [Link]

  • Vitale, F., & Scaffidi, A. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(3), 1045. [Link]

  • AK Scientific, Inc. Safety Data Sheet: [3-Methyl-4-(2,2,2-trifluoro-ethoxy)-pyridin-2-yl]-methanol.
  • BenchChem. (2025). Prudent Disposal of 1,3-Di(pyridin-3-yl)urea: A Guide for Laboratory Professionals.

Sources

Handling

Personal protective equipment for handling {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol

An Expert Guide to Personal Protective Equipment for Handling {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol As a Senior Application Scientist, my primary objective is to empower fellow researchers to conduct their work no...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to Personal Protective Equipment for Handling {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol

As a Senior Application Scientist, my primary objective is to empower fellow researchers to conduct their work not only at the cutting edge of science but also at the highest standard of safety. The compound {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol is a promising building block in drug discovery, but its novel structure necessitates a cautious and well-informed approach to handling. This guide provides an in-depth, logic-driven protocol for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the critical reasoning behind each safety measure.

Part 1: Deconstructing the Hazard Profile

A robust safety plan begins with a thorough understanding of the molecule . Since specific toxicology data for {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol is not extensively published, we must infer its potential hazards by analyzing its constituent chemical motifs.

  • Imidazo[1,2-a]pyridine Core: This heterocyclic scaffold is prevalent in many biologically active pharmaceuticals. Its presence suggests the compound could have unforeseen pharmacological effects, making it essential to prevent systemic exposure.

  • Fluorinated Aromatic Group: The introduction of fluorine can dramatically alter a molecule's properties, often increasing its metabolic stability and potential for bioaccumulation.[1][2] Fluorinated compounds can also exhibit unique toxicities.[3]

  • Methanol Functional Group: The primary alcohol introduces a site for potential reactivity and is a structural alert for irritation. While the overall molecule's properties will differ from methanol, we must consider hazards associated with this class of compounds, such as skin, eye, and respiratory irritation.[4][5][6][7]

Part 2: The Hierarchy of Controls and PPE Selection

Before specifying PPE, it is critical to acknowledge the Hierarchy of Controls . PPE is the last line of defense, employed after engineering and administrative controls have been implemented. All handling of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol, particularly weighing the solid or preparing solutions, must be performed within a certified chemical fume hood to minimize inhalation exposure.

Eye and Face Protection: An Absolute Mandate

Accidental splashes pose a significant and immediate threat. The eyes are highly susceptible to damage from chemical irritants.

  • Minimum Requirement: ANSI Z87.1-compliant (or equivalent) safety glasses with side shields are required for any work in the laboratory.[8]

  • Recommended for Active Handling: When handling the liquid form, preparing solutions, or performing reactions, chemical splash goggles are essential.

  • Best Practice for High-Risk Operations: For procedures involving larger quantities (>50 mL), heating, or pressurization, a full-face shield must be worn in addition to chemical splash goggles to protect the entire face.[8][9]

Skin and Body Protection: Creating an Impermeable Barrier

Preventing dermal contact is paramount, as skin absorption is a primary route of exposure for many organic molecules.

Hand Protection: Glove selection is not a one-size-fits-all decision. It must be based on the specific solvent used and the duration of the task. Powder-free gloves are mandatory to prevent aerosolization of the compound.[10][11]

Glove MaterialRecommended Use CaseRationale
Nitrile Standard for handling solids and for incidental contact with most solvents.Provides a good balance of chemical resistance, dexterity, and allergy avoidance. Change every 30-60 minutes or immediately if contamination is suspected.[11]
Neoprene Recommended for tasks with a higher potential for splashes or extended work.Offers enhanced protection against a broader range of chemicals compared to nitrile.[12]

Causality: The practice of double-gloving is a critical self-validating system. The outer glove absorbs the primary contamination, while the inner glove provides a clean layer of protection during the removal of the outer glove, significantly reducing the risk of accidental exposure.

Body and Foot Protection:

  • A flame-resistant lab coat with tight-fitting cuffs is required.[1]

  • For procedures with a high splash risk, a chemically resistant apron should be worn over the lab coat.

  • Fully enclosed, chemical-resistant shoes are mandatory at all times.

Respiratory Protection: A Secondary Safeguard

While the fume hood is the primary control for inhalation hazards, respiratory protection may be necessary in specific situations, such as cleaning up a large spill outside of containment.

  • For Solid Particulates: If weighing the powder outside a containment hood (not recommended), an N95-rated respirator is the minimum requirement.

  • For Vapors/Aerosols: In the event of a significant spill, an air-purifying respirator with organic vapor cartridges is necessary. Use of such equipment requires prior medical clearance and fit-testing as part of a formal respiratory protection program.

Part 3: Operational and Disposal Plans

A safe protocol extends beyond PPE selection to include the entire lifecycle of the chemical in the lab.

Standard Operating Procedure Workflow

The following workflow diagram outlines the logical progression for safely handling {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol.

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Procedure risk_assessment Review SDS/Assess Risk ppe_selection Don Appropriate PPE risk_assessment->ppe_selection weighing Weigh Solid Compound ppe_selection->weighing solution_prep Prepare Solution weighing->solution_prep reaction Perform Reaction solution_prep->reaction decontamination Decontaminate Surfaces & Glassware reaction->decontamination waste_disposal Segregate & Label Waste decontamination->waste_disposal ppe_removal Doff PPE Correctly waste_disposal->ppe_removal end End ppe_removal->end

Caption: Step-by-step workflow for the safe handling and disposal of the target compound.

Waste Disposal Plan

As a fluorinated organic compound, {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol and any materials contaminated with it must be disposed of as halogenated organic hazardous waste .[13][14]

  • Segregation: Never mix halogenated waste with non-halogenated waste. Doing so needlessly increases disposal costs and complexity.[15]

  • Containers: Use a designated, properly labeled hazardous waste container with a secure lid. The container must be kept closed at all times except when adding waste.[13][16]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol," and any solvents used.[16]

  • Disposal of Contaminated Materials: All contaminated gloves, bench paper, pipette tips, and empty vials must be placed in the solid halogenated hazardous waste stream.

  • Aqueous Waste: Any aqueous solutions containing the compound must be disposed of as halogenated aqueous waste. Do not pour any amount down the drain.[17]

By adhering to these detailed protocols, researchers can confidently manage the risks associated with handling {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol, ensuring personal safety and environmental responsibility while advancing their scientific objectives.

References

  • Carl ROTH GmbH + Co. KG. Safety Data Sheet: Methanol. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Methanol. [Link]

  • Purdue University Department of Chemistry. Fluorine Safety. [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. [Link]

  • Temple University. Halogenated Solvents in Laboratories. [Link]

  • Agilent. Safety data sheet. [Link]

  • Bucknell University. HAZARDOUS WASTE SEGREGATION. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Carl ROTH GmbH + Co. KG. Safety Data Sheet: Methanol. [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Pharmacy Practice. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol
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